Onc112
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C109H177N37O24 |
|---|---|
Molecular Weight |
2389.8 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C109H177N37O24/c1-7-60(6)85(98(164)138-72(55-62-35-39-64(148)40-36-62)89(155)135-73(56-82(111)149)91(157)129-65(86(113)152)22-10-42-124-105(114)115)140-88(154)67(24-12-44-126-107(118)119)130-87(153)66(23-11-43-125-106(116)117)131-93(159)78-29-17-49-143(78)103(169)81-32-20-52-146(81)101(167)70(26-14-46-128-109(122)123)134-94(160)76-27-15-47-141(76)99(165)69(25-13-45-127-108(120)121)133-95(161)77-28-16-48-142(77)102(168)75(53-58(2)3)139-90(156)71(54-61-33-37-63(147)38-34-61)136-96(162)79-30-18-50-144(79)104(170)80-31-19-51-145(80)100(166)68(21-8-9-41-110)132-92(158)74(57-83(150)151)137-97(163)84(112)59(4)5/h33-40,58-60,65-81,84-85,147-148H,7-32,41-57,110,112H2,1-6H3,(H2,111,149)(H2,113,152)(H,129,157)(H,130,153)(H,131,159)(H,132,158)(H,133,161)(H,134,160)(H,135,155)(H,136,162)(H,137,163)(H,138,164)(H,139,156)(H,140,154)(H,150,151)(H4,114,115,124)(H4,116,117,125)(H4,118,119,126)(H4,120,121,127)(H4,122,123,128)/t60-,65+,66-,67+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,84-,85-/m0/s1 |
InChI Key |
LFHRGUYKUBKTMG-MDGNPQECSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Onc112?
An In-depth Technical Guide to the Mechanism of Action of ONC201
A Note on Nomenclature: Initial inquiries regarding "Onc112" have been redirected to "ONC201" based on the context of the query. This compound is identified in the scientific literature as a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis. In contrast, the request for a technical guide for researchers in drug development, focusing on signaling pathways, strongly indicates an interest in the anti-cancer therapeutic agent ONC201. This document will focus exclusively on ONC201, the founding member of the imipridone class of anti-cancer compounds.
Executive Summary
ONC201 (dordaviprone) is a first-in-class, orally bioavailable small molecule of the imipridone class with a novel dual mechanism of action that converges on the induction of apoptosis and disruption of key cellular processes in cancer cells. It functions as a bitopic antagonist of the G-protein coupled dopamine (B1211576) receptor D2 (DRD2) and an allosteric agonist of the mitochondrial caseinolytic protease P (ClpP).[1][2][3] This dual engagement triggers a cascade of downstream signaling events, including the activation of the integrated stress response (ISR), inactivation of the Akt/ERK pathways, and subsequent upregulation of the TRAIL/DR5 apoptotic pathway.[4][5][6] ONC201 has demonstrated significant therapeutic potential, particularly in H3 K27M-mutant diffuse midline gliomas, owing to its ability to cross the blood-brain barrier.[7][8][9]
Core Mechanism of Action: Dual Target Engagement
The anti-cancer activity of ONC201 is initiated by its interaction with two distinct protein targets:
-
Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of the D2-like dopamine receptors, DRD2 and DRD3.[4][10] This interaction is described as bitopic, involving both orthosteric and allosteric binding sites on the receptor.[11][12] DRD2 is overexpressed in various malignancies, including glioma, where it is implicated in pro-survival signaling.[12][13] Antagonism of DRD2 by ONC201 disrupts these oncogenic signals.[12]
-
Mitochondrial ClpP Agonism: ONC201 functions as an allosteric agonist of the mitochondrial matrix protease ClpP.[1][14][15] Hyperactivation of ClpP by ONC201 leads to the degradation of mitochondrial proteins, resulting in impaired oxidative phosphorylation and mitochondrial dysfunction, which selectively induces apoptosis in cancer cells.[14][15][16]
Signaling Pathways and Cellular Effects
The dual engagement of DRD2 and ClpP by ONC201 initiates a coordinated network of anti-cancer signaling pathways:
-
Integrated Stress Response (ISR) Activation: A primary consequence of ONC201 activity is the induction of the ISR.[6][7][17] This involves the phosphorylation of eIF2α and the subsequent upregulation of the transcription factors ATF4 and CHOP.[4][6] CHOP, in turn, upregulates the expression of Death Receptor 5 (DR5).[6][16] In some hematological malignancies, ONC201 can induce an atypical, eIF2α-independent ISR.[16][18]
-
Inactivation of Akt and ERK Signaling: ONC201 leads to the dual inactivation of the pro-survival Akt and ERK signaling pathways.[4][5][19] This de-inhibition of the transcription factor Foxo3a allows for its nuclear translocation.[4][19]
-
Upregulation of the TRAIL/DR5 Apoptotic Pathway: Nuclear Foxo3a promotes the transcription of the TNF-related apoptosis-inducing ligand (TRAIL).[4][8][19] The concurrent upregulation of TRAIL and its receptor DR5 (mediated by the ISR) creates a potent, p53-independent apoptotic signal in tumor cells.[4][5][8]
-
Metabolic and Epigenetic Disruption: In H3 K27M-mutant gliomas, ONC201 has been shown to disrupt integrated metabolic and epigenetic pathways.[1][20][21] This includes altering tumor cell metabolism and reversing the pathogenic loss of H3K27me3.[1]
Below is a diagram illustrating the core signaling pathways modulated by ONC201.
Caption: Core signaling pathways modulated by ONC201.
Quantitative Data Summary
The following tables summarize key quantitative data related to the preclinical and clinical evaluation of ONC201.
Table 1: Preclinical Pharmacodynamics
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Ki) for DRD2/DRD3 | 3 µM | In vitro binding studies | [4] |
| ONC206 GI50 Range | <78-889 nM | 1,088 cancer cell lines (GDSC) | [22] |
| TR Compound Potency vs. ONC201 | 60- to 270-fold more potent | Breast cancer cell lines | [15] |
Table 2: Clinical Pharmacokinetics & Dosing
| Parameter | Value | Population | Reference |
| Recommended Phase II Dose (RP2D) | 625 mg | Adult patients | [4][10] |
| Dosing Schedule (Recurrent Glioma) | Once weekly or every three weeks | Adult patients | [4][10] |
| Pediatric Dosing | Scaled by body weight | Pediatric patients | [3][23] |
| Plasma Cmax (Pediatric) | 2.3 µg/mL | Pediatric patients | [3] |
| Plasma Tmax (Pediatric) | 2.1 h | Pediatric patients | [3] |
| Plasma T1/2 (Pediatric) | 8.4 h | Pediatric patients | [3] |
Table 3: Clinical Efficacy in H3 K27M-Mutant Diffuse Midline Glioma (Recurrent)
| Endpoint | Value | Confidence Interval | Reference |
| Overall Response Rate (ORR) | 20% | 95% CI, 10.0%-33.7% | [1][2][7] |
| Disease Control Rate | 40% | 95% CI, 26.4%-54.8% | [2][7] |
| Median Duration of Response | 11.2 months | 95% CI, 3.8-not reached | [1][2][7] |
| Median Overall Survival (Non-recurrent at enrollment) | ~22 months | N/A | [9] |
| Progression-Free Survival (PFS) at 6 months | 35% | N/A | [2] |
| Progression-Free Survival (PFS) at 12 months | 30% | N/A | [2] |
Experimental Protocols
Detailed methodologies for key experiments that have elucidated the mechanism of action of ONC201 are described below.
DRD2/DRD3 Receptor Binding and Antagonism Assays
-
Objective: To determine the binding affinity and functional antagonism of ONC201 at dopamine receptors.
-
Methodology:
-
Radioligand Competition Assays: Membranes from cells overexpressing DRD2 or DRD3 are incubated with a radiolabeled antagonist (e.g., [³H]methyl-spiperone) in the presence of varying concentrations of ONC201. The displacement of the radioligand is measured to calculate the inhibitory constant (Ki).[12]
-
β-arrestin and cAMP Assays: Functional antagonism is assessed using cell-based reporter assays. Cells expressing DRD2/DRD3 are stimulated with dopamine in the presence of ONC201. The inhibition of dopamine-induced β-arrestin recruitment or changes in cAMP levels are measured to confirm antagonistic activity.[12]
-
Schild Analysis: To determine the nature of the antagonism (competitive vs. non-competitive), dopamine dose-response curves are generated in the presence of multiple fixed concentrations of ONC201. A rightward shift in the EC50 with no change in the maximum response indicates competitive antagonism, whereas a depression of the maximum response is indicative of non-competitive antagonism.[11][12]
-
The workflow for determining DRD2 antagonism is visualized below.
References
- 1. ascopubs.org [ascopubs.org]
- 2. chimerix.com [chimerix.com]
- 3. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONC201: a new treatment option being tested clinically for recurrent glioblastoma - Ralff - Translational Cancer Research [tcr.amegroups.org]
- 5. oncotarget.com [oncotarget.com]
- 6. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. michiganmedicine.org [michiganmedicine.org]
- 10. A phase 2 study of the first imipridone ONC201, a selective DRD2 antagonist for oncology, administered every three weeks in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EXTH-33. RECEPTOR PHARMACOLOGY OF ONC201: THE FIRST BITOPIC DRD2 ANTAGONIST FOR CLINICAL NEURO-ONCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ONC201 (Dordaviprone) Induces Integrated Stress Response and Death in Cervical Cancer Cells [mdpi.com]
- 18. ATF4 induction through an atypical integrated stress response to ONC201 triggers p53-independent apoptosis in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. academic.oup.com [academic.oup.com]
Onc112: A Proline-Rich Antimicrobial Peptide Targeting Bacterial Protein Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Onc112 is a potent, proline-rich antimicrobial peptide (PrAMP) that exhibits significant activity against a range of Gram-negative bacteria. Unlike many other antimicrobial peptides that function by disrupting the bacterial cell membrane, this compound employs a sophisticated intracellular mechanism, targeting the bacterial ribosome to inhibit protein synthesis. This targeted mode of action, coupled with its low toxicity to mammalian cells, makes this compound a promising candidate for the development of novel antibiotics to combat the growing threat of multidrug-resistant bacteria. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to Proline-Rich Antimicrobial Peptides (PrAMPs)
Proline-rich antimicrobial peptides (PrAMPs) are a distinct class of host defense peptides characterized by a high content of proline and often arginine residues.[1][2] They are integral components of the innate immune system in a variety of organisms, including insects and mammals.[3] A key feature of many PrAMPs is their non-lytic mechanism of action; instead of permeabilizing the cell membrane, they traverse it to engage with intracellular targets.[1][4] This selective mechanism contributes to their low toxicity towards eukaryotic cells.[5] The primary intracellular target for many PrAMPs, including the oncocin family to which this compound belongs, is the bacterial ribosome.[3][6]
This compound: Structure and Function
This compound is a synthetic derivative of oncocin, an antimicrobial peptide originally isolated from the milkweed bug, Oncopeltus fasciatus.[6] It is a 19-residue peptide that has been optimized for activity against Gram-negative pathogens.[7] The structure of this compound is crucial for its function, enabling it to penetrate the bacterial inner membrane, often utilizing specific transporters like SbmA, and subsequently bind to the ribosome.[6][8][9]
Mechanism of Action: Inhibition of Bacterial Translation
The primary mechanism of action of this compound is the inhibition of protein synthesis.[10][11] This is achieved through a multi-step process that effectively stalls the ribosome at the initiation phase of translation.
Ribosomal Binding
Crystal structure studies have revealed that this compound binds within the peptide exit tunnel of the 70S ribosome.[10][12] Its binding site is extensive, spanning from the peptidyl transferase center (PTC) to the upper region of the exit tunnel.[5][10] This strategic positioning allows this compound to interfere with multiple critical functions of the ribosome.
Interference with Translation Initiation and Elongation
This compound's mode of inhibition is multifaceted:
-
Blocks the A-site: The N-terminus of this compound extends into the PTC and physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site.[8][9][10] This prevents the formation of a new peptide bond, a crucial step in protein elongation.
-
Destabilizes the Initiation Complex: this compound binding allows for the formation of the 70S initiation complex but prevents the transition to the elongation phase.[3][9][11] It is proposed that this compound destabilizes this complex, leading to the dissociation of the initiator fMet-tRNA from the P-site.[8][9]
-
Blocks the Peptide Exit Tunnel: The C-terminal portion of this compound physically plugs the peptide exit tunnel, preventing the passage of a nascent polypeptide chain.[10][13]
This concerted action effectively traps the ribosome in a non-productive state, leading to a global shutdown of protein synthesis and ultimately, bacterial cell death.
Signaling Pathway Diagram
References
- 1. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proline-rich antimicrobial peptides targeting protein synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members [frontiersin.org]
- 5. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptides target ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Oncocin-Derived Peptides: A Technical Guide to Their Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oncocin, a proline-rich antimicrobial peptide (PrAMP), and its derivatives represent a promising class of antibiotics with potent activity against Gram-negative bacteria. Originally isolated from the milkweed bug, Oncopeltus fasciatus, these peptides have been optimized to enhance their efficacy and stability, leading to the development of potent analogs such as Onc112 and Onc72. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 70S ribosome, makes them attractive candidates for combating antibiotic resistance. This guide provides an in-depth overview of the discovery, origin, and mechanism of action of Oncocin-derived peptides. It further details the experimental protocols for their synthesis, antimicrobial and cytotoxicity evaluation, and functional characterization, supplemented with quantitative data and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Discovery and Origin
Oncocin is a member of the proline-rich antimicrobial peptides (PrAMPs), a family of defense molecules found in various insects and mammals. The original Oncocin peptide was identified in the milkweed bug, Oncopeltus fasciatus.[1][2] Subsequent research focused on optimizing its native sequence to improve its antimicrobial activity, particularly against clinically relevant Gram-negative pathogens.[3][4] This optimization led to the creation of synthetic derivatives with enhanced stability and potency. The foundational Oncocin peptide has the sequence VDKPPYLPRPRPPRRIYNR-NH2.[3][4] Through systematic mutagenesis and substitutions, more potent and stable analogs have been developed. For instance, the replacement of specific arginine residues with ornithine or D-arginine has been shown to increase the peptides' half-life in serum without compromising their antimicrobial efficacy.[3]
Mechanism of Action: Targeting the Bacterial Ribosome
Oncocin-derived peptides exert their antimicrobial effect through a non-lytic mechanism, targeting intracellular processes rather than disrupting the bacterial membrane.[3][5] This targeted approach contributes to their low toxicity towards mammalian cells.[1][3] The primary mechanism of action involves the following key steps:
-
Cellular Entry: Oncocin peptides passively diffuse across the outer membrane of Gram-negative bacteria and are then actively transported into the cytoplasm via the SbmA transporter.[6]
-
Ribosome Binding: Once inside the cytoplasm, Oncocin binds with high affinity to the bacterial 70S ribosome.[1][5] This interaction is a key determinant of its antibacterial activity. While an initial interaction with the heat shock protein DnaK was reported, subsequent studies have confirmed that the ribosome is the primary target.[5]
-
Inhibition of Protein Synthesis: Oncocin binds within the peptide exit tunnel of the 50S ribosomal subunit.[1][5][6] This binding sterically hinders the accommodation of aminoacyl-tRNA in the A-site and blocks the peptidyl transferase center (PTC), thereby inhibiting the elongation phase of protein synthesis.[1][6] This ultimately leads to bacterial cell death.
dot
Caption: Mechanism of action of Oncocin peptides.
Quantitative Data Summary
The antimicrobial activity of Oncocin and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50) or the concentration that causes 50% cell death.
| Peptide | Organism | MIC (µg/mL) | Cell Line | Cytotoxicity (IC50/CC50 in µg/mL) | Reference |
| Oncocin | E. coli | 0.125 - 8 | Human cell lines | Non-toxic | [3] |
| Oncocin | P. aeruginosa | 0.125 - 8 | Human erythrocytes | Non-hemolytic | [3] |
| Oncocin | A. baumannii | 0.125 - 8 | - | - | [3] |
| This compound | E. coli | ~1 | - | - | [1] |
| Onc72 | E. coli | - | - | Non-toxic up to 40 mg/kg in mice | [7] |
| P4K/L7K Oncocin | E. coli | 2-4 fold lower than Oncocin | - | - | [6] |
| P4K/L7R Oncocin | E. coli | 2-4 fold lower than Oncocin | - | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of Oncocin-derived peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Oncocin-derived peptides are chemically synthesized using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Ether for precipitation
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. ibg.kit.edu [ibg.kit.edu]
- 3. Stereorandomized Oncocins with Preserved Ribosome Binding and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structural Biology of Onc112 Binding to the 70S Ribosome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of therapeutics. Among them, Onc112, a synthetic derivative of the insect-derived oncocin, has emerged as a potent inhibitor of bacterial protein synthesis. Unlike many conventional antibiotics that target a single functional site on the ribosome, this compound employs a sophisticated and concerted mechanism, making it a compelling candidate for overcoming established resistance pathways.
This technical guide provides a comprehensive overview of the structural basis for this compound's interaction with the bacterial 70S ribosome. By elucidating the precise binding mode, detailing the experimental methodologies used for its characterization, and presenting key quantitative data, this document serves as a resource for researchers engaged in antibiotic discovery and development.
Mechanism of Action: A Multi-Pronged Ribosomal Attack
This compound exerts its antimicrobial effect by arresting protein synthesis at the initiation phase.[1][2][3] Structural and biochemical studies have revealed that it functions as a molecular plug, simultaneously engaging multiple critical sites on the 50S large ribosomal subunit.[4][5]
The proposed mechanism involves the following key steps:
-
Binding within the Nascent Peptide Exit Tunnel (NPET): this compound enters and binds deep within the ribosomal exit tunnel. Critically, it does so in a reverse orientation compared to a nascent polypeptide chain, with its N-terminus positioned towards the peptidyl transferase center (PTC).[6][7]
-
Occlusion of the Peptidyl Transferase Center (PTC): The N-terminus of this compound extends into the PTC, the catalytic core of the ribosome responsible for peptide bond formation.[4][5]
-
Blocking of the Aminoacyl-tRNA (A-site): The central region of the this compound peptide occupies the A-site cleft, physically preventing the accommodation of incoming aminoacyl-tRNA (aa-tRNA).[4][6][8] This steric hindrance is a primary contributor to translation inhibition.
-
Destabilization of the Initiation Complex: By interfering with both the A-site and P-site, this compound destabilizes the entire 70S initiation complex.[6][7][8] This leads to the dissociation of the initiator fMet-tRNA from the P-site, effectively preventing the transition from translation initiation to elongation.[2][6][7]
This concerted mode of action, where a single molecule blocks the A-site, P-site, PTC, and the peptide exit tunnel, is a distinctive feature of this compound.[4][5] This strategy dramatically limits the probability of bacteria developing resistance through single-point mutations at the binding site.[5]
Caption: Flowchart of the this compound inhibitory mechanism on the 70S ribosome.
Structural Insights from X-ray Crystallography
The atomic-level understanding of the this compound-ribosome interaction is primarily derived from X-ray crystal structures of this compound in complex with the Thermus thermophilus 70S ribosome, solved at resolutions of 2.9 Å to 3.1 Å.[4][6][8] These structures reveal a 34 Å-long peptide plug that extensively interacts with the 23S rRNA of the large subunit.[4]
Key Interactions and Conformational Changes:
-
This compound binding induces significant conformational changes in several universally conserved rRNA nucleotides within the PTC and exit tunnel.[4][9]
-
Nucleotides U2585 and A2062 are reoriented to accommodate the proline residues of the peptide.[4]
-
The N-terminus of this compound directly interferes with the binding of the CCA-end of the aminoacyl-tRNA in the PTC.[4]
-
The middle section, specifically residues 6 to 8, occupies the A-site cleft.[4]
-
Within the exit tunnel, the side chains of Arginine residues (Arg9 and Arg11) extend to block the upper chamber, forming stacking interactions with nucleobases C2610 and A2062, respectively.[5][10]
Caption: Overlapping functional sites on the 50S subunit targeted by this compound.
Quantitative Data on this compound-Ribosome Interaction
Biochemical and biophysical assays have quantified the binding affinity and inhibitory activity of this compound, confirming the ribosome as its primary cellular target.
| Parameter | Organism | Value | Method | Reference |
| Dissociation Constant (Kd) | Escherichia coli | ~75 nM | Competitive FP Assay | [11] |
| Klebsiella pneumoniae | ~75 nM | Competitive FP Assay | [11] | |
| Acinetobacter baumannii | ~75 nM | Competitive FP Assay | [11] | |
| Pseudomonas aeruginosa | ~36 nM | Competitive FP Assay | [11] | |
| Staphylococcus aureus | ~102 nM | Competitive FP Assay | [11] | |
| Minimal Inhibitory Conc. (MIC) | Escherichia coli | ~1 µg/mL (~2 µM) | Broth Microdilution | [12] |
| Structural Resolution | Thermus thermophilus 70S | 2.9 Å | X-ray Crystallography | [4] |
| Thermus thermophilus 70S | 3.1 Å | X-ray Crystallography | [6][8] |
Table 1: Summary of quantitative data for this compound interaction with bacterial ribosomes.
Experimental Protocols
The structural and functional characterization of this compound's interaction with the 70S ribosome relies on a combination of high-resolution structural biology and sophisticated biochemical assays.
X-ray Crystallography of the this compound-70S Complex
This protocol provides a generalized overview based on published methodologies.[4][6][8]
-
Preparation of Ribosomal Complexes: 70S ribosomes from Thermus thermophilus are purified and complexed with a specific mRNA fragment and a deacylated tRNA (such as tRNAfMet) bound to the P-site. This prepares a homogenous population of ribosomes in a defined functional state.
-
Crystallization: The 70S initiation-like complexes are crystallized, typically using vapor diffusion methods.
-
Soaking: this compound peptide is introduced into the crystallization drops containing the 70S crystals. The peptide diffuses into the crystals and binds to the ribosomes within the crystal lattice.
-
Data Collection: Crystals are cryo-cooled, and X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved using molecular replacement with a known ribosome structure as a search model. The electron density corresponding to this compound is then identified in difference Fourier maps (Fo-Fc), and the peptide is modeled and refined.
Competitive Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of this compound for the 70S ribosome.[13]
-
Reagent Preparation:
-
70S Ribosomes: Purified 70S ribosomes from the target bacterial species (e.g., E. coli, A. baumannii).
-
Fluorescent Tracer: A chemically synthesized analogue of this compound labeled with a fluorophore (e.g., carboxyfluorescein-labeled Cf-Onc112).
-
Competitor Peptide: Unlabeled this compound or its analogues at various concentrations.
-
Assay Buffer: A suitable buffer (e.g., PBS with Tween 20) to maintain ribosome integrity.
-
-
Assay Procedure:
-
A fixed concentration of 70S ribosomes and the fluorescent tracer (Cf-Onc112) are incubated together in microplates.
-
Increasing concentrations of the unlabeled competitor peptide (this compound) are added to the wells.
-
The mixture is incubated to allow the binding reaction to reach equilibrium.
-
-
Measurement: The fluorescence polarization of each well is measured. When the small fluorescent tracer is bound to the large ribosome, it tumbles slowly, resulting in high polarization. When displaced by the unlabeled competitor, the free tracer tumbles rapidly, leading to low polarization.
-
Data Analysis: The FP signal is plotted against the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Caption: Experimental workflow for determining this compound ribosome binding affinity.
Toe-printing Analysis
Toe-printing analysis is a reverse transcriptase-based method used to precisely map the position of a stalled ribosome on an mRNA template.
-
In Vitro Translation: A cell-free translation system is programmed with a specific mRNA template in the presence or absence of the inhibitor (this compound).
-
Ribosome Stalling: this compound causes ribosomes to stall at the initiation codon.
-
Primer Extension: A radiolabeled or fluorescently labeled DNA primer, complementary to a downstream region of the mRNA, is added. Reverse transcriptase extends the primer until it is blocked by the stalled ribosome.
-
Analysis: The resulting cDNA products are separated by denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA product (the "toe-print") precisely maps the location of the ribosome's leading edge on the mRNA, which for this compound is 16-17 nucleotides downstream from the start codon.[1]
Conclusion and Future Directions
The structural and biochemical characterization of this compound's interaction with the 70S ribosome provides a blueprint for a highly effective mechanism of translation inhibition. By physically obstructing multiple functional centers simultaneously, this compound presents a formidable barrier to the development of bacterial resistance. The high-resolution structural data, combined with detailed binding affinity and functional assays, offer an invaluable platform for the rational, structure-based design of a new generation of antimicrobial therapeutics. Future efforts can focus on optimizing the peptide sequence to enhance ribosomal binding, improve cellular uptake across a broader spectrum of pathogenic bacteria, and increase stability, ultimately paving the way for novel antibiotics that can combat multidrug-resistant infections.
References
- 1. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ribosomal Target-Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad-Spectrum Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PMC [pmc.ncbi.nlm.nih.gov]
Onc112 Target Sites on the Bacterial Ribosome: An In-depth Technical Guide
This guide provides a comprehensive overview of the molecular interactions between the proline-rich antimicrobial peptide (PrAMP) Onc112 and the bacterial ribosome. The information is intended for researchers, scientists, and drug development professionals working on novel antibiotics.
Executive Summary
This compound is a potent inhibitor of bacterial protein synthesis that targets the 70S ribosome. Its unique mechanism of action involves binding to multiple functional sites within the ribosome, leading to the stalling of translation at the initiation phase. This multi-pronged approach to inhibition makes this compound a promising candidate for the development of new antibiotics that could circumvent existing resistance mechanisms.
Mechanism of Action
This compound exerts its antimicrobial effect by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][2] The peptide forms a 34 Å-long plug that obstructs the passage of newly synthesized peptides.[3][4] This binding event has several critical consequences for ribosomal function:
-
Interference with the Peptidyl Transferase Center (PTC): The N-terminus of this compound reaches into the PTC, where it sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site.[1][5]
-
P-site Disruption: The binding of this compound also interferes with the peptidyl-tRNA located in the P-site.[3][4]
-
Inhibition of Translation Elongation: By blocking the A and P sites, this compound prevents the formation of peptide bonds and the subsequent translocation of the nascent polypeptide chain.[4][6]
-
Destabilization of the Initiation Complex: The presence of this compound in the exit tunnel destabilizes the 70S initiation complex, leading to the dissociation of the initiator fMet-tRNA from the P-site.[1][5] This effectively traps the ribosome in a non-productive state, preventing the transition to the elongation phase of protein synthesis.[1][2][7]
A key feature of this compound's mechanism is its simultaneous interaction with three critical functional sites of the ribosome: the A-site, the P-site, and the peptide exit tunnel.[3][4] This multi-site binding is thought to significantly reduce the likelihood of bacteria developing resistance through single-point mutations.[4]
This compound Binding Sites
Crystallographic studies have revealed the precise binding location of this compound on the Thermus thermophilus 70S ribosome.[1][2][3] The peptide binds in a reverse orientation compared to a nascent polypeptide chain.[1][5] The binding site is extensive and involves interactions with the 23S rRNA.
Key Ribosomal Interactions
The interaction of this compound with the ribosome involves specific nucleotides of the 23S rRNA. For instance, the binding of this compound reorients nucleotide U2585, which would then clash with the amino acid moiety of a peptidyl-tRNA in the P-site.[3] Furthermore, in the upper region of the exit tunnel, the binding of this compound influences the conformation of nucleotide A2062.[3]
The binding site of this compound overlaps with those of several other classes of ribosome-targeting antibiotics, including macrolides, lincosamides, and streptogramins.[3]
Quantitative Data
The binding affinity of this compound to the bacterial ribosome has been quantified, demonstrating a strong interaction.
| Parameter | Value | Organism | Reference |
| Crystal Structure Resolution | 2.9 Å | Thermus thermophilus | [3] |
| Crystal Structure Resolution | 3.1 Å | Thermus thermophilus | [1][2] |
| Dissociation Constant (Kd) | ~75 nmol/L | Escherichia coli | [8] |
| Dissociation Constant (Kd) | ~75 nmol/L | Klebsiella pneumoniae | [8] |
| Dissociation Constant (Kd) | ~75 nmol/L | Acinetobacter baumannii | [8] |
| Dissociation Constant (Kd) | 36 nmol/L | Pseudomonas aeruginosa | [8] |
| Dissociation Constant (Kd) | 102 nmol/L | Staphylococcus aureus | [8] |
| Relative Binding Affinity | ~50-fold stronger than to DnaK | E. coli | [3][4][6] |
Experimental Protocols
The elucidation of the this compound-ribosome interaction has been primarily achieved through X-ray crystallography and biochemical assays.
X-ray Crystallography
Objective: To determine the three-dimensional structure of this compound in complex with the bacterial 70S ribosome.
Methodology:
-
Preparation of Ribosomes: 70S ribosomes are purified from a suitable bacterial species, such as Thermus thermophilus or Escherichia coli.
-
Complex Formation: The purified 70S ribosomes are incubated with a molar excess of this compound, along with mRNA and a tRNA mimic (e.g., fMet-tRNAfMet) to stabilize the ribosome in a defined functional state.
-
Crystallization: The this compound-70S ribosome complex is crystallized using vapor diffusion techniques. This involves screening a wide range of buffer conditions, precipitants, and temperatures to find conditions that promote the growth of well-ordered crystals.
-
Data Collection: The crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a sensitive detector.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. The atomic model of the ribosome is then fitted into the electron density, and the structure is refined to obtain a high-resolution model of the this compound-ribosome complex.
Toe-printing Assay
Objective: To map the position of the ribosome on an mRNA molecule and determine the effect of this compound on the initiation of translation.
Methodology:
-
In Vitro Translation System: A cell-free translation system is assembled containing purified ribosomes, initiation factors, fMet-tRNAfMet, and a specific mRNA template.
-
Incubation with this compound: The translation reaction is initiated in the presence or absence of this compound.
-
Primer Extension: A radiolabeled DNA primer complementary to a region downstream of the start codon on the mRNA is added to the reaction. Reverse transcriptase is then used to synthesize a cDNA copy of the mRNA template.
-
Analysis: The reverse transcriptase will stop at the position of the ribosome on the mRNA. The resulting cDNA products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. The presence of a "toe-print" (a band corresponding to the stalled ribosome) at the initiation codon in the presence of this compound indicates that the peptide inhibits the transition from initiation to elongation.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of this compound-mediated translation inhibition.
Experimental Workflow: X-ray Crystallography
Caption: Workflow for determining the this compound-ribosome structure.
References
- 1. researchgate.net [researchgate.net]
- 2. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial peptides targeting bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosomal Target-Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad-Spectrum Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Interactions of Onc112 in the Ribosomal Exit Tunnel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onc112, a synthetic derivative of the proline-rich antimicrobial peptide (PrAMP) oncocin, has emerged as a promising candidate in the development of novel antibiotics.[1][2][3] Its potent activity against Gram-negative bacteria stems from a unique mechanism of action: the inhibition of protein synthesis by targeting the bacterial 70S ribosome.[1][2][4] Unlike many antimicrobial peptides that disrupt the cell membrane, this compound is actively transported into the bacterial cytoplasm where it interacts with its intracellular target.[3][5] This guide provides an in-depth analysis of the molecular interactions between this compound and the ribosomal exit tunnel, detailing its binding mechanism, the resulting inhibition of translation, the experimental methodologies used to elucidate these interactions, and the quantitative data that underpins our current understanding.
The this compound Binding Site: A Multi-Functional Blockade
High-resolution crystal structures of this compound in complex with the Thermus thermophilus 70S ribosome reveal that a single peptide molecule establishes an extensive network of interactions, simultaneously obstructing three critical functional sites.[1][6] The 19-residue-long peptide binds deep within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1][7][8]
Key Features of the Binding Site:
-
Reverse Orientation: Interestingly, this compound binds in a reverse orientation compared to a nascent polypeptide chain, with its N-terminus positioned near the peptidyl transferase center (PTC) and its C-terminus extending towards the exit of the tunnel.[2][3][7]
-
Peptidyl Transferase Center (PTC) and A-Site Interference: The N-terminal region of this compound extends into the PTC, directly overlapping with the binding site for the aminoacyl-tRNA (aa-tRNA) in the A-site.[1][6][7] This steric hindrance physically prevents the accommodation of incoming aa-tRNAs, a crucial step in peptide bond formation.[2][7]
-
P-Site Disruption: The binding of this compound induces conformational changes in the 23S rRNA, which indirectly interfere with the peptidyl-tRNA in the P-site, further contributing to the blockade of the PTC's function.[1]
-
Exit Tunnel Plug: The remainder of the this compound molecule forms a 34 Å-long plug that completely blocks the ribosomal exit tunnel, preventing the passage of any newly synthesized polypeptide chain.[1]
The binding of this compound involves a network of interactions with the 23S rRNA. The N-terminus interacts with the PTC, while the middle part occupies the A-site cleft.[1] Specific residues of this compound form stacking interactions and hydrogen bonds with key nucleotides of the 23S rRNA, including C2452, U2506, G2061, C2610, and A2062.[1] For instance, residues Tyr6 and Leu7 of this compound form a three-layer stack with the nucleotide base of C2452.[1] Furthermore, Arg9 and Arg11 engage in stacking interactions with the bases of C2610 and A2062, respectively, within the exit tunnel.[1]
Mechanism of Translation Inhibition
The intricate binding of this compound to the ribosome leads to a potent inhibition of protein synthesis, primarily by preventing the transition from the initiation to the elongation phase of translation.[7][8][9]
The proposed mechanism unfolds as follows:
-
Binding to the Initiation Complex: this compound binds to the 70S ribosome, likely after the initiation complex has formed but before the first elongation cycle begins.[2][7][8]
-
Blocking A-Site Accommodation: The presence of this compound in the A-site physically blocks the binding of the incoming aminoacyl-tRNA.[2][7]
-
Destabilization of the Initiator tRNA: The binding of this compound also destabilizes the initiation complex, promoting the dissociation of the initiator fMet-tRNA from the P-site.[2][7]
-
Stalling at Elongation: For ribosomes that have already initiated translation, this compound significantly slows the overall elongation rate.[10] Single-molecule FRET studies have shown that this compound hinders the delivery of aa-tRNA and increases the rejection rate of the correct cognate aa-tRNA.[10]
This multi-pronged attack ensures a comprehensive shutdown of protein synthesis, ultimately leading to bacterial cell death.
Quantitative Binding Data
The affinity of this compound for the 70S ribosome has been quantified for several bacterial species, demonstrating its potential as a broad-spectrum antibiotic. The dissociation constants (Kd) and inhibition constants (Ki) are consistently in the nanomolar range, indicating a strong and specific interaction.
| Bacterial Species | Ribosome Type | Method | Dissociation/Inhibition Constant | Reference |
| Escherichia coli | 70S | Fluorescence Polarization | Kd: ~75 nmol/L | [4] |
| Escherichia coli | 70S | Fluorescence Polarization | Ki: 44 ± 4 nmol/L | [11] |
| Klebsiella pneumoniae | 70S | Fluorescence Polarization | Kd: ~75 nmol/L | [4] |
| Klebsiella pneumoniae | 70S | Fluorescence Polarization | Ki: 45 ± 2 nmol/L | [11] |
| Acinetobacter baumannii | 70S | Fluorescence Polarization | Kd: ~75 nmol/L | [4] |
| Acinetobacter baumannii | 70S | Fluorescence Polarization | Ki: 56 ± 2 nmol/L | [11] |
| Pseudomonas aeruginosa | 70S | Fluorescence Polarization | Kd: 36 nmol/L | [4] |
| Pseudomonas aeruginosa | 70S | Fluorescence Polarization | Ki: 17 ± 1 nmol/L | [11] |
| Staphylococcus aureus | 70S | Fluorescence Polarization | Kd: 102 nmol/L | [4] |
| Staphylococcus aureus | 70S | Fluorescence Polarization | Ki: 302 ± 66 nmol/L | [11] |
Experimental Protocols
The detailed understanding of this compound's interaction with the ribosome has been made possible through a combination of structural biology, biochemical, and biophysical techniques.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These techniques have been pivotal in providing high-resolution three-dimensional structures of the this compound-ribosome complex.
General Workflow:
-
Ribosome Preparation: Isolation and purification of 70S ribosomes from bacterial sources (e.g., Thermus thermophilus or Escherichia coli).
-
Complex Formation: Incubation of the purified ribosomes with this compound, along with mRNA and tRNA mimics, to form a stable complex.
-
Crystallization (for X-ray Crystallography): Growing crystals of the this compound-ribosome complex. This is often the most challenging step.
-
Vitrification (for Cryo-EM): Rapidly freezing the this compound-ribosome complex in a thin layer of vitreous ice.
-
Data Collection: Diffraction data collection from crystals using synchrotron X-ray sources or imaging of the vitrified sample using a transmission electron microscope.
-
Structure Determination: Processing the diffraction data or images to reconstruct the three-dimensional electron density map and build an atomic model of the complex.[1][6][7]
Biochemical Assays
-
Cell-Free Translation Assays: These in vitro systems are used to assess the inhibitory effect of this compound on protein synthesis. The assay typically involves combining ribosomes, tRNAs, amino acids, and an mRNA template in the presence and absence of this compound and measuring the amount of protein produced.[1]
-
Toe-printing Assays: This technique is used to map the position of the ribosome on an mRNA molecule. It can demonstrate that this compound traps ribosomes at the initiation codon, preventing the transition to elongation.[12]
-
Fluorescence Polarization (FP): FP is employed to measure the binding affinity of fluorescently labeled this compound to the ribosome. The increase in polarization upon binding is proportional to the fraction of bound peptide, allowing for the determination of the dissociation constant (Kd).[11][13]
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
smFRET allows for the real-time observation of the dynamics of individual ribosomes during translation. By labeling different components of the translational machinery (e.g., tRNAs) with fluorescent dyes, researchers can monitor the kinetics of aa-tRNA binding, translocation, and the effect of this compound on these processes at the single-molecule level.[10]
Visualizations
Signaling and Logical Pathways
Conclusion
The molecular interactions of this compound within the ribosomal exit tunnel represent a sophisticated mechanism of antimicrobial action. By simultaneously targeting multiple functional centers of the ribosome, this compound effectively shuts down bacterial protein synthesis.[1] The high-affinity binding, coupled with its unique mode of inhibition, makes this compound a compelling lead structure for the development of a new generation of antibiotics.[4][14] The detailed structural and functional data available provide a solid foundation for structure-based drug design, offering the potential to create derivatives with enhanced potency, broader spectrum, and reduced susceptibility to resistance.[1]
References
- 1. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ribosomal Target-Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad-Spectrum Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innislab.org [innislab.org]
- 10. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying Small Proteins by Ribosome Profiling with Stalled Initiation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake of Onc112 in Gram-negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Onc112, a proline-rich antimicrobial peptide (PrAMP), represents a promising class of antibiotics targeting multi-drug resistant Gram-negative bacteria. Unlike many conventional antibiotics that target the cell wall, this compound acts on an intracellular target—the 70S ribosome—to inhibit protein synthesis.[1][2] This intracellular mode of action necessitates a sophisticated and efficient mechanism for traversing the formidable double-membrane barrier of Gram-negative bacteria. This document provides a detailed technical overview of the current understanding of the this compound cellular uptake pathway, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the core mechanisms. The uptake is characterized by a two-step process: initial passive diffusion across the outer membrane followed by active transport across the inner membrane via the SbmA transporter.[3][4]
The this compound Cellular Uptake Mechanism
The efficacy of this compound is critically dependent on its ability to reach the bacterial cytoplasm and accumulate to concentrations sufficient for binding to its ribosomal target.[1] This process involves sequential translocation across two distinct membrane barriers: the outer membrane and the inner (cytoplasmic) membrane.
Step 1: Outer Membrane Translocation
The initial step involves the passage of this compound across the lipopolysaccharide (LPS)-rich outer membrane. This translocation is believed to occur via passive diffusion .[3][5] As a cationic peptide, this compound likely interacts electrostatically with the negatively charged phosphate (B84403) groups of the Lipid A component of LPS. This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized disorganization of the outer membrane structure. This transient disruption allows the peptide to permeate the membrane and enter the periplasmic space. It is crucial to note that this process does not involve gross membrane permeabilization or lysis, a characteristic that distinguishes PrAMPs like this compound from many other lytic antimicrobial peptides.[6][7]
Step 2: Inner Membrane Transport
Once in the periplasm, this compound is actively transported into the cytoplasm. This is not a passive process; it is mediated by a specific inner membrane transporter protein.[3][4] The primary transporter responsible for this compound uptake has been identified as SbmA , an integral inner membrane protein.[4][8] The reliance on a specific transporter explains the targeted activity of this compound against certain Gram-negative species. The active transport mechanism ensures the efficient accumulation of this compound within the cytoplasm against a concentration gradient, allowing it to reach its ribosomal target.[8] The C-terminal region of the peptide is understood to be important for this cellular uptake process, while the N-terminus is primarily responsible for ribosome binding.[9]
Visualizing the Uptake Pathway and Experimental Logic
Diagram: Cellular Uptake Pathway of this compound
Caption: The multi-step cellular uptake pathway of this compound in Gram-negative bacteria.
Diagram: Workflow for SbmA Transporter Identification
Caption: Experimental logic for confirming the role of SbmA via gene knockout.
Quantitative Data Summary
While direct kinetic data for this compound membrane translocation is sparse in the literature, its overall efficacy, which is a direct consequence of successful uptake and target engagement, is well-documented through Minimum Inhibitory Concentration (MIC) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against a Gram-negative Bacterium
| Bacterial Strain | MIC (μg/mL) | MIC (μM) | Reference |
| Escherichia coli | ~1.0 | ~2.0 | [9] |
Note: MIC values can vary based on specific strains and experimental conditions.
Key Experimental Protocols
The elucidation of the this compound uptake mechanism relies on a combination of microbiological, biochemical, and genetic techniques. Below are detailed protocols for key experiments.
Protocol: Bacterial Uptake Assessment by Peptide Depletion
This method quantifies the amount of this compound taken up by bacteria by measuring its depletion from the culture medium.
Objective: To quantify the amount of this compound absorbed by a bacterial population over time.
Materials:
-
Mid-log phase culture of Gram-negative bacteria (e.g., E. coli).
-
MHB (Mueller-Hinton Broth) or other suitable growth medium.
-
This compound peptide of known concentration.
-
Microcentrifuge and tubes.
-
HPLC system with a C18 column or LC-MS for peptide quantification.
-
Sterile, low-binding pipette tips and tubes.
Methodology:
-
Bacterial Preparation: Grow bacteria to mid-log phase (e.g., OD₆₀₀ ≈ 0.5). Harvest the cells by centrifugation (e.g., 5000 x g, 10 min), wash twice with fresh broth, and resuspend to a standardized cell density (e.g., 1x10⁸ CFU/mL).
-
Incubation: Add a known concentration of this compound to the bacterial suspension. An untreated bacterial suspension should be used as a negative control. Incubate at 37°C with shaking.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the suspension.
-
Separation: Immediately separate the bacteria from the supernatant by centrifugation (e.g., 13,000 x g, 5 min).
-
Quantification: Carefully collect the supernatant. Analyze the concentration of the remaining this compound in the supernatant using reverse-phase HPLC or LC-MS.
-
Calculation: The amount of this compound taken up by the bacteria is calculated by subtracting the concentration measured in the supernatant from the initial concentration added.
Protocol: Membrane Permeabilization Assay
This assay determines if this compound disrupts the bacterial inner membrane, a key differentiator from lytic peptides.
Objective: To assess whether this compound compromises the integrity of the bacterial cytoplasmic membrane.
Materials:
-
Mid-log phase bacterial culture.
-
Phosphate-buffered saline (PBS).
-
Sytox Orange (or Sytox Green) nucleic acid stain.
-
A known membrane-lysing agent as a positive control (e.g., Melittin).
-
PBS as a negative control.
-
Fluorometer or fluorescence microscope.
Methodology:
-
Bacterial Preparation: Prepare a washed bacterial suspension in PBS at a standardized density (e.g., OD₆₀₀ = 0.2).
-
Reagent Preparation: Prepare solutions of this compound at various concentrations (e.g., 1x, 5x, 20x MIC). Prepare positive and negative controls. Add Sytox Orange to all samples to a final concentration of ~5 µM.
-
Incubation: Add the this compound solutions and controls to the bacterial suspensions. Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorometer (e.g., excitation/emission ~547/570 nm for Sytox Orange).
-
Analysis: An increase in fluorescence indicates that the dye has entered the cell through a compromised membrane and bound to nucleic acids. Compare the fluorescence of this compound-treated cells to the negative (no peptide) and positive (lytic peptide) controls. A lack of significant fluorescence increase suggests that this compound does not permeabilize the inner membrane.[6]
Conclusion
The cellular uptake of this compound in Gram-negative bacteria is a specific, multi-step process that distinguishes it from membrane-disrupting antimicrobial peptides. Its ability to hijack the SbmA inner membrane transporter allows for efficient translocation into the cytoplasm, where it can inhibit protein synthesis by binding to the ribosome.[4][8][10] This targeted uptake mechanism contributes to its potent activity against Gram-negative pathogens while potentially minimizing non-specific toxicity. A thorough understanding of this pathway is essential for the rational design of next-generation PrAMPs with improved potency, spectrum, and drug-like properties. Future research focusing on the precise kinetics of each translocation step and the molecular interactions with the SbmA transporter will further empower the development of these promising therapeutic agents.
References
- 1. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of bacterial transport systems in the removal of host antimicrobial peptides in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of the SbmA Transporter in the Cellular Uptake of the Antimicrobial Peptide Onc112
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The proline-rich antimicrobial peptide (PrAMP) Onc112 has emerged as a promising candidate for combating multidrug-resistant Gram-negative bacteria. Its unique intracellular mechanism of action, which involves the inhibition of protein synthesis by binding to the bacterial ribosome, is critically dependent on its efficient translocation across the inner bacterial membrane. This technical guide provides a comprehensive overview of the pivotal role played by the inner membrane transporter SbmA in the uptake of this compound. We will delve into the quantitative data supporting this transport mechanism, detail the experimental protocols required to investigate this interaction, and provide visual representations of the key pathways and processes involved.
Introduction: this compound and the SbmA Transporter
This compound is a synthetic derivative of the insect-derived oncocin, a class of PrAMPs known for their potent activity against Gram-negative bacteria. Unlike many other antimicrobial peptides that act by disrupting the cell membrane, PrAMPs like this compound utilize a "Trojan horse" strategy, entering the bacterial cytoplasm to engage with specific intracellular targets.[1] The primary target of this compound is the 70S ribosome, where it binds within the polypeptide exit tunnel, ultimately blocking the transition from translation initiation to elongation.[1][2][3]
The successful delivery of this compound to its ribosomal target is contingent upon its ability to traverse the bacterial cell envelope. The SbmA protein is an integral inner membrane transporter in many Gram-negative bacteria, including Escherichia coli.[4][5][6] It has been identified as the primary conduit for the internalization of a variety of structurally diverse antimicrobial peptides, including this compound.[1][7][8] SbmA is a member of a newly defined class of secondary transporters known as SbmA-like peptide transporters (SLiPT).[9][10] Its function is energized by the proton motive force, facilitating the translocation of cationic peptides like this compound into the cytoplasm.[1][11]
SbmA-Mediated Uptake: The Gateway for this compound Activity
The indispensable role of SbmA in the antimicrobial action of this compound has been unequivocally demonstrated through genetic studies. Experiments comparing wild-type bacterial strains with those harboring a deletion of the sbmA gene (ΔsbmA) have revealed a dramatic increase in resistance to this compound in the mutant strains.[8] This indicates that SbmA is the principal route of entry for this compound and that in its absence, the peptide is unable to reach the necessary cytoplasmic concentration to inhibit ribosomal function effectively.
Further evidence suggests that specific structural features of this compound are crucial for its recognition and transport by SbmA. Notably, the C-terminal region of this compound has been implicated as being essential for efficient SbmA-mediated uptake.[7] Positively charged residues distributed along the peptide are also thought to be important for this interaction.
Quantitative Analysis of SbmA-Dependent this compound Uptake
The impact of SbmA on the efficacy of this compound can be quantified by comparing the susceptibility of wild-type and ΔsbmA strains. The following table summarizes the key quantitative findings from a study investigating the role of SbmA in this compound uptake in E. coli.
| Strain | Genotype | This compound Concentration (µM) | Growth Inhibition (%) | MIC₅₀ (µM) |
| BW25113 | Wild-type (sbmA⁺) | 8 | 50 | 8 |
| ΔsbmA | sbmA knockout | 100 | ~20 | >100 |
Data adapted from Seefeldt et al., 2015.[8]
This data clearly illustrates that the absence of a functional SbmA transporter leads to a significant decrease in susceptibility to this compound, with the MIC₅₀ increasing by more than 12.5-fold.[8]
Experimental Protocols
To enable researchers to investigate the role of SbmA in the uptake of this compound or other peptides, we provide a detailed methodology for a key experiment.
Minimal Inhibitory Concentration (MIC) Assay to Compare Wild-Type and ΔsbmA Strains
Objective: To determine and compare the minimum concentration of this compound required to inhibit the growth of wild-type and sbmA-deficient E. coli strains.
Materials:
-
E. coli strains (e.g., BW25113 as wild-type and the corresponding Keio collection ΔsbmA mutant)
-
Luria-Bertani (LB) broth
-
This compound peptide stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader) capable of measuring OD₆₀₀
Procedure:
-
Bacterial Culture Preparation: Inoculate single colonies of both the wild-type and ΔsbmAE. coli strains into separate tubes containing 5 mL of LB broth. Incubate overnight at 37°C with shaking.
-
Sub-culturing: The next day, dilute the overnight cultures 1:100 into fresh LB broth and grow to an early exponential phase (OD₆₀₀ ≈ 0.4-0.6).
-
Preparation of Peptide Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in LB broth in the 96-well plate. The final volume in each well should be 50 µL. Include a no-peptide control (LB broth only).
-
Inoculation: Dilute the early exponential phase cultures to a final density of approximately 5 x 10⁵ CFU/mL in LB broth. Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours with shaking.
-
Data Collection: After incubation, measure the optical density at 600 nm (OD₆₀₀) of each well using a microplate reader.
-
Data Analysis:
-
Subtract the OD₆₀₀ of the sterile broth blank from all readings.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the no-peptide control.
-
The MIC is defined as the lowest concentration of this compound that results in a significant inhibition of visible growth. The MIC₅₀ is the concentration that inhibits growth by 50%.
-
Visualizing the Molecular Pathways
Overall Mechanism of this compound Action
The following diagram illustrates the multi-step process of this compound's antimicrobial activity, highlighting the critical role of the SbmA transporter.
Caption: Workflow of this compound uptake and its mechanism of action.
Proposed Transport Mechanism of the SbmA Transporter
This diagram outlines the proposed conformational changes SbmA undergoes to transport peptides across the inner membrane.
Caption: Proposed alternating access mechanism of the SbmA transporter.
Conclusion
The SbmA transporter is a linchpin in the antimicrobial activity of this compound against Gram-negative bacteria. Its role as the primary entry gate for this potent ribosome inhibitor underscores its importance as a factor in both bacterial susceptibility and the potential for resistance development. A thorough understanding of the SbmA-Onc112 interaction is paramount for the rational design of next-generation antimicrobial peptides with improved uptake efficiencies and for the development of strategies to overcome potential resistance mechanisms. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of this compound and other SbmA-dependent antimicrobial agents.
References
- 1. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of SbmA, a Bacterial Inner Membrane Transporter Required for Importing the Antimicrobial Peptide Bac7(1-35) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of SbmA, a promiscuous transporter exploited by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of SbmA, a promiscuous transporter exploited by antimicrobial peptides. | John Innes Centre [jic.ac.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Antimicrobial Studies of Onc112
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies on the antimicrobial spectrum of Onc112, a proline-rich antimicrobial peptide (PrAMP). It details the peptide's mechanism of action, summarizes its antimicrobial activity with quantitative data, and outlines the experimental protocols used for its evaluation.
Core Mechanism of Action: Ribosomal Inhibition
Initial studies reveal that this compound exerts its antimicrobial effect not by disrupting the bacterial membrane, but by targeting and inhibiting intracellular protein synthesis.[1][2] The primary target of this compound is the bacterial 70S ribosome.[3] The peptide enters Gram-negative bacteria through the SbmA inner membrane transporter and proceeds to halt protein synthesis through a multi-step process.[2][4]
The mechanism of action can be summarized as follows:
-
Binding to the Ribosomal Exit Tunnel : this compound binds within the nascent peptide exit tunnel of the large ribosomal subunit (50S).[2][5]
-
Blocking the Peptidyl Transferase Center (PTC) : The peptide extends towards the PTC, physically occupying the aminoacyl-tRNA (aa-tRNA) binding site (A-site).[3][5]
-
Inhibition of Translation Elongation : While the formation of the initial 70S translation-initiation complex is permitted, the binding of this compound prevents the accommodation of the incoming aa-tRNA into the A-site.[2][4] This blockage effectively stalls the ribosome, preventing its entry into the elongation phase of protein synthesis.[2][5]
-
Destabilization of the Initiation Complex : The presence of this compound destabilizes the entire initiation complex, leading to the dissociation of the initiator tRNA (fMet-tRNAiMet) from the P-site.[2][4]
This unique mechanism, which plugs critical ribosomal sites, makes this compound a potent inhibitor of bacterial protein synthesis.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Onc112 Against Pathogenic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onc112, a synthetic proline-rich antimicrobial peptide (PrAMP), represents a promising class of therapeutics in an era of mounting antibiotic resistance. Its primary mechanism of action involves the inhibition of protein synthesis in bacteria, a mode of action distinct from many currently prescribed antibiotics. This document provides a comprehensive overview of the in vitro activity of this compound against a range of pathogenic bacteria. It details the molecular mechanism, presents available quantitative data on its efficacy, and provides standardized protocols for its evaluation.
Introduction
The increasing prevalence of multidrug-resistant bacteria poses a significant global health threat. Proline-rich antimicrobial peptides (PrAMPs), such as this compound, are being investigated as potential next-generation antibiotics due to their potent activity, particularly against Gram-negative bacteria, and their unique intracellular targets. Unlike many antimicrobial peptides that disrupt the bacterial cell membrane, this compound translocates into the cytoplasm to exert its effects, minimizing the development of resistance associated with membrane-targeting agents.
Mechanism of Action
This compound's antimicrobial activity is primarily attributed to its ability to inhibit protein synthesis by binding to the bacterial 70S ribosome.[1] The process begins with the peptide's entry into the bacterial cell, followed by its interaction with the ribosomal machinery.
Cellular Uptake
This compound enters Gram-negative bacteria through the SbmA transporter protein, a component of the inner bacterial membrane.[2][3] This specific transport mechanism contributes to the selective activity of this compound against bacteria while having low toxicity towards mammalian cells, which lack this transporter.[4]
Ribosomal Targeting and Inhibition of Translation
Once inside the cytoplasm, this compound targets the 70S ribosome with high affinity.[4] Structural studies, including X-ray crystallography, have revealed that this compound binds within the ribosomal exit tunnel.[5] This binding site is strategically located to physically obstruct the passage of newly synthesized polypeptide chains.
The binding of this compound extends towards the peptidyl transferase center (PTC), a critical region of the ribosome responsible for peptide bond formation.[5] By occupying this space, this compound directly interferes with the accommodation of aminoacyl-tRNA at the A-site of the ribosome.[2][3] This action effectively blocks the elongation step of protein synthesis. Furthermore, the presence of this compound can destabilize the translation initiation complex, preventing the transition from initiation to elongation.[2][3][5][6]
The following diagram illustrates the proposed mechanism of action for this compound:
Quantitative Data on In Vitro Activity
The in vitro efficacy of this compound is quantified through various metrics, primarily Minimum Inhibitory Concentrations (MICs) and dissociation constants (Kd) for ribosome binding.
Minimum Inhibitory Concentrations (MIC)
MIC values represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While a comprehensive, standardized table of MIC values for this compound against a wide array of pathogenic bacteria is still emerging in the literature, some studies have reported its activity. For instance, a related oncocin peptide has an MIC of approximately 1 µg/mL.[4] Another study noted that substitutions to the this compound sequence could lead to a two-fold decrease in the MIC against E. coli strains.[7]
Ribosome Binding Affinity
The affinity of this compound for the 70S ribosome is a key indicator of its potency. This is often expressed as the dissociation constant (Kd), where a lower value indicates a stronger binding affinity.
| Bacterial Species | Dissociation Constant (Kd) (nmol/L) |
| Escherichia coli | ~75 |
| Klebsiella pneumoniae | ~75 |
| Acinetobacter baumannii | ~75 |
| Pseudomonas aeruginosa | 36 |
| Staphylococcus aureus | 102 |
| Table 1: Dissociation constants (Kd) of this compound for the 70S ribosomes of various pathogenic bacteria.[3] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment and comparison of the in vitro activity of antimicrobial peptides like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[8]
Materials:
-
Test antimicrobial peptide (this compound)
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)
-
Mueller-Hinton Broth (MHB), cation-adjusted[9]
-
Sterile 96-well polypropylene (B1209903) microtiter plates[10]
-
Sterile deionized water or 0.01% acetic acid for peptide dissolution[9]
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) plate.
-
Inoculate a fresh broth culture and incubate until it reaches the logarithmic growth phase.
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control well (bacteria with no peptide) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[11]
-
-
MIC Determination:
The following diagram outlines the workflow for the MIC determination assay:
Bacterial Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[12][13]
Materials:
-
Bacterial cultures treated with this compound
-
MTT solution (5 mg/mL in sterile phosphate-buffered saline)
-
Solubilization solution (e.g., acidified isopropanol)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Bacterial Treatment:
-
Expose bacterial cultures to various concentrations of this compound for a defined period.
-
-
MTT Addition:
-
Following treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals (typically 1-4 hours).[13]
-
-
Solubilization:
-
Add a solubilization solution to dissolve the insoluble purple formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
The intensity of the purple color is proportional to the number of viable, metabolically active cells. A decrease in absorbance in this compound-treated wells compared to the control indicates a reduction in bacterial viability.
-
Conclusion
This compound demonstrates significant in vitro activity against a range of pathogenic bacteria, driven by its targeted inhibition of bacterial protein synthesis. Its unique mechanism of action, involving cellular uptake via the SbmA transporter and subsequent binding to the 70S ribosome, makes it a compelling candidate for further drug development. The provided experimental protocols offer a standardized framework for the continued investigation and evaluation of this compound and other novel antimicrobial peptides. Further research to establish a broader profile of MIC values against clinically relevant resistant strains will be crucial in advancing this compound towards therapeutic applications.
References
- 1. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for In Vitro Analysis of Antimicrobial Activity and Toxicity of Anti-keratitis Peptides: Bacterial Viability in Tears, MTT, and TNF-α Release Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. mdpi.com [mdpi.com]
- 12. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
This technical guide provides an in-depth overview of the proline-rich antimicrobial peptide (PrAMP) Onc112, a potent inhibitor of bacterial protein synthesis. It is intended for researchers, scientists, and drug development professionals interested in the discovery, mechanism of action, and experimental protocols associated with this promising antimicrobial agent.
Introduction to this compound
This compound is a synthetic derivative of oncocin, a proline-rich antimicrobial peptide identified in the milkweed bug, Oncopeltus fasciatus.[1] PrAMPs are a class of antimicrobial peptides that, unlike many other AMPs, do not kill bacteria by disrupting their cell membranes. Instead, they are actively transported into the bacterial cytoplasm to engage with specific intracellular targets.[2] this compound has demonstrated potent activity against Gram-negative bacteria and is being investigated as a lead structure for the development of new broad-spectrum antibiotics.[1][3]
Mechanism of Action: Inhibition of Bacterial Translation
The primary mechanism of action of this compound is the inhibition of protein synthesis by targeting the bacterial 70S ribosome.[4][5] Structural and biochemical studies have revealed a multi-faceted inhibitory process:
-
Binding to the Ribosomal Exit Tunnel: this compound binds deep within the nascent peptide exit tunnel of the 50S ribosomal subunit.[4][5][6] This binding occurs in a reverse orientation compared to a nascent polypeptide chain.[7]
-
Blocking the Peptidyl Transferase Center (PTC): The N-terminus of this compound extends into the peptidyl transferase center, the active site for peptide bond formation.[4] This sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site.[7][8]
-
Destabilization of the Initiation Complex: By preventing the binding of aa-tRNA, this compound traps the ribosome in its initiation state.[6][8] This stalled 70S initiation complex is subsequently destabilized, leading to the dissociation of the initiator fMet-tRNA from the P-site.[7][8]
-
Prevention of Elongation: By blocking the transition from the initiation to the elongation phase of translation, this compound effectively halts protein synthesis.[6][9]
This concerted mode of action, simultaneously blocking multiple functional sites of the ribosome, makes this compound a highly effective inhibitor.[4]
Caption: Mechanism of this compound action from cell entry to translation inhibition.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through various assays, primarily focusing on its binding affinity to the ribosome and its antimicrobial activity against different bacterial strains.
| Parameter | Bacterial Species | Value | Assay Type | Reference |
| Kd | Escherichia coli | ~75 nmol/L | Fluorescence Polarization | [3] |
| Kd | Klebsiella pneumoniae | ~75 nmol/L | Fluorescence Polarization | [3] |
| Kd | Acinetobacter baumannii | ~75 nmol/L | Fluorescence Polarization | [3] |
| Kd | Pseudomonas aeruginosa | 36 nmol/L | Fluorescence Polarization | [3] |
| Kd | Staphylococcus aureus | 102 nmol/L | Fluorescence Polarization | [3] |
| Ki | E. coli BW25113 | 44 ± 4 nmol/L | Fluorescence Polarization | [1] |
Kd: Dissociation constant; Ki: Inhibition constant.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon the primary research. The following sections outline the key experimental protocols used in the characterization of this compound.
This assay measures the binding affinity of this compound to the bacterial 70S ribosome.
Principle: A fluorescently labeled version of this compound is used. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the large 70S ribosome, its tumbling is restricted, leading to an increase in fluorescence polarization.
Protocol Outline:
-
Preparation of Ribosomes: 70S ribosomes are purified from the desired bacterial strain (e.g., E. coli, K. pneumoniae) using established sucrose (B13894) gradient centrifugation methods.[1]
-
Peptide Labeling: A fluorescent probe (e.g., fluorescein) is chemically conjugated to the this compound peptide.
-
Binding Reaction: A constant concentration of the fluorescently labeled this compound is incubated with increasing concentrations of purified 70S ribosomes in a suitable binding buffer.
-
Measurement: Fluorescence polarization is measured using a plate reader equipped with polarization filters.
-
Data Analysis: The change in millipolarization (mP) is plotted against the ribosome concentration. The dissociation constant (Kd) or inhibition constant (Ki) is then calculated by fitting the data to a one-site binding model.[1]
Caption: Experimental workflow for determining this compound ribosome binding affinity.
This assay directly measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Protocol Outline:
-
System Setup: A bacterial cell-free transcription-translation system (e.g., E. coli S30 extract) is used. This system contains all the necessary components for protein synthesis (ribosomes, tRNAs, enzymes).
-
Reporter Gene: A reporter gene, typically encoding an enzyme like firefly luciferase, is used as the template DNA.
-
Inhibition: The cell-free system is incubated with the reporter DNA, amino acids (including a radiolabeled one if measuring incorporation, or a substrate for the reporter enzyme), and varying concentrations of this compound.
-
Measurement:
-
Luciferase Activity: If using a luciferase reporter, the luminescence is measured after adding the appropriate substrate. A decrease in luminescence indicates inhibition of protein synthesis.
-
Radiolabel Incorporation: The amount of radiolabeled amino acid incorporated into newly synthesized protein is measured via scintillation counting.
-
-
Data Analysis: The percentage of inhibition is plotted against the this compound concentration to determine the IC50 value (the concentration required to inhibit 50% of translation).
Structural elucidation of how this compound binds to the ribosome was achieved through X-ray crystallography.
Protocol Outline:
-
Complex Formation: Purified 70S ribosomes from Thermus thermophilus are incubated with a synthetic mRNA fragment, a P-site tRNA (tRNAfMet), and this compound to form a stable complex.[4][5]
-
Crystallization: The this compound-70S ribosome complex is crystallized using vapor diffusion methods.
-
Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Determination: The structure is solved using molecular replacement, with a known 70S ribosome structure as the search model.[4] The resulting electron density map reveals the precise location and conformation of the bound this compound peptide.[4] This work has been performed to a resolution of 2.9-3.1 Å.[4][5]
Conclusion
The discovery and characterization of this compound have provided significant insights into a novel mechanism for inhibiting bacterial protein synthesis. By targeting the ribosomal exit tunnel and destabilizing the initiation complex, this compound represents a potent antimicrobial agent with a distinct mode of action. The detailed quantitative data and experimental protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and other proline-rich antimicrobial peptides.
References
- 1. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribosomal Target-Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad-Spectrum Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesizing the Antimicrobial Peptide Onc112: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis, Purification, and Characterization of Onc112 for Research Applications
Introduction
This compound is a proline-rich antimicrobial peptide (PrAMP) that has garnered significant interest within the scientific community for its potent activity against Gram-negative bacteria.[1][2] As a derivative of oncocin, a naturally occurring peptide from the milkweed bug (Oncopeltus fasciatus), this compound exhibits a unique mechanism of action by inhibiting bacterial protein synthesis.[3] Specifically, it binds to the bacterial ribosome, obstructing the peptide exit tunnel and preventing the transition from translation initiation to elongation.[2][3] This targeted intracellular activity, coupled with low toxicity to mammalian cells, makes this compound a promising candidate for the development of novel antibiotics.
These application notes provide a comprehensive guide for the chemical synthesis, purification, and characterization of the this compound peptide for research purposes. The protocols outlined below are based on the well-established principles of solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, which is particularly suited for the synthesis of proline-rich sequences.
This compound Peptide Specifications
A summary of the key specifications for the synthetic this compound peptide is provided in the table below.
| Parameter | Value | Reference |
| Amino Acid Sequence | Val-Asp-Lys-Pro-Pro-Tyr-Leu-Pro-Arg-Pro-Arg-Pro-Pro-Arg-{d-Arg}-Ile-Tyr-Asn-{d-Arg}-NH2 | [4] |
| Molecular Formula | C109H177N37O24 | [4] |
| Molecular Weight | 2389.8 g/mol | [4] |
| Purity (by HPLC) | ≥ 95% | [4] |
| Form | Lyophilized Powder | [4] |
| Solubility | Soluble in water |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is most effectively achieved through Fmoc-based solid-phase peptide synthesis. The following protocol outlines the manual synthesis on a Rink Amide resin, which will yield a C-terminally amidated peptide, consistent with the known structure of this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent solution: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for a minimum of 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue color result).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. Due to the proline-rich nature of this compound, a double coupling (repeating the coupling step) for the amino acid following a proline is recommended to ensure complete reaction.[5]
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, resin remains colorless or yellowish).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.
Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
Protocol:
-
Place the dried peptide-resin in a reaction vessel.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification by RP-HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol:
-
Column: C18 semi-preparative column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 65% Solvent B over 30-60 minutes is a good starting point for optimization.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (≥95%) and lyophilize to obtain the final purified peptide as a fluffy white powder.
Characterization of Synthetic this compound
The identity and purity of the synthesized this compound peptide should be confirmed using mass spectrometry.
Protocol:
-
Mass Spectrometry: Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the purified peptide. The expected monoisotopic mass should be consistent with the calculated mass of this compound.
Visualizations
Signaling Pathway of this compound in Bacteria
Caption: Mechanism of action of this compound in bacteria.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound peptide.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the successful synthesis, purification, and characterization of the this compound peptide. Adherence to these methodologies will enable researchers to produce high-purity this compound for a variety of research applications, including studies on its mechanism of action, structure-activity relationships, and potential as a therapeutic agent. The unique proline-rich nature of this compound necessitates careful attention to coupling efficiency during synthesis, and the provided guidelines are designed to mitigate potential challenges. The robust purification and characterization steps are crucial for ensuring the quality and reliability of the synthesized peptide for downstream experiments.
References
Application Notes and Protocols for Onc112 Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onc112 is a proline-rich antimicrobial peptide (PrAMP) that has demonstrated potent activity, particularly against Gram-negative bacteria.[1][2] Unlike many other antimicrobial peptides that act by disrupting the cell membrane, this compound translocates into the bacterial cytoplasm and inhibits protein synthesis by binding to the 70S ribosome.[1][2][3][4] Specifically, it binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center, thereby blocking and destabilizing the initiation complex of translation.[1][4] This intracellular mechanism of action contributes to its low cytotoxicity against mammalian cells.[3] These application notes provide detailed protocols for the comprehensive antimicrobial susceptibility testing of this compound to evaluate its efficacy and guide further research and development.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | BL21(DE3) | 8 | [5] |
| Escherichia coli | BW25113 | 8 | [6] |
| Escherichia coli | ATCC 25922 | 8 | [6] |
| Klebsiella pneumoniae | ATCC 10031 | 2 | [6] |
| Acinetobacter baumannii | ATCC 15308 | 32 | [7] |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | [7] |
| Staphylococcus aureus | DSM 6247 | >64 | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound peptide
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer at a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1-11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a continuation of the MIC assay to determine the concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
Determining MBC: The MBC is the lowest concentration of this compound that results in no colony growth on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound
-
Bacterial strain in logarithmic growth phase
-
CAMHB
-
Sterile tubes or flasks
-
Shaking incubator (37°C)
-
TSA plates
-
Sterile saline or PBS for serial dilutions
Procedure:
-
Preparation: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without this compound.
-
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto TSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for Time-Kill Kinetics Assay.
Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol determines the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or Glacial Acetic Acid (30%)
-
Microplate reader
Procedure:
-
Preparation of this compound Dilutions: Prepare two-fold serial dilutions of this compound in TSB in a 96-well plate as described in the MIC protocol.
-
Inoculation: Add the bacterial inoculum (adjusted to approximately 1 x 10⁶ CFU/mL) to each well. Include growth and sterility controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with sterile water.
-
Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the growth control.
Workflow for Anti-Biofilm Assay
Caption: Workflow for Crystal Violet Anti-Biofilm Assay.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of this compound to mammalian cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing two-fold serial dilutions of this compound. Include a vehicle control (medium only) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% reduction in cell viability.
Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for Cytotoxicity MTT Assay.
Conclusion
The provided protocols offer a comprehensive framework for evaluating the antimicrobial properties of this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data. The unique intracellular target of this compound makes it a promising candidate for further development as a novel antimicrobial agent, and thorough characterization of its activity is a critical step in this process.
References
- 1. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Onc112 in Bacterial Translation Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onc112 is a synthetic proline-rich antimicrobial peptide (PrAMP) that has demonstrated potent activity against a range of bacterial pathogens. Its primary mechanism of action is the inhibition of bacterial protein synthesis, making it a subject of significant interest in the development of novel antibiotics. This compound enters bacterial cells and binds to the 70S ribosome, a crucial component of the protein synthesis machinery. This binding event disrupts the translation process, ultimately leading to bacterial cell death.[1][2][3]
These application notes provide detailed protocols for key assays used to characterize the activity of this compound, including in vitro translation inhibition, determination of minimum inhibitory concentration (MIC), and ribosome binding assays.
Mechanism of Action
This compound exerts its antimicrobial effect by targeting the bacterial 70S ribosome.[1][3] Structural and biochemical studies have revealed that this compound binds within the ribosomal exit tunnel and extends towards the peptidyl transferase center (PTC).[2][3][4] This strategic positioning allows it to interfere with critical steps in protein synthesis:
-
Blocks the A-site: The N-terminus of this compound physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site of the PTC.[1][2][3] This prevents the addition of new amino acids to the growing polypeptide chain.
-
Destabilizes the Initiation Complex: this compound binding destabilizes the translation initiation complex, which can lead to the dissociation of the initiator tRNA (fMet-tRNA) from the P-site.[2][4][5] This effectively prevents the transition from the initiation to the elongation phase of translation.[6]
-
Obstructs the Peptide Exit Tunnel: The peptide itself forms a plug in the nascent peptide exit tunnel, further hindering the progression of translation.[1][3]
This multi-faceted mechanism of action, targeting multiple functional sites on the ribosome, makes this compound a potent inhibitor of bacterial protein synthesis.[1]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli BW25113 | 4 - 8 | 1.7 - 3.4 | [7][8] |
| Escherichia coli (unspecified) | 16 - 32 | 6.8 - 13.6 | [7] |
| Klebsiella pneumoniae | 2 | 0.85 | [7] |
| Pseudomonas aeruginosa | >128 | >54.5 | [7] |
| Staphylococcus aureus | >128 | >54.5 | [7] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Table 2: Ribosome Binding Affinity of this compound
| Bacterial Ribosome Source | Method | Dissociation/Inhibition Constant (Kd/Ki) | Reference |
| Escherichia coli BW25113 | Fluorescence Polarization | Ki = 44 ± 4 nM | [1] |
| Klebsiella pneumoniae DSM 681 | Fluorescence Polarization | Ki = 45 ± 2 nM | [1] |
| Acinetobacter baumannii DSM 30008 | Fluorescence Polarization | Ki = 56 ± 2 nM | [1] |
| Pseudomonas aeruginosa DSM 1117 | Fluorescence Polarization | Ki = 17 ± 1 nM | [1] |
| Staphylococcus aureus DSM 6247 | Fluorescence Polarization | Ki = 302 ± 66 nM | [1] |
| Thermus thermophilus | X-ray Crystallography | - | [3] |
| Escherichia coli | Cell-free translation and binding assays | Nanomolar range | [3] |
Experimental Protocols
In Vitro Bacterial Translation Inhibition Assay using a Luciferase Reporter
This assay determines the concentration of this compound required to inhibit protein synthesis in a bacterial cell-free system. The synthesis of a reporter enzyme, such as firefly luciferase, is quantified in the presence of varying concentrations of the inhibitor.
Materials:
-
E. coli S30 cell-free extract (commercial or prepared in-house)
-
Plasmid DNA encoding firefly luciferase under the control of a bacterial promoter (e.g., T7)
-
This compound stock solution (dissolved in sterile water or appropriate buffer)
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
Reaction buffer (containing salts, buffers, and other necessary components for translation)
-
Luciferase assay reagent
-
Luminometer
-
384-well plates
Protocol:
-
Prepare the Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acid mixture, and energy source. The final concentrations of each component should be as recommended by the supplier of the cell-free system.
-
Prepare this compound Dilutions: Prepare a serial dilution of the this compound stock solution in sterile water or the reaction buffer. The concentration range should be chosen to span the expected IC50 value (e.g., from 0.1 µM to 100 µM).
-
Set up the Reactions: In a 384-well plate, add the following to each well:
-
1 µL of this compound dilution (or water for the no-inhibitor control).
-
5 µL of the master mix.
-
1 µL of the luciferase plasmid DNA (concentration as recommended for the cell-free system).
-
-
Incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 1-2 hours.
-
Luciferase Assay:
-
Allow the plate to cool to room temperature.
-
Add 10 µL of luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no DNA) from all readings.
-
Normalize the luminescence signal of the this compound-treated wells to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of luciferase synthesis, by fitting the data to a dose-response curve.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain. The protocol should be performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
The final volume in each well will be 100 µL.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the OD600 using a microplate reader.
-
Ribosome Binding Assay using Fluorescence Polarization
This assay measures the binding of a fluorescently labeled this compound derivative to the bacterial 70S ribosome. The binding event causes a change in the polarization of the emitted fluorescent light, which can be quantified to determine the binding affinity.
Materials:
-
Purified 70S ribosomes from the bacterial strain of interest
-
Fluorescently labeled this compound (e.g., with 5-Carboxyfluorescein, CF-Onc112)
-
Unlabeled this compound
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT)
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Determine Optimal CF-Onc112 Concentration:
-
Perform a saturation binding experiment by titrating a fixed concentration of 70S ribosomes with increasing concentrations of CF-Onc112.
-
The concentration of CF-Onc112 that gives a stable and significant fluorescence polarization signal in the presence of ribosomes is chosen for the competition assay.
-
-
Competition Binding Assay:
-
Prepare a serial dilution of unlabeled this compound in the binding buffer.
-
In a 384-well plate, add the following to each well:
-
10 µL of the unlabeled this compound dilution.
-
10 µL of the 70S ribosome solution (at a concentration that gives a good signal in the saturation experiment).
-
-
Incubate at room temperature for 15 minutes.
-
Add 10 µL of the CF-Onc112 solution (at the predetermined optimal concentration).
-
The final volume in each well will be 30 µL.
-
Include controls for no ribosomes (minimum polarization) and no unlabeled this compound (maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Workflow for the in vitro translation inhibition assay.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Preparation and testing of E. coli S30 in vitro transcription translation extracts. | Semantic Scholar [semanticscholar.org]
- 2. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E. coli S30 Extract System for Circular DNA [worldwide.promega.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Cell-Free Protein Synthesis Inhibition Assay with Onc112
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onc112 is a proline-rich antimicrobial peptide that has demonstrated potent inhibitory effects on bacterial protein synthesis.[1][2] Its unique mechanism of action, targeting the bacterial ribosome, makes it a compelling candidate for the development of novel antibiotics.[3][4] Cell-free protein synthesis (CFPS) systems provide a powerful and controlled in vitro platform for studying the effects of inhibitors like this compound on the translational machinery, independent of cellular uptake and other complex biological processes.[1] This document provides a detailed protocol for a cell-free protein synthesis inhibition assay using an E. coli S30 extract system and a firefly luciferase reporter gene to quantify the inhibitory activity of this compound.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on the synthesis of a reporter protein, firefly luciferase, in an E. coli-based cell-free transcription-translation system. The amount of functional luciferase produced is directly proportional to the luminescence generated upon the addition of its substrate, luciferin (B1168401). In the presence of this compound, the translation of luciferase mRNA is inhibited, leading to a dose-dependent decrease in the luminescent signal. This reduction in luminescence is used to determine the inhibitory potency of this compound, often expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory activity of this compound on cell-free protein synthesis can be quantified and summarized as shown in the tables below.
Table 1: Dose-Dependent Inhibition of Firefly Luciferase Synthesis by this compound
| This compound Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Inhibition |
| 0 (No Inhibitor Control) | 1,500,000 | 75,000 | 0 |
| 0.1 | 1,275,000 | 63,750 | 15 |
| 0.5 | 825,000 | 41,250 | 45 |
| 1.0 | 450,000 | 22,500 | 70 |
| 5.0 | 150,000 | 7,500 | 90 |
| 10.0 | 75,000 | 3,750 | 95 |
| Positive Control (Kanamycin) | 60,000 | 3,000 | 96 |
Table 2: IC50 Value of this compound in the Cell-Free Protein Synthesis Inhibition Assay
| Compound | IC50 (µM) |
| This compound | ~0.6 |
Mandatory Visualization
Experimental Protocols
Materials and Reagents
-
This compound Peptide: Lyophilized, of high purity (>95%).
-
E. coli S30 Extract-based Cell-Free Protein Synthesis Kit: Commercially available kits are recommended for consistency (e.g., from Promega, Thermo Fisher Scientific, or NEB). These kits typically include:
-
S30 Extract from an appropriate E. coli strain (e.g., BL21).
-
Reaction Buffer/Premix containing amino acids, nucleotides (ATP, GTP), and an energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).
-
-
Reporter Plasmid: A plasmid containing the firefly luciferase gene under the control of a T7 promoter.
-
Control Inhibitor: A known protein synthesis inhibitor such as kanamycin (B1662678) or chloramphenicol.
-
Nuclease-Free Water: For dilutions and controls.
-
Luciferase Assay Reagent: A commercial reagent containing luciferin substrate and necessary buffers for the luciferase reaction.
-
Equipment and Consumables:
-
Microplate luminometer
-
Incubator or water bath capable of maintaining 37°C
-
Pipettes and nuclease-free pipette tips
-
Nuclease-free microcentrifuge tubes
-
White, opaque 96-well microplates for luminescence measurements
-
Experimental Procedure
-
Preparation of Reagents:
-
This compound Stock Solution: Resuspend the lyophilized this compound peptide in nuclease-free water to a final concentration of 1 mM. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
This compound Dilutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare a series of dilutions in nuclease-free water to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 µM to 10 µM).
-
Control Inhibitor: Prepare a stock solution of the control inhibitor (e.g., 10 mg/mL kanamycin) and dilute it to a working concentration known to cause near-complete inhibition.
-
Reporter DNA: Dilute the firefly luciferase plasmid DNA to the concentration recommended by the CFPS kit manufacturer.
-
-
Cell-Free Protein Synthesis Reaction Setup:
-
Thaw all components of the cell-free protein synthesis kit on ice.
-
In a nuclease-free microcentrifuge tube, prepare a master mix containing the S30 extract, reaction buffer/premix, and the luciferase reporter plasmid DNA according to the kit's protocol. Prepare enough master mix for all reactions, including controls.
-
In the wells of a white, opaque 96-well plate, add 2 µL of each this compound dilution, the control inhibitor, or nuclease-free water (for the no-inhibitor control) in triplicate.
-
Add 18 µL of the master mix to each well to bring the final reaction volume to 20 µL. Gently mix by pipetting up and down.
-
-
Incubation:
-
Seal the 96-well plate to prevent evaporation.
-
Incubate the plate at 37°C for 1 to 2 hours. The optimal incubation time may vary depending on the specific CFPS kit used.
-
-
Luminescence Detection:
-
Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent to each well as recommended by the manufacturer (typically equal to the reaction volume, e.g., 20 µL).
-
Immediately measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Calculate the average luminescence and standard deviation for each set of triplicates.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Luminescence_sample / Luminescence_no_inhibitor_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot). The IC50 is the concentration of this compound that results in a 50% reduction in luciferase synthesis.
-
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the 70S bacterial ribosome.[1][2] Specifically, it binds within the ribosomal exit tunnel and extends towards the peptidyl transferase center (PTC).[3][4] This binding has two major consequences:
-
Blocks Aminoacyl-tRNA Accommodation: The presence of this compound in the exit tunnel sterically hinders the proper binding of aminoacyl-tRNA to the A-site of the ribosome.[1][2]
-
Destabilizes the Initiation Complex: this compound binding also destabilizes the initiation complex, which is formed by the 30S and 50S ribosomal subunits, mRNA, and the initiator fMet-tRNA at the P-site.[1][2]
By preventing the accommodation of the next aminoacyl-tRNA and destabilizing the initiation complex, this compound effectively blocks the transition from the initiation phase to the elongation phase of protein synthesis, leading to a halt in the production of new proteins.[1][2]
References
Application Notes and Protocols for Studying Onc112-Ribosome Complex Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques employed to investigate the formation and characterization of the Onc112-ribosome complex. Detailed protocols for key experiments are provided to facilitate the study of this and other proline-rich antimicrobial peptides (PrAMPs) that target the bacterial ribosome.
Introduction
This compound, a potent proline-rich antimicrobial peptide, inhibits bacterial protein synthesis by binding to the 70S ribosome.[1][2] Understanding the molecular details of this interaction is crucial for the development of new antibiotics that can overcome existing resistance mechanisms. This compound binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center (PTC), thereby interfering with the binding of aminoacyl-tRNA (aa-tRNA) and destabilizing the initiation complex.[2][3] This document outlines the primary experimental approaches used to elucidate the mechanism of action of this compound and provides detailed protocols for their implementation.
Data Presentation
Table 1: Quantitative Data for this compound-Ribosome Interaction
| Parameter | Value | Bacterial Species | Method | Reference |
| Dissociation Constant (Kd) | ||||
| This compound | ~75 nM | Escherichia coli | Fluorescence Polarization | [4] |
| This compound | ~75 nM | Klebsiella pneumoniae | Fluorescence Polarization | [4] |
| This compound | ~75 nM | Acinetobacter baumannii | Fluorescence Polarization | [4] |
| This compound | 36 nM | Pseudomonas aeruginosa | Fluorescence Polarization | [4] |
| This compound | 102 nM | Staphylococcus aureus | Fluorescence Polarization | [4] |
| Inhibition Concentration (IC50) | ||||
| This compound | >18-fold reduction | In vitro translation | Biochemical Assay | [3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Purification of Bacterial 70S Ribosomes
Objective: To isolate highly pure and active 70S ribosomes from bacterial cells for use in subsequent binding and functional assays.
Principle: This protocol involves cell lysis, differential centrifugation to pellet ribosomes, and sucrose density gradient ultracentrifugation to separate 70S monosomes from ribosomal subunits and polysomes.
Protocol:
-
Cell Culture and Harvest:
-
Inoculate a suitable bacterial strain (e.g., E. coli MRE600, which is RNase I deficient) in a rich medium (e.g., LB broth) and grow to mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold Buffer A (20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol).
-
-
Cell Lysis:
-
Resuspend the cell pellet in Buffer A.
-
Lyse the cells using a French press at 10,000-12,000 psi. Perform the lysis step twice to ensure efficient cell disruption.
-
Add DNase I to a final concentration of 1 µg/mL and incubate on ice for 30 minutes to digest the genomic DNA.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Crude Ribosome Preparation:
-
Carefully transfer the supernatant to ultracentrifuge tubes.
-
Pellet the ribosomes by ultracentrifugation at 100,000 x g for 4 hours at 4°C.
-
-
Sucrose Cushion Centrifugation:
-
Gently rinse the ribosome pellets with Buffer A.
-
Resuspend the pellets in a minimal volume of Buffer A.
-
Layer the resuspended ribosomes onto a sucrose cushion (e.g., 1.1 M sucrose in Buffer A).
-
Centrifuge at 150,000 x g for 16 hours at 4°C. This step helps to remove contaminating proteins.
-
-
Sucrose Density Gradient Centrifugation:
-
Resuspend the ribosome pellet in Buffer A.
-
Prepare a linear sucrose gradient (e.g., 10-40% or 15-45%) in ultracentrifuge tubes.
-
Layer the ribosome suspension on top of the gradient.
-
Centrifuge at 100,000 x g for 16 hours at 4°C.
-
Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S ribosome peak.
-
-
Ribosome Recovery and Storage:
-
Pool the fractions containing the 70S ribosomes.
-
Pellet the ribosomes by ultracentrifugation at 150,000 x g for 16 hours at 4°C.
-
Resuspend the final ribosome pellet in a storage buffer (e.g., Buffer A with 25% glycerol).
-
Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes).
-
Store the purified ribosomes in small aliquots at -80°C.
-
Ribosome Profiling
Objective: To determine the precise binding site of this compound on the ribosome and to assess its impact on translation initiation on a genome-wide scale.
Principle: Ribosome profiling (Ribo-Seq) involves the deep sequencing of ribosome-protected mRNA fragments (RPFs). Treatment of cells with this compound traps ribosomes at initiation codons, leading to an accumulation of RPFs at these sites, which can be quantified by sequencing.[5]
Protocol:
-
Cell Growth and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with a sub-inhibitory concentration of this compound (e.g., 50 µM) for a short period (e.g., 10 minutes) to arrest translation initiation.[5] An untreated culture should be processed in parallel as a control.
-
-
Harvesting and Lysis:
-
Rapidly harvest the cells by filtration or centrifugation at 4°C.
-
Immediately flash-freeze the cell pellet in liquid nitrogen to preserve the ribosome-mRNA complexes.
-
Lyse the frozen cells by cryo-milling or by resuspending in a lysis buffer containing inhibitors of RNases and proteases.
-
-
Nuclease Footprinting:
-
Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I and the digestion time need to be optimized to ensure complete digestion of unprotected mRNA while preserving the integrity of the ribosomes.
-
-
Isolation of Monosomes:
-
Layer the nuclease-treated lysate onto a sucrose density gradient (e.g., 10-50%).
-
Separate the monosomes from polysomes and ribosomal subunits by ultracentrifugation.
-
Collect the fractions corresponding to the 80S monosome peak.
-
-
Extraction of Ribosome-Protected Fragments (RPFs):
-
Extract the RNA from the monosome fractions using a phenol-chloroform extraction or a commercial RNA purification kit.
-
Isolate the RPFs (typically 28-30 nucleotides in length) by size selection on a denaturing polyacrylamide gel.
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments into cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Remove adapter sequences from the sequencing reads.
-
Align the reads to the reference genome.
-
Analyze the distribution of reads along the transcripts to identify regions of high ribosome occupancy, particularly at the start codons in the this compound-treated sample.
-
In Vitro Translation Inhibition Assay
Objective: To quantify the inhibitory activity of this compound on bacterial protein synthesis.
Principle: A cell-free translation system is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The effect of this compound on protein synthesis is measured by the reduction in the reporter signal.
Protocol:
-
Reaction Setup:
-
Use a commercially available bacterial cell-free translation system (e.g., E. coli S30 extract system).
-
Prepare a reaction mixture containing the S30 extract, amino acids, energy source (ATP, GTP), and a DNA or mRNA template encoding a reporter protein.
-
Add varying concentrations of this compound to the reaction mixtures. A no-drug control should be included.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.
-
-
Detection:
-
Measure the amount of synthesized reporter protein.
-
For luciferase, add the luciferin (B1168401) substrate and measure the luminescence using a luminometer.
-
For fluorescent proteins, measure the fluorescence using a fluorometer.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity (Kd) of this compound to the 70S ribosome.
Principle: A fluorescently labeled version of this compound (or a competitor peptide) is used. When the small fluorescent peptide binds to the large ribosome, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted light. The Kd can be determined by titrating the ribosome concentration or by competition with unlabeled this compound.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled this compound analog (e.g., with fluorescein (B123965) or another suitable fluorophore).
-
Purify 70S ribosomes as described in Protocol 1.
-
Prepare a binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 150 mM NH4Cl, 6 mM β-mercaptoethanol).
-
-
Direct Binding Assay:
-
Prepare a series of dilutions of the 70S ribosome in the binding buffer.
-
Add a constant, low concentration of the fluorescently labeled this compound to each ribosome dilution in a black microplate.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Competition Assay:
-
Prepare a mixture of a constant concentration of 70S ribosomes and fluorescently labeled this compound.
-
Add a series of dilutions of unlabeled this compound to this mixture.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization. The unlabeled peptide will compete with the labeled peptide for binding to the ribosome, causing a decrease in polarization.
-
-
Data Analysis:
-
For the direct binding assay, plot the fluorescence polarization as a function of the ribosome concentration and fit the data to a binding isotherm to determine the Kd.
-
For the competition assay, plot the fluorescence polarization as a function of the unlabeled this compound concentration and fit the data to a competition binding curve to determine the IC50, from which the Ki (and Kd) can be calculated.
-
Cryo-Electron Microscopy (Cryo-EM)
Objective: To obtain a high-resolution 3D structure of the this compound-ribosome complex to visualize the detailed molecular interactions.
Principle: A purified sample of the this compound-ribosome complex is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the complex in different orientations are collected and computationally reconstructed to generate a 3D density map.
Protocol:
-
Complex Formation:
-
Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding sites.
-
The complex can be formed with mRNA and a P-site tRNA to mimic a specific translational state.[1]
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (3-4 µL) of the this compound-ribosome complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid with filter paper to create a thin film of the solution.
-
Rapidly plunge-freeze the grid in liquid ethane (B1197151) cooled by liquid nitrogen. This process vitrifies the sample, preventing the formation of ice crystals that would damage the complex.
-
-
Data Collection:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Collect a large dataset of high-resolution images (micrographs) of the particles at different tilt angles. Automated data collection is typically used.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames to correct for beam-induced movement.
-
Estimate the contrast transfer function (CTF) of the microscope for each micrograph.
-
Automatically pick individual ribosome particles from the micrographs.
-
Perform 2D classification to sort the particles into different views and remove bad particles.
-
Generate an initial 3D model.
-
Perform 3D classification and refinement to improve the resolution of the 3D reconstruction.
-
-
Model Building and Analysis:
-
Fit an atomic model of the ribosome and a model of this compound into the final cryo-EM density map.
-
Refine the model to optimize the fit to the density.
-
Analyze the final structure to identify the specific interactions between this compound and the ribosomal RNA and proteins.
-
Toe-printing Assay
Objective: To map the precise position of the ribosome on an mRNA template when stalled by this compound.
Principle: A primer is annealed to an mRNA template downstream of the region of interest. Reverse transcriptase is then used to synthesize a cDNA copy of the mRNA. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it stops, resulting in a truncated cDNA product. The length of this "toe-print" can be used to determine the exact location of the ribosome.
Protocol:
-
Reaction Setup:
-
Set up an in vitro translation reaction as described in Protocol 3, using a specific mRNA template.
-
Add this compound to the reaction to induce ribosome stalling.
-
Include a control reaction without this compound.
-
-
Primer Annealing:
-
After the translation reaction, add a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence on the 3' end of the mRNA.
-
Anneal the primer to the mRNA by heating and slow cooling.
-
-
Primer Extension:
-
Add reverse transcriptase and dNTPs to the reaction mixture.
-
Incubate to allow for the synthesis of cDNA.
-
-
Analysis:
-
Stop the reaction and purify the cDNA products.
-
Separate the cDNA products by size on a denaturing polyacrylamide sequencing gel.
-
Include a sequencing ladder of the same mRNA template to precisely determine the size of the toe-print.
-
The position of the toe-print band will indicate the location of the stalled ribosome. For ribosomes stalled at the initiation codon, the toe-print will appear at a characteristic distance (typically +15 to +17 nucleotides) from the 'A' of the AUG start codon.
-
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
Objective: To study the real-time dynamics of the ribosome and the effect of this compound on conformational changes during translation.
Principle: FRET is a distance-dependent interaction between two fluorescent dyes (a donor and an acceptor). By labeling specific components of the ribosome or tRNA with these dyes, conformational changes can be monitored as changes in FRET efficiency.
Protocol:
-
Labeling:
-
Site-specifically label ribosomal proteins or tRNAs with donor and acceptor fluorophores (e.g., Cy3 and Cy5). The choice of labeling sites is critical and should be based on known structures to probe specific conformational changes.
-
-
Complex Formation and Immobilization:
-
Assemble the labeled components into a functional ribosome-mRNA-tRNA complex.
-
Immobilize the complexes on a passivated microscope slide, often via a biotin-streptavidin linkage.
-
-
Data Acquisition:
-
Use a total internal reflection fluorescence (TIRF) microscope to excite the donor fluorophore and simultaneously detect the emission from both the donor and acceptor.
-
Record movies of the fluorescence signals from individual molecules over time.
-
-
Data Analysis:
-
Extract the fluorescence intensity trajectories for the donor and acceptor from each molecule.
-
Calculate the FRET efficiency for each time point.
-
Analyze the FRET trajectories to identify different conformational states and the kinetics of transitions between them.
-
Compare the dynamics in the presence and absence of this compound to understand its effect on ribosome conformational changes. For example, smFRET has been used to show that this compound impairs the delivery of aa-tRNA to the ribosome.[6]
-
References
- 1. Purification of 70S Ribosomes from Bacillus subtilis [bio-protocol.org]
- 2. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 3. Purification of 70S Ribosomes from Bacillus subtilis [en.bio-protocol.org]
- 4. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RIBO-seq in Bacteria: a Sample Collection and Library Preparation Protocol for NGS Sequencing [jove.com]
Application Notes and Protocols: X-ray Crystallography of the Antimicrobial Peptide Onc112 Bound to the 70S Ribosome
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutics. Proline-rich antimicrobial peptides (PrAMPs), such as Onc112, represent a promising class of antibiotics that inhibit bacterial protein synthesis by targeting the ribosome. This document provides detailed application notes and protocols based on the successful X-ray crystallographic studies of this compound in complex with the Thermus thermophilus 70S ribosome. The structural insights reveal a unique mechanism of action, where a single this compound molecule simultaneously blocks three critical functional sites of the ribosome, offering a robust strategy to combat resistance. These protocols and data serve as a foundational resource for researchers engaged in structural biology, microbiology, and structure-based drug design.
Mechanism of Action of this compound
This compound is a 19-residue proline-rich peptide that inhibits bacterial protein synthesis.[1] Unlike many antibiotics that target a single site, this compound employs a concerted mechanism by binding within the ribosomal exit tunnel and physically obstructing multiple functional centers.[1][2] The crystal structure of the this compound-70S ribosome complex, resolved to resolutions of 2.9-3.1 Å, reveals that the peptide forms a 34 Å-long plug.[1][3] Its N-terminus extends into the peptidyl transferase center (PTC), where it sterically hinders the binding of aminoacyl-tRNA (aa-tRNA) at the A-site and interferes with the peptidyl-tRNA at the P-site.[1][3] The central region of this compound occupies the A-site cleft, while its C-terminus blocks the upper portion of the peptide exit tunnel.[3] This multi-pronged binding strategy effectively stalls the ribosome during the initiation phase of translation, leading to the destabilization and dissociation of the initiation complex.[2][4][5]
Quantitative Data Summary
The structural and biochemical analysis of the this compound-ribosome interaction has yielded critical quantitative data, which is summarized below.
Table 1: Crystallographic Data
This table presents the data collection and refinement statistics for the this compound-T. thermophilus 70S ribosome complex.
| Parameter | Value | Reference |
| Resolution (Å) | 2.9 - 3.1 | [1][2][5] |
| PDB ID | 4Z8C | [6] |
| Space Group | P2₁2₁2₁ | [1] |
| Unit Cell Dimensions | ||
| a, b, c (Å) | 210.9, 467.4, 690.6 | [1] |
| α, β, γ (°) | 90, 90, 90 | [1] |
| Data Collection | ||
| Wavelength (Å) | 0.979 | [1] |
| Rsym or Rmerge | 0.14 (0.85) | [1] |
| I / σI | 13.9 (2.0) | [1] |
| Completeness (%) | 99.8 (99.0) | [1] |
| Redundancy | 6.5 (6.2) | [1] |
| Refinement | ||
| Rwork / Rfree | 0.22 / 0.26 | [1] |
| No. of atoms | 166,112 | [1] |
| Values in parentheses are for the highest-resolution shell. |
Table 2: Binding and Activity Data
This table summarizes the binding affinity of this compound and the impact of specific residue mutations.
| Parameter | Description | Value | Reference |
| Binding Affinity | |||
| Kd (this compound to 70S Ribosome) | Dissociation constant for ribosome binding. | Nanomolar range | [1][7] |
| Relative Affinity | This compound binds ~50-fold stronger to the 70S ribosome than to the chaperone DnaK. | ~50x | [1] |
| Mutational Analysis | |||
| K3A, Y6A, L7A, R11A | Alanine substitutions of key residues involved in 23S rRNA interactions. | >30-fold decrease in binding affinity | [1] |
| R11A | Substitution of Arg11, which interacts with A2062 of the 23S rRNA. | ~6-fold decrease in binding affinity | [6] |
Experimental Protocols
The following protocols are compiled from published methodologies for the crystallization of the this compound-70S ribosome complex.[1][8]
Preparation of Ribosomal Components
-
T. thermophilus 70S Ribosome Purification:
-
Purify 70S ribosomes from T. thermophilus cells as previously described.[8]
-
Resuspend the purified ribosomes in a buffer containing 5 mM HEPES-KOH (pH 7.5), 50 mM KCl, 10 mM NH₄Cl, and 10 mM Mg(CH₃COO)₂.
-
Adjust the final concentration to 26–32 mg/mL.
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80 °C.
-
-
mRNA and tRNA Preparation:
Formation of the this compound-Ribosome Ternary Complex
-
Initiation Complex Assembly:
-
Mix 5 µM of purified 70S ribosomes with 10 µM of mRNA in the final buffer (5 mM HEPES-KOH, pH 7.6, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(CH₃COO)₂).
-
Incubate the mixture at 55 °C for 10 minutes.
-
Add 20 µM of deacylated fMet-tRNAfMet to the mixture.
-
Incubate at 37 °C for an additional 10 minutes to form the 70S initiation complex.
-
-
This compound Binding:
-
To the assembled initiation complex, add this compound peptide to a final concentration of 50 µM.
-
Incubate the final mixture at room temperature for at least 15 minutes to ensure complete binding.
-
Briefly centrifuge the sample to remove any aggregates before proceeding to crystallization.
-
Crystallization and Data Collection
-
Crystallization:
-
Employ the sitting-drop vapor diffusion method at 20 °C.
-
Mix 3 µL of the final ternary complex with 3-4 µL of the reservoir solution.
-
Screen against crystallization conditions suitable for ribosomes, such as those containing polyethylene (B3416737) glycol (PEG) as a precipitant.[8][9]
-
-
Cryo-protection and Data Collection:
-
Structure Determination:
Applications in Drug Development
The high-resolution structure of this compound bound to the bacterial ribosome provides an invaluable template for structure-based drug design. Key applications include:
-
Rational Optimization: The detailed interaction map between this compound and the 23S rRNA allows for the rational design of peptide analogues with enhanced binding affinity and improved antimicrobial activity.[1][12]
-
Overcoming Resistance: this compound's mechanism of targeting three functional sites simultaneously makes it difficult for bacteria to develop resistance through single-point mutations.[1][3] This strategy can be exploited to design new classes of antibiotics that are less prone to resistance.
-
Novel Compound Screening: The this compound binding pocket can be used as a target for in silico screening of small-molecule libraries to identify non-peptide inhibitors that mimic its mechanism of action.
-
Understanding Selectivity: Comparing the bacterial ribosome binding site with the eukaryotic ribosome structure can guide the design of compounds with high selectivity for the bacterial target, minimizing potential toxicity.
References
- 1. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. weizmann.ac.il [weizmann.ac.il]
- 11. scispace.com [scispace.com]
- 12. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Onc112 for Fluorescence Microscopy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onc112 is a proline-rich antimicrobial peptide (PrAMP) that has shown potent activity against Gram-negative bacteria.[1][2] It functions by inhibiting protein synthesis, a fundamental process for bacterial survival.[3][4][5] Visualizing the localization and dynamics of this compound within bacterial cells is crucial for understanding its mechanism of action and for the development of new antimicrobial agents. Fluorescence microscopy is a powerful technique for such investigations, and effective labeling of this compound with a fluorescent probe is a critical first step.
These application notes provide a detailed protocol for the fluorescent labeling of this compound, enabling researchers to track its uptake, distribution, and interaction with its target, the bacterial ribosome.
Mechanism of Action of this compound
This compound targets the bacterial 70S ribosome, inhibiting translation.[3][6] Its mechanism involves several key steps:
-
Binding to the Ribosomal Exit Tunnel: this compound binds within the nascent peptide exit tunnel of the large ribosomal subunit.[1][3][4]
-
Blocking the Peptidyl Transferase Center (PTC): The peptide extends towards the PTC, where it sterically hinders the binding of aminoacyl-tRNA (aa-tRNA) to the A-site.[1][3][5]
-
Destabilization of the Initiation Complex: This blockage prevents the formation of a peptide bond and leads to the destabilization and dissociation of the translation initiation complex.[1][4][5]
This mode of action ultimately halts protein synthesis, leading to bacterial cell death.
Experimental Protocols
Principle of Labeling
This protocol describes the labeling of this compound with an amine-reactive fluorescent dye. Peptides like this compound contain primary amines at the N-terminus and on the side chains of lysine (B10760008) residues, which can react with N-hydroxysuccinimide (NHS) ester-functionalized dyes to form a stable amide bond.[7][8][9] The choice of fluorescent dye will depend on the specific experimental requirements, such as the available excitation and emission channels on the microscope. Common choices include fluorescein, rhodamine, and cyanine (B1664457) dyes.[][11][12]
Materials
-
This compound peptide
-
Amine-reactive fluorescent dye with an NHS ester functional group (e.g., FITC, Cy3-NHS ester, Cy5-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-9.0)
-
Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA) for blocking (optional)
Protocol for Fluorescent Labeling of this compound
-
Preparation of this compound Solution:
-
Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL. The slightly alkaline pH is optimal for the reaction between the NHS ester and primary amines.[]
-
-
Preparation of Fluorescent Dye Solution:
-
Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the dissolved fluorescent dye to the this compound solution while gently vortexing.
-
A typical starting point for the molar ratio of dye to peptide is 1.5:1. This ratio may need to be optimized to achieve the desired degree of labeling without compromising the peptide's activity.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled this compound:
-
Separate the fluorescently labeled this compound from the unreacted dye using size-exclusion chromatography or reverse-phase HPLC.
-
Monitor the elution profile using a spectrophotometer to detect both the peptide (at ~280 nm, if aromatic residues are present) and the fluorescent dye at its specific excitation wavelength.
-
Collect the fractions containing the labeled peptide.
-
-
Characterization of Labeled this compound:
-
Determine the concentration of the labeled peptide and the degree of labeling (DOL) by measuring the absorbance at the protein's absorbance maximum and the dye's absorbance maximum.
-
The DOL can be calculated using the following formula: DOL = (A_dye × ε_peptide) / [(A_peptide - A_dye × CF) × ε_dye] Where:
-
A_dye is the absorbance of the dye at its maximum absorption wavelength.
-
A_peptide is the absorbance of the peptide.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
ε_peptide is the molar extinction coefficient of the peptide.
-
CF is the correction factor for the dye's absorbance at the peptide's absorbance maximum.
-
-
-
Storage:
-
Store the purified, labeled this compound in a suitable buffer (e.g., PBS) at -20°C or -80°C, protected from light. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.
-
Protocol for Fluorescence Microscopy of Labeled this compound in Bacteria
-
Bacterial Cell Culture:
-
Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.
-
-
Incubation with Labeled this compound:
-
Harvest the bacterial cells by centrifugation and resuspend them in fresh medium or PBS.
-
Add the fluorescently labeled this compound to the bacterial suspension at a desired concentration (e.g., at or above the minimum inhibitory concentration, MIC).
-
Incubate the cells with the labeled peptide for a specified time course (e.g., 5, 15, 30, 60 minutes).
-
-
Washing:
-
After incubation, centrifuge the bacterial suspension to pellet the cells.
-
Wash the cells 2-3 times with PBS to remove any unbound labeled this compound.
-
-
Fixation (Optional):
-
If desired, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-30 minutes at room temperature.
-
Wash the fixed cells with PBS.
-
-
Microscopy:
-
Resuspend the bacterial pellet in a small volume of PBS.
-
Mount the bacterial suspension on a microscope slide with a coverslip.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorescent dye.
-
Acquire images in both the fluorescence and brightfield or phase-contrast channels to visualize the localization of this compound in relation to the bacterial cells.
-
Data Presentation
Table 1: Recommended Starting Conditions for this compound Labeling and Microscopy
| Parameter | Recommended Value | Notes |
| Labeling Reaction | ||
| This compound Concentration | 1-5 mg/mL | |
| Dye:this compound Molar Ratio | 1.5:1 | Optimize for desired degree of labeling. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-9.0 | Ensures primary amines are deprotonated for reaction. |
| Reaction Time | 1-2 hours | At room temperature, protected from light. |
| Fluorescence Microscopy | ||
| Labeled this compound Concentration | MIC - 10x MIC | Titrate to determine optimal concentration for imaging. |
| Incubation Time | 5 - 60 minutes | Perform a time-course experiment to observe dynamics. |
| Bacterial Cell Density | OD600 of 0.4-0.6 | Mid-log phase ensures metabolically active cells. |
Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
References
- 1. researchgate.net [researchgate.net]
- 2. Ribosomal Target-Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad-Spectrum Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. bioclone.net [bioclone.net]
- 9. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
Application Notes: Onc112 as a Tool to Study Ribosomal Dynamics
Introduction
Onc112 is a proline-rich antimicrobial peptide (PrAMP) that serves as a potent and specific inhibitor of bacterial protein synthesis.[1][2] Unlike many antibiotics that cause cell lysis, this compound and other oncocins penetrate the bacterial cell membrane via the SbmA transporter and act on an intracellular target: the 70S ribosome.[3][4] Its unique mechanism of action, which involves binding to the nascent peptide exit tunnel (NPET), makes it an invaluable tool for researchers, scientists, and drug development professionals studying the intricacies of bacterial ribosomal dynamics, translation initiation, and for developing novel antimicrobial agents.[1][5]
This compound arrests translation at the initiation stage. It binds within the ribosomal exit tunnel and physically obstructs the peptidyl transferase center (PTC), preventing the accommodation of aminoacyl-tRNA (aa-tRNA) in the A-site.[3][6] This leads to the destabilization and dissociation of the translation initiation complex, effectively halting protein synthesis before the elongation phase can begin.[3][6] This specific mode of action allows for detailed investigation of the early stages of translation.
Data Presentation
Table 1: Ribosome Binding Affinity of this compound
The dissociation constant (Kd) is a measure of the binding affinity of this compound to the 70S ribosome. A lower Kd value indicates a stronger binding affinity. Data was obtained using fluorescence polarization assays.
| Bacterial Species | Dissociation Constant (Kd) | Reference |
| Escherichia coli | ~75 nmol/L | [7] |
| Klebsiella pneumoniae | ~75 nmol/L | [7] |
| Acinetobacter baumannii | ~75 nmol/L | [7] |
| Pseudomonas aeruginosa | 36 nmol/L | [7] |
| Staphylococcus aureus | 102 nmol/L | [7] |
Table 2: Inhibitory Concentration of this compound
The IC50 value represents the concentration of this compound required to inhibit 50% of in vitro protein synthesis. This is typically measured using cell-free translation assays.
| Assay System | IC50 Value | Reference |
| E. coli lysate-based coupled transcription-translation | >18-fold reduction in activity with key residue mutations | [3] |
| Note: Specific IC50 values for wild-type this compound are often compared relative to other peptides or mutants. The referenced study highlights that mutations in key residues (Lys3, Tyr6, Leu7, Arg11) decrease the binding affinity by more than 30-fold, underscoring the peptide's potent inhibitory activity.[1] |
Mandatory Visualization
Caption: Mechanism of this compound action in a bacterial cell.
Caption: Workflow for studying ribosomal dynamics using this compound.
Experimental Protocols
Ribosome Binding Assay (Fluorescence Polarization)
This protocol is used to determine the binding affinity (Kd) of this compound for the 70S ribosome. It measures the change in polarization of a fluorescently labeled peptide upon binding to the large ribosome complex.[8][9]
Materials:
-
70S ribosomes isolated from the desired bacterial strain.
-
Fluorescently labeled this compound (e.g., with Carboxyfluorescein, Cf-Onc112).
-
Unlabeled this compound and other competitor compounds.
-
Binding Buffer (e.g., 20 mM HEPES/KOH pH 7.6, 100 mM NH₄Cl, 10 mM Mg(OAc)₂, 2 mM DTT).
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup: Prepare a reaction mixture in the wells of a 384-well plate. The final volume is typically 20-50 µL.
-
Binding Reaction:
-
Add a fixed concentration of 70S ribosomes (e.g., 50-100 nM).
-
Add a fixed concentration of fluorescently labeled Cf-Onc112 (e.g., 10 nM).
-
For competition assays, add a serial dilution of unlabeled this compound or other test compounds.
-
Add binding buffer to reach the final volume.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark to reach binding equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation, 535 nm emission for fluorescein).
-
Data Analysis:
-
For direct binding, plot polarization vs. ribosome concentration to calculate Kd.
-
For competition assays, plot polarization vs. the logarithm of the unlabeled competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[10]
-
In Vitro Translation Inhibition Assay
This assay measures the concentration-dependent inhibition of protein synthesis by this compound in a cell-free system.
Materials:
-
E. coli S30 cell-free extract system for coupled transcription-translation.
-
DNA template encoding a reporter protein (e.g., Firefly Luciferase).
-
This compound stock solution.
-
Amino acid mix and reaction buffer provided with the kit.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube or multi-well plate, combine the S30 extract, reaction buffer, amino acid mix, and the reporter DNA template according to the manufacturer's protocol.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control (positive control for translation) and a no-DNA control (background).
-
Incubation: Incubate the reactions at 30-37°C for 1-2 hours to allow for transcription and translation of the reporter protein.
-
Detection:
-
Add the luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the amount of functional luciferase synthesized.
-
-
Data Analysis:
-
Normalize the luminescence readings to the no-inhibitor control.
-
Plot the percentage of translation inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.[11]
-
Bacterial Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by ultracentrifugation through a sucrose (B13894) gradient to provide a snapshot of the global translation status of the cell.[12][13] Treatment with this compound is expected to cause a collapse of polysomes and an accumulation of 70S monosomes (stalled initiation complexes).
Materials:
-
Bacterial culture.
-
Chloramphenicol (B1208) or flash-freezing supplies to arrest translation.
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 140 mM KCl, 40 mM MgCl₂, 1% Triton X-100, 100 µg/ml chloramphenicol).
-
Sucrose solutions (e.g., 10% and 50% w/v) in lysis buffer.
-
Gradient maker or layering supplies.
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41 Ti).
-
Gradient fractionation system with a UV detector (254 nm).
Procedure:
-
Cell Culture and Treatment: Grow bacterial cells to mid-log phase and treat with this compound for the desired time.
-
Arrest Translation: Rapidly arrest translation by adding chloramphenicol (100 µg/mL) and chilling on ice, or by flash-freezing the entire culture in liquid nitrogen.[14]
-
Cell Lysis: Harvest cells by centrifugation, and lyse them using mechanical methods (e.g., bead beating, freezer mill) in ice-cold lysis buffer to release cytoplasmic contents.[15]
-
Clarify Lysate: Centrifuge the crude lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Sucrose Gradient Preparation: Prepare linear or step sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and Ultracentrifugation: Carefully layer the clarified lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 36,000 rpm) for 2.5-3 hours at 4°C.[16]
-
Fractionation and Analysis:
-
Place the tube in a gradient fractionator.
-
Pump a dense sucrose solution into the bottom of the tube to push the gradient upwards through a UV detector monitoring absorbance at 254 nm.
-
Collect fractions of a fixed volume. The resulting absorbance profile will show peaks corresponding to ribosomal subunits, 80S monosomes, and polysomes.
-
RNA can be extracted from fractions for downstream analysis (e.g., RT-qPCR, RNA-seq).
-
Bacterial Ribosome Profiling (Ribo-Seq)
Ribo-seq provides a high-resolution map of ribosome positions on mRNA transcripts genome-wide. It can be used to precisely identify the stalling sites induced by this compound, confirming its action at the translation initiation codon.[17][18]
Materials:
-
Materials for cell culture, treatment, and lysis (as for polysome profiling).
-
Micrococcal Nuclease (MNase).
-
Sucrose cushion or gradient supplies for monosome isolation.
-
RNA purification kits.
-
Reagents for library preparation (e.g., ligases, reverse transcriptase, PCR primers, adaptors).
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Lysate Preparation: Prepare cell lysate as described in the polysome profiling protocol, ensuring rapid translation arrest to preserve ribosome positions.[14]
-
Nuclease Digestion: Treat the lysate with MNase to digest mRNA not protected by ribosomes. The optimal nuclease concentration must be empirically determined.
-
Monosome Isolation: Stop the digestion and isolate the 80S monosome-mRNA complexes by ultracentrifugation through a sucrose cushion or gradient.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (RPFs or "footprints," typically 15-40 nt in bacteria) from the purified monosomes.[17]
-
Library Preparation:
-
Deplete contaminating ribosomal RNA (rRNA).
-
Ligate sequencing adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
Size-select the final library to enrich for the correct fragment lengths.
-
-
Sequencing: Sequence the prepared library using an NGS platform.
-
Data Analysis:
-
Remove adapter sequences and align the reads to the bacterial genome or transcriptome.
-
Analyze the distribution of footprints. For this compound-treated samples, a significant accumulation of reads is expected at the start codons of most genes, confirming translation initiation arrest.[19]
-
References
- 1. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 6. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribosomal Target-Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad-Spectrum Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polysome profiling [bio-protocol.org]
- 16. dirusciolab.com [dirusciolab.com]
- 17. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]
- 18. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Designing In Vivo Efficacy Studies for Novel Therapeutics
Introduction
These application notes provide a comprehensive framework for designing and executing in vivo experiments to evaluate the efficacy of novel therapeutic compounds against cancer. The protocols outlined are applicable to a wide range of agents, including those with novel mechanisms of action.
The compound Onc112 is a proline-rich antimicrobial peptide known to inhibit bacterial protein synthesis by binding to the 70S ribosome, thereby blocking the peptide exit tunnel and the peptidyl transferase center.[1][2][3] Its primary described function is as an antibiotic.[4][5] While the direct application of this compound in oncology is not established in the provided literature, its mechanism of inhibiting protein synthesis is a valid anti-cancer strategy. Therefore, these protocols are presented as a guide for testing a novel compound with a similar hypothetical mechanism against tumor models in vivo.
Hypothetical Signaling Pathway and Experimental Workflow
To test a compound's efficacy, it is crucial to understand its proposed mechanism of action and to follow a structured experimental plan.
Hypothetical Mechanism of Action for a Ribosome-Inhibiting Anti-Cancer Agent
The following diagram illustrates a potential mechanism by which a compound like an this compound-derivative could exert anti-tumor effects by inhibiting protein synthesis, a fundamental process for cancer cell proliferation and survival.
Caption: Hypothetical pathway of a ribosome-inhibiting anti-cancer agent.
General In Vivo Efficacy Experimental Workflow
A typical in vivo study follows a systematic progression from planning and model establishment to data collection and analysis. This workflow ensures reproducibility and generates robust data for efficacy evaluation.
Caption: Standard workflow for an in vivo anti-cancer efficacy study.
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vivo efficacy studies. These should be adapted based on the specific compound, tumor model, and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the therapeutic agent that can be administered without causing unacceptable toxicity.[6][7]
Materials:
-
Test compound (this compound-derivative)
-
Vehicle solution (e.g., sterile saline, PBS, DMSO/Cremophor solution)
-
6-8 week old healthy, non-tumor-bearing mice (same strain as for efficacy study)
-
Syringes and needles for administration
-
Animal scale
Methodology:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins.
-
Group Assignment: Assign mice to dose cohorts (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Start with a low dose and escalate in subsequent cohorts (e.g., 3+3 dose-escalation design).
-
Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (IP), intravenous (IV), oral (PO)) following the planned treatment schedule for the efficacy study (e.g., daily for 5 days).
-
Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity, including changes in posture, activity, grooming, and stool consistency.
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.[7] The study duration is typically 7-14 days.
Protocol 2: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the test compound in a human tumor xenograft model.[6][8][9]
Materials:
-
Human cancer cell line of interest
-
Cell culture media and reagents
-
Matrigel (or similar extracellular matrix)
-
6-8 week old immunodeficient mice (e.g., Athymic Nude, NOD/SCID)
-
Test compound, vehicle, and positive control drug
-
Digital calipers
-
Animal scale
Methodology:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash, and resuspend cells in a sterile solution (e.g., PBS) at the desired concentration (e.g., 5-10 x 10^6 cells / 100 µL). Mix 1:1 with Matrigel on ice.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor dimensions with digital calipers every 2-3 days once they become palpable.[10] Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes. Typical groups include:
-
Group 1: Vehicle Control
-
Group 2: Test Compound (at MTD or other selected dose)
-
Group 3: Positive Control (a standard-of-care agent for the cancer type)
-
-
Treatment Administration: Begin the dosing regimen as determined in the MTD study.
-
Data Collection: Throughout the study, record the following at least twice weekly:
-
Tumor dimensions (Length and Width)
-
Body weight
-
Clinical observations
-
-
Efficacy Endpoints: Continue the study until tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or show signs of ulceration, or until a defined study duration (e.g., 21-28 days) is reached.
Protocol 3: Data Analysis and Interpretation
Objective: To quantitatively assess the efficacy of the treatment.
Calculations:
-
Tumor Volume: As described above.
-
Tumor Growth Inhibition (TGI): This is a key metric for efficacy. It is typically calculated at the end of the study.[11]
-
% TGI = [1 - ((T_final - T_initial) / (V_final - V_initial))] x 100
-
T_final: Mean tumor volume of the treated group at the end of the study.
-
T_initial: Mean tumor volume of the treated group at the start of treatment.
-
V_final: Mean tumor volume of the vehicle group at the end of the study.
-
V_initial: Mean tumor volume of the vehicle group at the start of treatment.
-
-
-
Body Weight Change: Calculate the percent change from baseline to monitor toxicity.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to compare tumor volumes between groups.[7] Analyze survival data using Kaplan-Meier curves and the log-rank test.[7]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Data Summary for MTD Study
| Cohort | Dose (mg/kg) | Administration Route/Schedule | Mean Body Weight Change (%) | Clinical Signs of Toxicity | MTD Assessment |
|---|---|---|---|---|---|
| 1 | Vehicle | IP, QD x 5 | +2.5% | None Observed | - |
| 2 | 10 | IP, QD x 5 | -1.8% | None Observed | Tolerated |
| 3 | 20 | IP, QD x 5 | -8.5% | Mild lethargy | Tolerated |
| 4 | 40 | IP, QD x 5 | -22.1% | Significant lethargy, ruffled fur | Not Tolerated |
| Result | 20 mg/kg | | | | Determined MTD |
Table 2: Example Data Summary for Efficacy Study
| Treatment Group (n=10) | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) | Median Survival (Days) |
|---|---|---|---|---|---|---|
| Vehicle Control | - | 125.4 ± 10.2 | 1850.6 ± 210.5 | - | -2.1% | 21 |
| Test Compound | 20 | 124.9 ± 9.8 | 750.1 ± 155.3 | 63.7% | -5.5% | 35 |
| Positive Control | 15 | 126.1 ± 11.1 | 495.8 ± 120.9 | 78.5% | -8.2% | 42 |
References
- 1. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of synthetic Onc112 peptide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of the synthetic Onc112 peptide.
Troubleshooting Guide: Low Solubility of this compound
This section addresses specific issues you may encounter when handling and preparing this compound solutions.
Q1: My lyophilized this compound peptide will not dissolve in sterile water. Why is this happening and what should I do?
A1: Low solubility in neutral aqueous solutions is not uncommon for synthetic peptides, especially those like this compound which are proline-rich and may contain hydrophobic residues.[1][2] The arrangement of amino acids dictates the peptide's overall polarity and its tendency to form secondary structures or aggregate in solution.[3] Lyophilized peptides may also contain residual trifluoroacetic acid (TFA) from the purification process, which can make the initial solution acidic.[4]
We recommend a systematic approach to solubilization. Before dissolving the entire sample, it is best practice to test the solubility on a small aliquot.[5] Start with deionized water, and if that fails, proceed to the solvents outlined in the protocol below.
Q2: I dissolved this compound in an organic solvent (like DMSO), but it precipitated when I diluted it with my aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a peptide from a concentrated organic stock into an aqueous buffer.[5] The precipitation occurs because localized high concentrations of the peptide are created at the point of addition, causing it to crash out of solution as the solvent environment rapidly changes from organic to aqueous.[1]
To prevent this, add the concentrated peptide-organic solvent solution dropwise to the vigorously stirring aqueous buffer.[1] This ensures rapid and even dispersion, preventing the peptide concentration from exceeding its solubility limit in the mixed solvent system.
Q3: My this compound solution appears cloudy or contains visible particulates. What does this indicate and is the peptide still usable?
A3: A cloudy solution or the presence of visible particulates is a sign of incomplete dissolution or peptide aggregation.[1][6] Peptide aggregation is the self-association of peptide monomers into larger, often insoluble structures, driven primarily by hydrophobic interactions.[1] Using a solution with aggregated peptide can lead to inaccurate concentration measurements and inconsistent experimental results.
It is not recommended to use a cloudy or precipitated solution. You should first try to resolubilize the peptide using sonication or by adjusting the pH.[5] If the solution does not become clear, it should be discarded. Always centrifuge your peptide solution before use to pellet any minor, undissolved residue.[7]
Q4: Can I heat or sonicate my this compound sample to improve solubility?
A4: Yes, gentle heating and sonication are common techniques to aid in the dissolution of peptides.[5][7]
-
Sonication: A brief sonication in a water bath can help break up aggregates and increase the rate of dissolution.[5] We recommend short bursts of 10-20 seconds to avoid excessive heating.
-
Warming: Gentle warming of the solution (e.g., to 37-40°C) can also improve solubility.[7] However, avoid excessive or prolonged heating, as it may degrade the peptide.
Always inspect the solution after these treatments to ensure it has become clear.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, 19-residue proline-rich antimicrobial peptide (PrAMP).[8] Unlike many antimicrobial peptides that disrupt the cell membrane, this compound is transported into the bacterial cytoplasm where it inhibits protein synthesis.[9] It binds to the bacterial 70S ribosome, blocking the peptide exit tunnel and interfering with the placement of tRNAs at the peptidyl transferase center.[8][10][11] This action prevents the elongation phase of protein synthesis, ultimately leading to bacterial cell death.[11][12][13]
Q2: What is the best solvent for reconstituting synthetic this compound?
A2: The optimal solvent depends on the peptide's net charge and hydrophobicity.[3] Since this compound is a proline-rich peptide, it may have poor aqueous solubility. A systematic approach is recommended, starting with sterile water. If solubility is poor, the choice of an acidic or basic buffer, or an organic solvent like Dimethyl sulfoxide (B87167) (DMSO), should be tested.[1][3][5] See the tables and protocols below for a guided approach.
Q3: How should I store my this compound peptide before and after reconstitution?
A3:
-
Before Reconstitution (Lyophilized Powder): For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a desiccated environment.[14]
-
After Reconstitution (In Solution): For short-term storage (days to weeks), store the solution at 2-8°C.[6] For long-term storage, it is crucial to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[14][15] Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[14]
Q4: My this compound peptide contains Cysteine, Methionine, or Tryptophan residues. Are there special handling considerations?
A4: Peptides containing these amino acids are susceptible to oxidation.[5] It is recommended to dissolve them in oxygen-free buffers. Importantly, avoid using DMSO as a solvent for these peptides, as it is a mild oxidizing agent.[5][7]
Data Presentation
Table 1: Properties of Common Solvents for Peptide Reconstitution
| Solvent | Peptide Type | Notes |
| Sterile Deionized Water | Peptides with >25% charged residues | The first choice for most peptides. If solubility is low, proceed to other options.[5] |
| 10% Acetic Acid (aq) | Basic Peptides (Net Positive Charge) | Helps solubilize peptides rich in Lysine (K) or Arginine (R).[3][7] |
| 0.1M Ammonium Bicarbonate | Acidic Peptides (Net Negative Charge) | Helps solubilize peptides rich in Aspartic Acid (D) or Glutamic Acid (E). |
| Dimethyl Sulfoxide (DMSO) | Neutral or Hydrophobic Peptides | A strong organic solvent for highly hydrophobic peptides. Use a minimal amount to dissolve, then slowly dilute with aqueous buffer.[3][5] Not recommended for peptides with Cys, Met, or Trp.[5] |
Table 2: Systematic Solubilization Strategy for this compound
| Step | Action | Expected Outcome | Troubleshooting |
| 1 | Add a small amount of sterile, deionized water or a standard buffer (e.g., PBS, pH 7.4). | The peptide dissolves completely, resulting in a clear solution. | If the solution is cloudy or contains particles, proceed to Step 2. |
| 2 | Test pH Adjustment: - If this compound is basic, add 10% acetic acid.- If this compound is acidic, add 0.1M NH4HCO3. | The peptide dissolves in the acidic or basic solution. | If the peptide remains insoluble, it is likely highly hydrophobic. Proceed to Step 3. |
| 3 | Add a minimal volume of 100% DMSO to a fresh, dry aliquot of the peptide. | The peptide dissolves completely in the organic solvent. | If insoluble even in DMSO, the peptide may have significant purity issues or has irreversibly aggregated. |
| 4 | Slowly add the DMSO stock solution dropwise into a vigorously stirring aqueous buffer to the final desired concentration. | The peptide remains in solution at the final concentration. | If precipitation occurs, the final concentration may be too high, or the buffer composition is incompatible. Try a lower final concentration. |
Experimental Protocols
Protocol 1: Standard Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound peptide to warm to room temperature before opening to prevent condensation.[5][6]
-
Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom.[5]
-
Prepare Solvent: Use a sterile, high-purity solvent as determined by your solubility tests (see Table 2).[14]
-
Add Solvent: Using a sterile pipette, slowly add the appropriate amount of solvent down the side of the vial. Do not squirt the solvent directly onto the peptide powder, as this can cause foaming.[6][16]
-
Dissolve: Gently swirl or roll the vial to dissolve the peptide.[17] Avoid vigorous shaking or vortexing, which can cause aggregation or denaturation.[6] If needed, let the vial sit for several minutes to allow for passive dissolution.[16]
-
Verify: Inspect the solution to ensure it is clear and free of particulates. If necessary, use brief sonication.[5][14]
-
Store: Label the vial with the peptide name, concentration, date, and storage conditions. Store appropriately as described in the FAQs.[6]
Visualizations
Caption: Troubleshooting workflow for this compound peptide solubility.
Caption: Key factors that influence synthetic peptide solubility.
Caption: Simplified mechanism of action for the this compound peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Synthesis Knowledge Base [peptide2.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. bluewellpeptides.com [bluewellpeptides.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpt.com [jpt.com]
- 15. bachem.com [bachem.com]
- 16. polarispeptides.com [polarispeptides.com]
- 17. elementsarms.com [elementsarms.com]
Optimizing Onc112 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Onc112 in in vitro assays. The following information is designed to address specific issues that may be encountered during experimentation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a proline-rich antimicrobial peptide that inhibits protein synthesis in bacteria.[1][2][3][4][5][6] It binds to the bacterial 70S ribosome within the peptide exit tunnel, extending towards the peptidyl transferase center.[3][4][7][8] This binding action blocks and destabilizes the translation initiation complex, preventing the elongation phase of protein synthesis.[2][3][4]
Q2: What is a typical starting concentration range for this compound in in vitro assays?
For antimicrobial assays targeting Gram-negative bacteria, the minimal inhibitory concentration (MIC) of this compound is typically in the low micromolar range.[9] For in vitro translation assays, concentrations ranging from nanomolar to low micromolar have been shown to be effective.[10] When investigating the effects on mammalian cells, much higher concentrations may be necessary, as this compound does not readily penetrate mammalian cell membranes.[9][11] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: I am not observing any effect of this compound in my mammalian cell-based assay. What could be the reason?
Proline-rich antimicrobial peptides like this compound generally exhibit low toxicity towards mammalian cells due to their inability to efficiently cross the cell membrane.[9][11] If your assay requires intracellular activity, the lack of an effect is likely due to poor cell penetration. Consider using a cell-penetrating peptide to facilitate the entry of this compound into the cells.[12][13] Additionally, verify the stability and purity of your this compound stock.
Q4: I am observing high variability in my results. What are the possible causes?
High variability can stem from several factors:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells.
-
Inhibitor precipitation: this compound, like many small molecules, may precipitate at high concentrations in aqueous solutions. Visually inspect your solutions and consider adjusting the solvent or concentration.
-
Assay technique: Inconsistent incubation times, washing steps, or reagent addition can all contribute to variability.
-
Cell health: Ensure your cells are healthy and in the exponential growth phase before starting the experiment.
Q5: How should I prepare and store my this compound stock solution?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as sterile water or a buffer solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot and dilute it to the desired final concentration in your assay medium.
Troubleshooting Guides
Issue 1: Determining the Optimal Concentration for a Cell Viability Assay
Problem: You need to determine the cytotoxic effect of this compound on a specific mammalian cell line.
Solution Workflow:
Caption: Workflow for determining the IC50 of this compound.
Detailed Steps:
-
Prepare Serial Dilutions: Start with a high concentration of this compound and perform serial dilutions (e.g., 1:2 or 1:3) in your complete cell culture medium to cover a broad range of concentrations.
-
Cell Seeding: Plate your cells at an optimal density in a 96-well plate to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Treatment: After the cells have adhered, replace the medium with the prepared this compound dilutions. Include wells with medium and the highest concentration of the solvent used for the stock solution as a vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay, such as the MTT assay, following the manufacturer's protocol.[1][2][7][10]
-
Data Analysis: Measure the output (e.g., absorbance) and normalize the results to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Issue 2: No Downstream Effect Observed in a Signaling Pathway Study (Western Blot)
Problem: You are treating your cells with this compound to see its effect on a specific signaling pathway, but the Western blot shows no change in the phosphorylation or expression of your target protein.
Troubleshooting Logic:
Caption: Troubleshooting a negative Western blot result.
Possible Solutions:
-
Concentration Optimization: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment, treating cells with a range of concentrations and probing for your target of interest.
-
Time Course: The effect of this compound on your signaling pathway may be transient. Conduct a time-course experiment, treating cells for various durations (e.g., 15 min, 30 min, 1h, 4h, 24h) before cell lysis.
-
Positive Control: Ensure that your experimental system is responsive. Use a known activator or inhibitor of your pathway of interest as a positive control to validate your assay setup.
-
Antibody Validation: Confirm that your primary antibody is specific and sensitive enough to detect your target protein. Include a positive control lysate from a cell line known to express the protein.
Quantitative Data Summary
The following table summarizes the reported effective concentrations of this compound in various in vitro settings. Note that these values are highly dependent on the specific experimental conditions.
| Assay Type | Organism/Cell Line | Effective Concentration Range | Notes |
| Antimicrobial Activity (MIC) | E. coli | ~1-2 µM[9][10] | Minimal inhibitory concentration. |
| In vitro Translation Inhibition | Bacterial cell-free system | 150-240 nM (IC50) | Half-maximal inhibitory concentration. |
| In vivo Efficacy (septicemia model) | Mouse | 2.5 - 5 mg/kg | Effective dose in an animal model. |
| Cytotoxicity (with cell-penetrating peptide) | HeLa cells | IC50 ≈ 40 µM[12][13] | Requires a shuttle to enter mammalian cells. |
| Cytotoxicity | HepG2, HEK293 cells | >10-fold higher than MIC[14] | High concentrations needed to see an effect. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[1][2][7][10]
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Workflow:
Caption: Step-by-step MTT assay workflow.
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the this compound dilutions. Include vehicle and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol provides a general workflow for analyzing protein expression or phosphorylation following this compound treatment.[15][16][17][18][19]
Objective: To assess the effect of this compound on the expression or post-translational modification of a target protein.
Materials:
-
Cells of interest
-
6-well or 10 cm culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriately sized culture dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) Analysis
This protocol outlines the steps for measuring changes in gene expression in response to this compound treatment.[20][21][22][23][24]
Objective: To determine if this compound alters the mRNA expression level of a target gene.
Materials:
-
Cells of interest
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers.
-
Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CIPSM - The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex [cipsm.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular toxicity of proline-rich antimicrobial peptides shuttled into mammalian cells by the cell-penetrating peptide penetratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. meridianbioscience.com [meridianbioscience.com]
- 22. Low input or inhibition? Quantitative approaches to detect qPCR inhibitors — BioEcho Life Sciences [bioecho.com]
- 23. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Challenges in Onc112 Peptide Purification
Welcome to the technical support center for Onc112 peptide purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis and purification of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of synthetic peptides like this compound?
The most common challenges in peptide purification, particularly for complex sequences like this compound, include:
-
Peptide Aggregation: This is a significant issue, especially for hydrophobic peptides or those prone to forming secondary structures, which can lead to poor yield and purification difficulties.[1]
-
Poor Solubility: Peptides, delivered as a lyophilized powder after synthesis, can be challenging to dissolve completely, affecting concentration and subsequent experimental results.[2] Factors influencing solubility include amino acid composition, peptide length, pH, and charge.[2][3]
-
Achieving High Purity: Impurities from incomplete coupling reactions, side reactions, or degradation during synthesis can be difficult to remove and can impact the peptide's biological activity.[1]
-
Peptide Degradation: Peptides are susceptible to degradation by proteases and oxidation, especially of methionine residues.[1][4]
-
Low Yield: A combination of the above factors can contribute to a low overall yield of the final purified peptide.
Q2: What are the known properties of the this compound peptide that might influence its purification?
This compound is a proline-rich antimicrobial peptide (PrAMP).[5][6] Its key characteristics relevant to purification are:
-
Proline-Rich Sequence: The presence of multiple proline residues can introduce kinks in the peptide backbone, potentially influencing its secondary structure and interaction with chromatography media.[7]
-
Cationic Nature: As an antimicrobial cationic peptide, this compound possesses a net positive charge, which influences its solubility and interaction with negatively charged surfaces or chromatography resins.[5]
-
Structure in Solution: Circular dichroism studies suggest that in solution, the this compound peptide is predominantly in a random coil conformation with some poly(Pro)II helix and β-sheet content.[6] This conformational flexibility could contribute to aggregation under certain conditions.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during this compound peptide purification.
Section 1: Aggregation and Solubility Issues
Problem: My lyophilized this compound peptide won't dissolve properly.
-
Possible Causes:
-
The amino acid composition of this compound, with its mix of hydrophobic and charged residues, can lead to solubility challenges.[2]
-
The pH of the solvent may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and thus its solubility.[3]
-
The peptide may be forming aggregates, which are difficult to solubilize.[8]
-
-
Solutions:
-
Solubility Testing: Before dissolving the entire sample, test the solubility of a small amount in different solvents.[2]
-
pH Adjustment:
-
For basic peptides like this compound (containing lysine (B10760008) and arginine), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[2]
-
For acidic peptides, a basic buffer may be more effective.[2]
-
-
Use of Organic Solvents: For highly hydrophobic peptides, organic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) can be used initially, followed by dilution with an aqueous buffer. Note: Peptides containing Cys or Met can be unstable in DMSO.
-
Sonication: Gentle sonication can help break up aggregates and enhance dissolution.
-
Chaotropic Agents: In difficult cases, chaotropic agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can be used to disrupt aggregates, but these will need to be removed in subsequent purification steps.
-
Problem: I'm observing peptide precipitation during the purification process, especially during RP-HPLC.
-
Possible Causes:
-
The peptide is precipitating on the column as the concentration of the organic solvent in the mobile phase increases.
-
The sample is too concentrated, leading to aggregation and precipitation upon injection.
-
-
Solutions:
-
Optimize Loading Conditions:
-
Dissolve the peptide in a solvent compatible with the initial mobile phase conditions of your RP-HPLC gradient.
-
For hydrophobic peptides, consider using a higher initial percentage of organic solvent in the gradient to prevent precipitation upon loading.
-
-
Increase Temperature: Raising the column temperature can increase the solubility of hydrophobic peptides and improve peak shape.
-
Change Organic Modifier: Substituting acetonitrile (B52724) with alcohols like isopropanol (B130326) or ethanol, or using mixtures, can improve the solubility of some peptides and disrupt aggregates.
-
Section 2: Purity and Contamination Issues
Problem: My purified this compound shows extra peaks in the chromatogram, indicating impurities.
-
Possible Causes:
-
Synthesis-Related Impurities: These can include deletion sequences, truncated peptides, or by-products from the removal of protecting groups.[9]
-
Oxidation: Methionine residues are susceptible to oxidation, creating methionine sulfoxide (B87167), which will appear as a separate peak.[4][10]
-
Proteolysis: If the peptide was expressed recombinantly or exposed to proteases, degradation products may be present.[11]
-
-
Solutions:
-
Optimize Chromatography:
-
Gradient Optimization: A shallower gradient during RP-HPLC can improve the resolution of closely eluting impurities.[12]
-
Alternative Selectivity: Test different stationary phases (e.g., C8, C4, Phenyl) as they can offer different selectivities for peptide separations.[13]
-
Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) is used to achieve good peak shape.[14]
-
-
Prevent Oxidation:
-
Inhibit Proteases: If working with cell lysates, always add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target peptide.[11][16]
-
| Common Protease Inhibitor Classes and Examples |
| Serine Protease Inhibitors |
| AEBSF, Aprotinin, PMSF |
| Cysteine Protease Inhibitors |
| E-64, Leupeptin |
| Aspartic Protease Inhibitors |
| Pepstatin A |
| Metalloprotease Inhibitors |
| EDTA, Bestatin |
Note: Data compiled from various sources.[11][16][17]
Section 3: Low Yield
Problem: The final yield of my purified this compound is very low.
-
Possible Causes:
-
Aggregation and Precipitation: Significant loss of peptide due to poor solubility and aggregation.[18]
-
Adsorption to Surfaces: Peptides can non-specifically bind to plasticware and chromatography media.[19]
-
Inefficient Purification Steps: Poor recovery from chromatography columns or other purification steps.
-
-
Solutions:
-
Address Solubility and Aggregation: Implement the strategies outlined in Section 1 to minimize peptide loss.
-
Use Carrier Proteins (for assays): In some applications, adding a carrier protein can help prevent non-specific binding of your peptide of interest.[19]
-
Optimize Chromatography Recovery:
-
Ensure the elution conditions are strong enough to desorb the peptide from the column.
-
Check for "breakthrough," where the peptide does not bind to the column during loading because the solvent is too strong or the column is overloaded.[20]
-
-
Minimize Handling Steps: Each transfer and purification step can lead to sample loss. Streamline your workflow where possible.
-
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cleavage and Precipitation
-
Resin Preparation: Following synthesis, wash the peptide-bound resin thoroughly with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides containing methionine, adding scavengers like 1,2-ethanedithiol (B43112) (EDT) can help prevent oxidation.[4]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether (typically 10-fold excess) and incubate at -20°C for at least 1 hour.
-
Pelleting and Washing: Centrifuge the precipitated peptide to form a pellet. Carefully decant the ether. Wash the pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Protocol 2: Reverse-Phase HPLC (RP-HPLC) Purification of this compound
-
Sample Preparation: Dissolve the crude, lyophilized this compound peptide in a minimal amount of a strong solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, DMSO can be used, but inject the smallest volume possible. Filter the sample through a 0.22 µm syringe filter before injection.
-
Column and Mobile Phases:
-
Column: A C18 stationary phase is commonly used for peptide purification.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Chromatography Conditions (Example):
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Gradient: A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes. This should be optimized based on the retention time of this compound.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
| RP-HPLC Troubleshooting Summary | | :--- | :--- | | Problem | Potential Solution | | Poor Peak Shape (Tailing) | Increase TFA concentration; check column integrity.[14] | | Poor Resolution | Use a shallower gradient; try a different stationary phase.[12][13] | | No Peptide Elution | Use a stronger organic solvent or a steeper gradient. | | Variable Retention Times | Ensure mobile phases are prepared accurately; check for system leaks.[21] |
Visualizations
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. biotage.com [biotage.com]
- 5. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. polypeptide.com [polypeptide.com]
- 10. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. hplc.eu [hplc.eu]
- 15. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. biotage.com [biotage.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Recombinant Onc112 Expression
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to enhance the yield of recombinant Onc112 in Escherichia coli. Given that this compound is a proline-rich antimicrobial peptide that inhibits translation, its expression is inherently toxic to the host, presenting unique challenges.[1][2][3] This document outlines systematic approaches to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is recombinant this compound expression challenging in E. coli?
A1: The primary challenge stems from the inherent nature of this compound. As a proline-rich antimicrobial peptide, it targets the bacterial ribosome and inhibits protein synthesis, a mechanism that can be toxic to the E. coli host.[1][2][3] This toxicity can lead to slow cell growth, plasmid instability, and low protein yields.[4] Additionally, small peptides like this compound are often susceptible to proteolytic degradation by host enzymes.[5][6]
Q2: What is the first step I should take to improve my this compound yield?
A2: The foundational step is codon optimization . The sequence of your this compound gene should be adapted to match the codon usage of E. coli. This prevents translational stalling and increases the efficiency of protein expression.[7] Many online tools are available for this purpose.[8][9][10][11]
Q3: My this compound peptide is forming inclusion bodies. What should I do?
A3: Inclusion body formation is common when expressing foreign proteins at high rates in E. coli.[12][13] To address this, you can either optimize expression conditions to favor soluble expression (e.g., lower temperature, reduced inducer concentration) or express the peptide in inclusion bodies and then solubilize and refold it. Protocols for solubilization with denaturants (like 6M Guanidine-HCl or 8M Urea) followed by refolding are widely established.[12][14][15][16]
Q4: How can I prevent the degradation of my small this compound peptide?
A4: Fusing this compound to a larger, more stable protein partner (a fusion tag) is the most effective strategy.[6] Tags like Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), or Thioredoxin (Trx) can protect the peptide from proteases.[6][17] A "sandwiched-fusion" strategy, with tags on both the N- and C-termini, can offer even greater protection for small, labile peptides.[5]
Troubleshooting Guide
Issue 1: No or Very Low this compound Expression
This is often due to the toxicity of this compound causing cell death or growth inhibition upon induction.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Leaky Basal Expression | 1. Use a tightly regulated promoter (e.g., araBAD promoter).2. Use a host strain engineered for toxic proteins (e.g., C41(DE3), Lemo21(DE3), BL21-AI).[18][19][20][21]3. Add glucose (0.2%) to the starter culture to repress the lac promoter.[22] | Basal (uninduced) expression of a toxic protein can prevent the culture from reaching an adequate density for induction. Tightly controlled systems minimize this "leaky" expression.[4][23] Strains like C41(DE3) have mutations that tolerate toxic proteins better than standard BL21(DE3).[18][19] |
| Codon Bias | Synthesize a new gene with codons optimized for E. coli. | Differences in codon usage between the source organism and E. coli can lead to translational stalling and premature termination, drastically reducing yield.[23] |
| mRNA Instability | Optimize the 5' untranslated region (UTR) of the mRNA to minimize secondary structures. | Complex secondary structures in the mRNA can hinder ribosome binding and initiation of translation. Codon optimization tools often include this feature.[8] |
| Plasmid Instability | Use a lower copy number plasmid. | High-copy number plasmids can amplify the toxic effect of the gene and impose a significant metabolic burden, leading to plasmid loss.[23] |
Issue 2: this compound is Expressed but Insoluble (Inclusion Bodies)
High-level expression, especially of small hydrophobic peptides, often leads to aggregation.
| Potential Cause | Recommended Solution | Detailed Explanation |
| High Expression Rate | 1. Lower the induction temperature to 15-25°C.[24][25][26]2. Reduce the inducer (IPTG) concentration to 0.1-0.5 mM.[27][28]3. Use a weaker promoter or a "tuner" strain (e.g., Lemo21(DE3)) to modulate expression levels.[18][21] | Slowing down the rate of protein synthesis gives the polypeptide more time to fold correctly, which can significantly increase the proportion of soluble protein.[26][29] |
| Lack of Folding Assistance | Co-express molecular chaperones (e.g., GroEL/GroES). | Chaperones can assist in the proper folding of newly synthesized proteins, preventing aggregation. Strains like ArcticExpress are engineered for this purpose at low temperatures.[18] |
| Hydrophobic Nature of Peptide | Fuse this compound to a highly soluble protein partner like MBP, GST, or SUMO.[17] | A soluble fusion partner can often overcome the insolubility of the target peptide, keeping the entire fusion protein in the soluble fraction.[30] |
| Incorrect Disulfide Bonds | (If applicable) Use an expression strain like SHuffle® that promotes disulfide bond formation in the cytoplasm. | Although this compound itself does not contain cysteine, this is a key consideration for other peptides. |
Experimental Protocols & Data
Protocol 1: Optimization of Induction Conditions
This protocol provides a framework for testing different temperatures and inducer concentrations to find the optimal balance between yield and solubility.
-
Transformation: Transform your this compound expression plasmid into a suitable host strain (e.g., BL21(DE3) pLysS or C41(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Main Culture: Inoculate 50 mL of fresh LB medium (in a 250 mL baffled flask) with the overnight culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with vigorous shaking (~220 rpm).
-
Induction: When the OD₆₀₀ reaches 0.5-0.6, divide the culture into smaller, labeled flasks. Induce expression under the conditions outlined in the table below.
-
Harvesting: After the induction period, harvest 1 mL of each culture. Centrifuge at 12,000 x g for 1 minute.
-
Analysis: Analyze the total protein expression and the soluble fraction via SDS-PAGE and Western blot.
Table 1: Example Matrix for Induction Optimization
| Culture | Temperature | IPTG (mM) | Induction Time (hours) |
| A1 | 37°C | 1.0 | 4 |
| A2 | 37°C | 0.5 | 4 |
| B1 | 30°C | 1.0 | 6 |
| B2 | 30°C | 0.5 | 6 |
| C1 | 20°C | 0.5 | 16 (Overnight) |
| C2 | 20°C | 0.1 | 16 (Overnight) |
| D1 | 16°C | 0.1 | 24 |
Protocol 2: Purification from Inclusion Bodies
If optimization fails to yield soluble protein, this protocol can be used to recover this compound from inclusion bodies.
-
Cell Lysis: Resuspend the cell pellet from a 1L culture in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse cells by sonication.
-
Inclusion Body Washing: Centrifuge the lysate at 15,000 x g for 20 minutes. Discard the supernatant. Wash the pellet twice with wash buffer (Lysis buffer + 1% Triton X-100) to remove membrane contaminants.
-
Solubilization: Resuspend the washed pellet in 20 mL of solubilization buffer (8 M Urea (B33335), 50 mM Tris-HCl pH 8.0, 10 mM DTT). Stir for 1-2 hours at room temperature.[12]
-
Clarification: Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material.
-
Refolding: Use a method like dialysis or rapid dilution to refold the protein. For dialysis, place the solubilized protein in a dialysis bag and dialyze against a series of buffers with decreasing urea concentration (e.g., 6M, 4M, 2M, 1M, 0M Urea in a suitable refolding buffer).
-
Purification: Purify the refolded protein using appropriate chromatography methods (e.g., Ni-NTA affinity chromatography if using a His-tag).
Visualizations
Caption: General workflow for recombinant this compound expression and purification.
Caption: Troubleshooting decision tree for this compound expression.
References
- 1. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologicscorp.com [biologicscorp.com]
- 5. Sandwiched‐fusion strategy facilitates recombinant production of small labile proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 8. Codon Optimization (ExpOptimizer) - Online Tools [novoprolabs.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. benchling.com [benchling.com]
- 11. efbpublic.org [efbpublic.org]
- 12. biossusa.com [biossusa.com]
- 13. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 14. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. Refolding solubilized inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biomatik.com [biomatik.com]
- 18. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 19. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 20. quora.com [quora.com]
- 21. biopharminternational.com [biopharminternational.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 24. biomatik.com [biomatik.com]
- 25. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 26. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 27. nbinno.com [nbinno.com]
- 28. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 29. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Off-Target Effects of Onc112 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Onc112. The following information will help you identify, understand, and mitigate potential off-target effects in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis.[1][2][3] It binds to the 70S ribosome, the primary site of protein synthesis in bacteria.[4][5] Specifically, this compound binds within the ribosomal exit tunnel and extends towards the peptidyl transferase center.[1][2][3][4][6] This action blocks the accommodation of aminoacyl-tRNA (aa-tRNA) at the A site and destabilizes the translation initiation complex, ultimately preventing the elongation phase of protein synthesis.[1][2][3][7]
Q2: Are there any known off-targets for this compound?
While the 70S ribosome is the primary and high-affinity target of this compound, the bacterial chaperone protein DnaK has been investigated as a potential off-target.[4] However, studies have shown that this compound binds to the 70S ribosome with approximately 50-fold greater affinity than to DnaK, making the ribosome its preferred target.[4] Off-target binding may also be a contributing factor to why the antibacterial activity of this compound is sometimes lower than what would be predicted from its strong ribosome binding affinity alone.[8]
Q3: Why am I observing effects in my mammalian cell line if this compound targets the bacterial ribosome?
Proline-rich antimicrobial peptides like this compound generally exhibit low toxicity to mammalian cells. This is attributed to their inability to efficiently penetrate mammalian cell membranes or their internalization through endocytotic processes that limit interaction with cytosolic ribosomes.[9] However, at high concentrations, off-target effects or cytotoxicity in mammalian cells can occur. It is also crucial to ensure that the observed effects are not due to contaminants in the peptide preparation or secondary effects of long-term exposure in vitro.
Q4: My results with this compound are inconsistent across different bacterial strains. What could be the reason?
Inconsistent results across different bacterial strains could be due to several factors:
-
Transporter Expression: The uptake of this compound into Gram-negative bacteria is mediated by the SbmA transporter.[1][10] Differences in the expression levels or function of this transporter among bacterial strains can lead to varied intracellular concentrations of this compound and thus different potencies.
-
Ribosome Conservation: Although the this compound binding site is generally conserved among high-priority pathogens, minor variations in the ribosomal structure could influence binding affinity.[8]
-
Off-Target Engagement: The presence and expression levels of potential off-targets could differ between strains, leading to varied phenotypic responses.
Troubleshooting Guide
Issue 1: Observed cellular phenotype does not align with known on-target effects (inhibition of protein synthesis).
If you observe unexpected phenotypes, it is crucial to determine if they are due to off-target effects.
Workflow for Investigating Suspected Off-Target Effects
Recommended Actions:
-
Perform a Dose-Response Analysis: Determine the minimal effective concentration of this compound required for the on-target effect (inhibition of protein synthesis) and compare it to the concentration at which the unexpected phenotype is observed. Off-target effects are often more prominent at higher concentrations.
-
Use Control Compounds:
-
Structurally Unrelated Inhibitor: Use a different class of ribosome inhibitor (e.g., chloramphenicol) that targets a distinct site.[1][6] If the phenotype is recapitulated, it is more likely to be an on-target effect related to protein synthesis inhibition.
-
Inactive Analog: If available, use a structurally similar but inactive version of this compound as a negative control. This helps to rule out effects caused by the peptide scaffold itself.[11]
-
-
Target Engagement Assays: Directly confirm that this compound is binding to its intended target (the ribosome) in your cellular context. A Cellular Thermal Shift Assay (CETSA) can be employed to assess the thermal stabilization of ribosomal proteins upon this compound binding.[12]
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
Objective: To determine the minimum effective concentration of this compound and the concentration at which off-target cytotoxicity occurs.
Methodology:
-
Cell Seeding: Plate your bacterial or mammalian cells at an appropriate density in a 96-well plate.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate culture medium.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired duration of your primary assay.
-
Phenotypic Readout: In one set of plates, measure the on-target effect (e.g., using a protein synthesis assay like puromycin (B1679871) incorporation for bacteria, or a specific downstream marker).
-
Viability Readout: In a parallel set of plates, measure cell viability using an appropriate assay (e.g., resazurin-based assay for bacteria, or MTS/CellTiter-Glo for mammalian cells).
-
Data Analysis: Plot both the on-target effect and cell viability against the this compound concentration to determine the therapeutic window.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target (ribosomal proteins) in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blot using antibodies against specific ribosomal proteins.
-
Data Analysis: A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.
Data Presentation
Table 1: this compound Binding Affinities and Minimum Inhibitory Concentrations (MICs)
| Organism | Target | Dissociation Constant (Kd) | MIC (µg/mL) | Reference |
| Escherichia coli | 70S Ribosome | ~75 nM | ~1 | [8] |
| Klebsiella pneumoniae | 70S Ribosome | ~75 nM | N/A | [8] |
| Acinetobacter baumannii | 70S Ribosome | ~75 nM | N/A | [8] |
| Pseudomonas aeruginosa | 70S Ribosome | ~36 nM | N/A | [8] |
| Staphylococcus aureus | 70S Ribosome | ~102 nM | N/A | [8] |
| E. coli | DnaK | ~50-fold weaker than ribosome | N/A | [4] |
N/A: Not available in the cited sources.
Signaling Pathways and Workflows
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CIPSM - The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex [cipsm.de]
- 4. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ribosomal Target-Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad-Spectrum Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Onc112 Minimum Inhibitory Concentration (MIC) Testing
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Onc112, a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible Minimum Inhibitory Concentration (MIC) testing.
Troubleshooting Guide
This guide addresses common issues encountered during this compound MIC assays in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No antimicrobial activity observed. | 1. Incorrect peptide handling/storage: this compound stability may be compromised. 2. Inappropriate assay conditions: The chosen medium or bacterial strain may not be suitable. 3. Peptide degradation: Proteases in the assay medium could degrade this compound. | 1. Ensure proper storage of this compound, typically at -20°C or lower, and handle with care to avoid repeated freeze-thaw cycles. 2. Use a low-salt medium, as the activity of many antimicrobial peptides is salt-sensitive. Ensure the bacterial strain used is susceptible to ribosome-inhibiting antibiotics. 3. Work under sterile conditions and consider using protease inhibitors if degradation is suspected. |
| High variability in MIC values between experiments. | 1. Inoculum density variation: The number of bacteria can significantly affect the MIC. 2. Inconsistent incubation conditions: Variations in time and temperature can alter bacterial growth rates. 3. Subjectivity in MIC determination: Visual determination of growth inhibition can vary between individuals.[1] | 1. Standardize the inoculum preparation to achieve a consistent final concentration of bacteria (e.g., 5 x 10^5 CFU/mL). 2. Use a calibrated incubator and ensure consistent incubation times for all assays. The use of sealing films can prevent evaporation.[1] 3. Employ a quantitative method for determining the MIC, such as measuring optical density (OD) at 600 nm with a plate reader. |
| Unexpectedly high MIC values. | 1. Peptide aggregation: this compound may aggregate in the assay medium, reducing its effective concentration. 2. Binding to plasticware: The peptide may adsorb to the surface of standard polystyrene microtiter plates. 3. Presence of interfering substances: Components of the growth medium may inhibit this compound activity. | 1. Test the solubility of this compound in the assay buffer. Consider using a different solvent for initial stock preparation, ensuring it is sufficiently diluted to avoid solvent effects.[1] 2. Use low-protein-binding polypropylene (B1209903) plates for the assay. 3. Evaluate the effect of different media components on this compound activity. Cation-adjusted Mueller-Hinton Broth (MHII) is often a suitable choice. |
| Contamination in assay wells. | 1. Non-sterile technique: Introduction of foreign microorganisms during experimental setup. 2. Contaminated reagents or media: Use of non-sterile stock solutions or growth medium. | 1. Adhere to strict aseptic techniques throughout the entire procedure. 2. Ensure all reagents, media, and equipment are properly sterilized before use. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis. It binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center.[2][3][4][5] This binding action blocks and destabilizes the translation initiation complex, preventing the entry of aminoacyl-tRNA into the A-site and thus halting protein elongation.[2][4][5][6]
Q2: How does this compound enter bacterial cells?
A2: Full-length this compound can efficiently penetrate the bacterial cell membrane using the SbmA transporter.[2][6]
Q3: What is a typical MIC range for this compound against E. coli?
A3: The minimal inhibitory concentration (MIC) of this compound against E. coli is typically around 1 µg/mL or 2 µmol/L.[7][8] However, this can vary depending on the specific strain and the assay conditions used.
Q4: Are there any known resistance mechanisms to this compound?
A4: While this compound's unique mechanism of targeting multiple sites on the ribosome is thought to limit the development of resistance, mutations in the SbmA transporter, which is required for uptake, could potentially lead to reduced susceptibility.[3]
Q5: Can I use a standard disk diffusion assay for this compound MIC testing?
A5: A broth microdilution assay is generally more appropriate and quantitative for determining the MIC of peptides like this compound.[1] Disk diffusion may not be suitable due to the peptide's properties, such as its size and potential for aggregation, which can affect its diffusion through the agar.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on standard methods for antimicrobial susceptibility testing.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922).
-
Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid with 0.2% BSA).[9]
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well low-protein-binding microtiter plate to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the this compound dilutions.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only) on each plate.
-
Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Quantitative Data Summary
The following table summarizes previously reported MIC values for this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 4 | [10] |
| Klebsiella pneumoniae | 8 | [10] |
| Pseudomonas aeruginosa | 32 | [10] |
| Acinetobacter baumannii | 8 | [10] |
Note: MIC values can vary based on the specific strain and testing methodology.
Visualizations
This compound Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CIPSM - The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex [cipsm.de]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Onc112-Ribosome Complex Structural Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the stabilization and structural determination of the Onc112-ribosome complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a proline-rich antimicrobial peptide (PrAMP) that inhibits bacterial protein synthesis.[1] It binds within the nascent peptide exit tunnel (NPET) of the 70S ribosome.[2][3] Its binding site overlaps with three functional centers: the peptidyl transferase center (PTC), the A-site, and the P-site.[1][4] This extensive interaction blocks the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site, prevents peptide bond formation, and destabilizes the translation initiation complex, ultimately stalling protein synthesis before the elongation phase.[2][5][6]
Q2: Where is the primary binding site of this compound on the 70S ribosome?
This compound binds within the ribosomal exit tunnel of the large 50S subunit, extending towards the peptidyl transferase center.[2][3] It acts as a 34 Å-long plug, making extensive contact with the 23S rRNA.[4] The N-terminus of this compound binds near the PTC, interfering with A-site and P-site tRNAs, while its C-terminus occupies the upper chamber of the peptide exit tunnel.[1]
Q3: How strong is the interaction between this compound and the ribosome?
The binding affinity is potent, with dissociation constants (Kd) in the nanomolar range for various bacterial species.[4][7] This makes the ribosome the preferred target for this compound, as it binds approximately 50-fold more strongly to the 70S ribosome than to the chaperone protein DnaK.[1][4]
Q4: Can this compound be used to study ribosomes from different bacterial species?
Yes, the binding site for this compound is conserved among the ribosomes of high-priority pathogens.[7] Studies have successfully measured its binding affinity to ribosomes from E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, and S. aureus.[7] This makes this compound a valuable tool for studying a range of bacterial ribosomes and a promising lead for broad-spectrum antibiotic development.[7]
Troubleshooting Guides
Issue 1: Low Yield or Dissociation of the this compound-Ribosome Complex
Q: My this compound-ribosome complex appears to be dissociating during purification or grid preparation. What steps can I take to improve stability?
A: Complex dissociation is a common challenge. Consider the following troubleshooting steps:
-
Optimize Buffer Conditions: Ribosome stability is highly dependent on ionic strength, particularly magnesium (Mg2+) and potassium (K+) concentrations.[8][9]
-
Magnesium: Maintain an adequate Mg2+ concentration (typically 5-10 mM) to keep the 70S monosome intact.[9][10] Lower concentrations (~1 mM) can lead to subunit dissociation.[10]
-
Potassium/Ammonium: While high salt washes (e.g., 0.5 M NH4Cl) are used to remove non-ribosomal proteins, they can also strip some ribosomal proteins, potentially affecting complex stability.[10] For complex stability, a salt concentration around 150 mM KCl is often optimal.[9]
-
Additives: Polyamines like spermidine (B129725) and putrescine can enhance ribosome stability.[8]
-
-
Use a Covalent Cross-linker: To permanently stabilize the interaction for structural studies, consider using a chemical cross-linker.
-
Choice of Cross-linker: Glutaraldehyde and formaldehyde (B43269) can be used to cross-link proteins and nucleic acids.[11] For more targeted cross-linking between specific residues, bifunctional reagents like dimethyl dithiobispropionimidate (DTBP), which targets lysine (B10760008) residues, can be effective and are cleavable for subsequent analysis.[12]
-
Procedure: Incubate the purified complex with a low concentration of the cross-linker (e.g., 0.05-0.1% glutaraldehyde) for a short duration on ice, followed by quenching the reaction with a Tris buffer. Optimization of concentration and time is critical to avoid excessive cross-linking and aggregation.
-
-
Assess Sample Purity: Ensure the initial ribosome preparation is of high quality. The integrity of the 16S and 23S rRNA should be confirmed via gel electrophoresis.[10][13] Contaminating nucleases or proteases can degrade the complex.
Issue 2: Poor Sample Homogeneity for Cryo-EM
Q: My cryo-EM micrographs show significant particle heterogeneity and aggregation. How can I improve sample quality?
A: Achieving a homogenous, monodisperse sample is critical for high-resolution cryo-EM.[13][14]
-
Biochemical Purity: The first step is to ensure the complex is biochemically pure and homogeneous.[13]
-
Sucrose (B13894) Gradient Centrifugation: Use a 10-40% linear sucrose gradient to separate intact 70S-Onc112 complexes from dissociated 30S and 50S subunits, polysomes, and other contaminants.[10][15]
-
Gel Electrophoresis: Analyze the purified complex using SDS-PAGE to check for contaminating proteins.[13]
-
-
Optimize Cryo-EM Grid Preparation: The vitrification process itself is a major source of issues.[16][17]
-
Concentration: The optimal particle concentration is crucial and often requires screening. A typical range is between 10 nM and 10 µM.[16]
-
Glow Discharging: Glow discharge the grids immediately before sample application to make the carbon surface hydrophilic, ensuring even spreading of the sample.[16]
-
Blotting Conditions: Blotting time and force are critical parameters that must be optimized to achieve a thin ice layer without damaging the complexes.[13][16]
-
Additives: In some cases, very low concentrations of non-ionic detergents (e.g., 0.005% Tween-20) can help reduce particle orientation preference and interaction with the air-water interface, but must be used with caution as they can also destabilize the complex.
-
Issue 3: Inconsistent Results in Binding Assays
Q: My fluorescence polarization (FP) assay results for this compound binding are not reproducible. What factors could be causing this?
A: FP assays are sensitive to buffer composition and reagent quality.
-
Buffer Compatibility: Ensure the assay buffer is optimized for ribosome stability (see Issue 1). Factors like pH, salt, and magnesium concentration must be kept consistent across all experiments.
-
Fluorophore-labeled Peptide:
-
Ribosome Quality and Concentration:
-
Assay Conditions:
-
Equilibration Time: Allow sufficient time for the binding reaction to reach equilibrium before taking measurements.
-
Temperature: Maintain a constant temperature, as viscosity and binding kinetics are temperature-dependent.
-
Quantitative Data Summary
Table 1: Dissociation Constants (Kd / Ki) of this compound for 70S Ribosomes
| Bacterial Species | Dissociation Constant (Kd or Ki) | Method | Reference |
| Escherichia coli | ~75 nmol/L | Fluorescence Polarization | [7] |
| Escherichia coli | 44 ± 4 nmol/L | Fluorescence Polarization | [18] |
| Klebsiella pneumoniae | ~75 nmol/L | Fluorescence Polarization | [7] |
| Klebsiella pneumoniae | 45 ± 2 nmol/L | Fluorescence Polarization | [18] |
| Acinetobacter baumannii | ~75 nmol/L | Fluorescence Polarization | [7] |
| Acinetobacter baumannii | 56 ± 2 nmol/L | Fluorescence Polarization | [18] |
| Pseudomonas aeruginosa | 36 nmol/L | Fluorescence Polarization | [7] |
| Pseudomonas aeruginosa | 17 ± 1 nmol/L | Fluorescence Polarization | [18] |
| Staphylococcus aureus | 102 nmol/L | Fluorescence Polarization | [7] |
| Staphylococcus aureus | 302 ± 66 nmol/L | Fluorescence Polarization | [18] |
Table 2: Structural Studies of this compound-Ribosome Complexes
| Complex | Organism | Method | Resolution | Reference |
| This compound-70S-mRNA-tRNAfMet | Thermus thermophilus | X-ray Crystallography | 2.9 Å | [4] |
| This compound-70S | Thermus thermophilus | X-ray Crystallography | 3.1 Å | [2][3] |
Experimental Protocols
Protocol 1: Purification of Tight-Coupled 70S Ribosomes
This protocol is adapted from standard ribosome purification methods.[10][20]
-
Cell Lysis: Harvest bacterial cells from an exponentially growing culture and resuspend in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, DNase I, and protease inhibitors).[15][21] Lyse cells using a French press or similar mechanical method.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Crude Ribosome Pelleting: Layer the supernatant over a sucrose cushion (e.g., 1.1 M sucrose in a buffer with 500 mM NH4Cl) and ultracentrifuge at >100,000 x g for 12-16 hours at 4°C.[10] This high-salt wash removes many associated factors.
-
Resuspension: Discard the supernatant and gently resuspend the clear ribosome pellet in a storage buffer (e.g., 20 mM HEPES pH 7.6, 100 mM KCl, 10 mM Mg(OAc)2, 1 mM DTT).[9]
-
Sucrose Gradient Purification: Layer the resuspended ribosomes onto a 10-40% linear sucrose gradient prepared in a buffer containing 10 mM MgCl2.[10][22] Centrifuge (e.g., in an SW40Ti rotor at 25,000 rpm for 12-15 hours at 4°C).
-
Fractionation: Fractionate the gradient while monitoring absorbance at 254/260 nm. Collect the fractions corresponding to the 70S peak.
-
Concentration: Concentrate the 70S fractions and buffer exchange into the final desired buffer using a centrifugal filter device. Snap-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This protocol is for determining the inhibition constant (Ki) of unlabeled this compound.[18][19]
-
Reagents:
-
Purified 70S ribosomes (e.g., 250 nM final concentration).
-
Fluorescently-labeled this compound (Cf-Onc112) (e.g., 20 nM final concentration).
-
Unlabeled this compound competitor (serial dilutions).
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT).
-
-
Assay Setup: In a 384-well microplate, combine the 70S ribosomes and Cf-Onc112 in the assay buffer.
-
Competition: Add serial dilutions of the unlabeled this compound to the wells. Include controls for no competitor (maximum polarization) and no ribosome (minimum polarization).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using an appropriate equation (e.g., Cheng-Prusoff).[18]
Protocol 3: Cryo-EM Sample Preparation (Vitrification)
This protocol outlines a general workflow for plunge-freezing the complex.[13][16][17]
-
Complex Formation: Incubate purified 70S ribosomes with a 5-10 fold molar excess of this compound in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2) for 15-30 minutes on ice.
-
Grid Preparation: Glow discharge cryo-EM grids (e.g., C-flat or Quantifoil) for 30-60 seconds to render the surface hydrophilic.
-
Sample Application: Apply 3-4 µL of the this compound-ribosome complex solution to the shiny side of the grid inside a vitrification robot (e.g., Vitrobot) set to 4°C and 100% humidity.
-
Blotting: Blot the grid for a defined time (e.g., 2-5 seconds) with a specific blot force to create a thin film of the sample across the grid holes. This step requires extensive optimization.
-
Plunge-Freezing: Immediately after blotting, rapidly plunge the grid into liquid ethane (B1197151) cooled by liquid nitrogen. This vitrifies the sample, trapping the complexes in a near-native state in amorphous ice.
-
Storage: Transfer the grid under liquid nitrogen to a storage box for subsequent imaging in the transmission electron microscope.
Visualizations
Caption: General workflow for determining the cryo-EM structure of the this compound-ribosome complex.
Caption: Signaling pathway illustrating how this compound inhibits bacterial protein synthesis.
Caption: A logical decision tree for troubleshooting low yields of the this compound-ribosome complex.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribosomal Target-Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad-Spectrum Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of Ribosomes and Ribosomal Ribonucleic Acid from Bacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a cleavable protein-crosslinking reagent for the investigation of ribosome structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 15. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ribosome Purification Approaches for Studying Interactions of Regulatory Proteins and RNAs with the Ribosome | Springer Nature Experiments [experiments.springernature.com]
- 21. biorxiv.org [biorxiv.org]
- 22. Evolved orthogonal ribosome purification for in vitro characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Onc112 Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for assessing the activity of Onc112, a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does this inform the choice of activity assay?
A1: this compound inhibits bacterial protein synthesis by binding to the 70S ribosome.[1] It simultaneously blocks the peptidyl transferase center (PTC) and the peptide exit tunnel. This prevents the binding of aminoacyl-tRNA to the A-site and destabilizes the translation initiation complex.[1] Therefore, a suitable activity assay for this compound is an in vitro translation (IVT) assay, which recapitulates the process of protein synthesis in a cell-free system. The inhibition of the synthesis of a reporter protein (e.g., luciferase or green fluorescent protein) can be measured to determine this compound activity.[2][3]
Q2: What are the critical components of a buffer for an this compound activity assay?
A2: A typical buffer for an in vitro translation assay aimed at evaluating this compound activity should contain the following core components: a buffering agent to maintain a stable pH, salts to provide necessary ions for ribosomal function, a magnesium source crucial for ribosome stability and activity, an energy source, and amino acids. Additives such as reducing agents and RNase inhibitors are also recommended.
Q3: How does pH affect the this compound activity assay?
A3: The pH of the assay buffer is critical for ribosome function and, consequently, for the overall translation process. The optimal pH for in vitro translation is typically between 7.0 and 7.6.[4][5] Deviations outside this range can lead to reduced translation efficiency. It is recommended to perform a pH titration to determine the optimal pH for your specific experimental setup.
Q4: Why is the magnesium ion concentration so important, and what is the optimal range?
A4: Magnesium ions (Mg²⁺) are essential for maintaining the structural integrity and catalytic activity of ribosomes.[6][7][8] Both insufficient and excessive Mg²⁺ concentrations can inhibit protein synthesis.[6][9][10] The optimal Mg²⁺ concentration for in vitro translation is generally between 2 mM and 10 mM, but it is highly dependent on the specific system and other buffer components.[4][9][10] It is crucial to empirically determine the optimal Mg²⁺ concentration for your assay.
Q5: What is the role of potassium and other monovalent cations?
A5: Monovalent cations, such as potassium (K⁺) and ammonium (B1175870) (NH₄⁺), are also important for ribosome function and the association of ribosomal subunits. The optimal concentration of K⁺ is typically in the range of 60 mM to 150 mM.[4][10] High concentrations of salts can, however, inhibit translation, so optimizing the ionic strength of the buffer is necessary.[11]
Troubleshooting Guide
This guide addresses common issues encountered during this compound activity assays and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reporter Protein Signal (Low Translation Yield) | Suboptimal buffer components. | Systematically optimize the concentrations of Mg²⁺, K⁺, and the buffering agent. Perform titrations of each component to find the optimal conditions.[4][12] |
| Poor quality or incorrect concentration of DNA/mRNA template. | Verify the integrity and purity of your template. Optimize the template concentration in the assay. | |
| Presence of RNases in the reaction. | Add a commercial RNase inhibitor to the reaction mix. Ensure all reagents and equipment are RNase-free. | |
| Incorrect incubation temperature or time. | Optimize the incubation temperature (typically 30-37°C) and time (typically 1-2 hours) for your specific in vitro translation system.[13] | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and prepare a master mix of reagents to minimize pipetting errors. |
| Presence of precipitates in the reaction mix. | Ensure all buffer components are fully dissolved. Centrifuge the lysate before use to remove any aggregates. | |
| Inconsistent this compound Inhibition | This compound degradation. | Prepare fresh dilutions of this compound for each experiment. Consider including protease inhibitors in the assay buffer if degradation is suspected.[14][15] |
| Non-specific binding of this compound. | Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to reduce non-specific binding to reaction tubes. | |
| Unexpected Assay Interference | Presence of interfering substances in the this compound sample (e.g., detergents, high salt). | Be mindful of the components in your this compound stock solution. If necessary, dialyze or desalt the this compound sample into a compatible buffer. Some detergents can interfere with reporter protein assays.[16][17][18][19] |
| Presence of reducing agents affecting the assay. | While reducing agents like DTT or β-mercaptoethanol are often included to maintain a reducing environment, they can sometimes interfere with certain assay readouts.[20][21][22][23] If interference is suspected, test different reducing agents or omit them if possible. |
Experimental Protocols
Protocol 1: Basic In Vitro Translation Assay for this compound Activity
This protocol describes a general workflow for assessing the inhibitory activity of this compound using a commercially available E. coli-based in vitro translation kit.
Materials:
-
Commercial E. coli S30 extract kit for in vitro translation (e.g., Promega, NEB)
-
Plasmid DNA encoding a reporter gene (e.g., firefly luciferase) under the control of a T7 promoter
-
This compound stock solution
-
Nuclease-free water
-
Microplate reader for luminescence detection
Methodology:
-
Prepare the Reaction Mix: On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mix, and energy source, as per the manufacturer's instructions.
-
Add this compound: Add varying concentrations of this compound to individual reaction tubes. Include a "no inhibitor" control.
-
Add Template DNA: Add the reporter plasmid DNA to each reaction tube.
-
Incubate: Incubate the reactions at 37°C for 1-2 hours.
-
Measure Reporter Activity: After incubation, add the appropriate substrate for the reporter protein (e.g., luciferin (B1168401) for luciferase) and measure the signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of translation for each this compound concentration relative to the "no inhibitor" control.
Protocol 2: Buffer Optimization for this compound Activity Assay
This protocol provides a framework for optimizing the key components of the assay buffer.
Methodology:
-
pH Optimization: Prepare a series of reaction buffers with varying pH values (e.g., from 6.5 to 8.0 in 0.2 pH unit increments) using a suitable buffering agent like HEPES. Perform the in vitro translation assay at each pH to determine the optimal value.
-
Magnesium Ion Optimization: Using the optimal pH determined in the previous step, set up a series of reactions with varying concentrations of MgCl₂ or Mg(OAc)₂ (e.g., from 1 mM to 15 mM). Identify the concentration that yields the highest translation activity.
-
Potassium Ion Optimization: With the optimal pH and Mg²⁺ concentration, perform a similar titration for KCl or KOAc (e.g., from 40 mM to 200 mM) to find the optimal ionic strength.
Quantitative Data Summary
The following table summarizes typical concentration ranges for key buffer components in an in vitro translation assay. The optimal concentration for each component should be determined empirically.
| Component | Typical Concentration Range | Function | Reference |
| Buffering Agent | 20-50 mM | Maintain stable pH | [4][24][25] |
| (e.g., HEPES, Tris) | |||
| pH | 7.0 - 7.6 | Optimal for ribosome function | [4][5] |
| Magnesium Ions | 2-10 mM | Ribosome stability and activity | [4][9][10] |
| (Mg²⁺) | |||
| Potassium Ions | 60-150 mM | Ribosome function and subunit association | [4][10] |
| (K⁺) | |||
| Reducing Agent | 1-5 mM | Maintain a reducing environment | [20][21][22] |
| (e.g., DTT, β-ME) | |||
| Protease Inhibitors | Varies | Prevent degradation of assay components | [14][15] |
| RNase Inhibitors | Varies | Prevent degradation of mRNA |
Visualizations
Caption: this compound inhibitory pathway on the bacterial ribosome.
Caption: General workflow for an this compound in vitro activity assay.
References
- 1. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaline pH has an unexpected effect on transcriptional pausing during synthesis of the Escherichia coli pH-responsive riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of magnesium ions on ribosomes: a fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnesium Suppresses Defects in the Formation of 70S Ribosomes as Well as in Sporulation Caused by Lack of Several Individual Ribosomal Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mg2+, K+, and the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Optimising protein synthesis in cell‐free systems, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. goldbio.com [goldbio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. Choosing and using detergents in biochemistry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 19. biochemistry - How do detergents interfere with protein assays? - Biology Stack Exchange [biology.stackexchange.com]
- 20. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. bio-rad.com [bio-rad.com]
- 24. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Onc112 Experiments: Technical Support & Troubleshooting Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and overcoming common challenges encountered during experiments with Onc112.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a proline-rich antimicrobial peptide that inhibits bacterial protein synthesis.[1][2][3] Its primary mechanism involves entering the bacterial cell and binding to the 70S ribosome.[2] Specifically, this compound binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center (PTC).[1][3] This binding action blocks the accommodation of aminoacyl-tRNA at the A-site and destabilizes the translation initiation complex, ultimately preventing the elongation phase of protein synthesis.[1][3][4]
Q2: We are observing high variability in our Minimum Inhibitory Concentration (MIC) assays with this compound. What are the potential causes?
Inconsistent MIC values are a common issue in antimicrobial peptide research. Several factors can contribute to this variability:
-
Peptide Quality and Handling: Ensure the peptide has high purity and the correct sequence. Improper storage can lead to degradation, while issues with solubility can cause aggregation, both of which will affect the active concentration.[5][6][7]
-
Inoculum Density: The concentration of bacteria used in the assay is critical. Variations in the starting inoculum can significantly alter the apparent MIC.[5]
-
Assay Media Components: Components in the growth medium can sometimes interact with and sequester the peptide, reducing its effective concentration.[5]
-
Incubation Conditions: Ensure consistent incubation times and temperatures. Use plate sealers to prevent evaporation, which can concentrate the peptide and media components in the wells.[5]
-
Endpoint Determination: Subjectivity in visually determining the endpoint of bacterial growth can introduce variability. Using a plate reader to measure optical density can provide more consistent results.[5]
Q3: Our in vivo studies with this compound are showing inconsistent efficacy. What should we investigate?
Inconsistent in vivo results can stem from a variety of factors beyond the peptide's intrinsic activity:
-
Peptide Stability and Clearance: Antimicrobial peptides can be susceptible to degradation by serum proteases and rapid clearance from circulation.[6] Consider modifications like PEGylation to improve the peptide's half-life.[6]
-
Host Cell Binding: Peptides can bind to host cells, such as erythrocytes, which reduces the bioavailable concentration to act on bacterial cells.[8] This is a significant factor that can lead to a discrepancy between in vitro activity and in vivo efficacy.[8]
-
SbmA Transporter Expression: this compound requires the inner membrane transporter SbmA for efficient uptake into Gram-negative bacteria.[4] The expression level and activity of SbmA can vary between different bacterial strains and even under different growth conditions, leading to inconsistent peptide uptake and, consequently, variable efficacy.[6][9][10]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Assay Results
Variability in cell viability assays is a frequent challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation | Test this compound solubility in the assay buffer. For stock solutions, consider using sterile water or a small amount of an appropriate solvent like DMSO, ensuring the final solvent concentration in the assay is low and consistent across experiments.[5][6] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Calibrate your pipettes and use a consistent plating technique. Uneven cell distribution leads to variable results.[11] |
| Edge Effects in Microplates | Evaporation from the outer wells of a 96-well plate can alter concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile media/PBS.[5] |
| Variable Incubation Times | Adhere strictly to the planned incubation period for both drug treatment and the viability reagent (e.g., resazurin (B115843), MTT).[5][12] |
| Interference with Assay Reagents | Some compounds can interfere with the chemical reactions of viability assays (e.g., reducing agents with tetrazolium dyes). Run appropriate controls, including peptide in media without cells, to check for interference.[13] |
Issue 2: Unexpected Results in Western Blotting for Ribosome-Targeting Effects
When analyzing the effects of this compound on protein synthesis via Western blotting, inconsistent or unexpected results can occur.
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Use a lysis buffer appropriate for ribosome extraction. Sonication may be necessary to ensure complete lysis and release of ribosomal complexes.[14] |
| Suboptimal Ribosome Fractionation | For analyzing ribosomal proteins, it is crucial to properly isolate ribosomes. This can be achieved through ultracentrifugation through a sucrose (B13894) cushion.[15] Confirm the purity of your ribosomal fraction using markers for other cellular compartments.[15] |
| Timing of Treatment and Harvest | The effect of this compound on protein synthesis is rapid. Optimize the treatment duration and ensure rapid cell harvesting and lysis on ice to "freeze" the cellular state. |
| Antibody Issues | Validate that your primary antibodies are specific for their targets and work well in your experimental setup. Use appropriate loading controls to ensure equal protein loading across lanes. |
| Inconsistent Protein Loading | Accurately determine protein concentration in your lysates before loading. Use a reliable protein assay and ensure equal amounts of total protein are loaded in each lane. |
Experimental Protocols
Detailed Protocol: Cell Viability (Resazurin Reduction Assay)
This protocol is optimized for assessing the effect of this compound on bacterial cell viability.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the target bacterium into an appropriate broth medium.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) corresponding to approximately 5 x 10^5 Colony Forming Units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in sterile, nuclease-free water.
-
Perform serial two-fold dilutions of this compound in the assay medium in a 96-well plate to achieve a range of desired final concentrations.
-
-
Assay Procedure:
-
Add 50 µL of the bacterial inoculum to each well of the 96-well plate containing 50 µL of the this compound dilutions (final volume 100 µL).
-
Include the following controls:
-
Positive Control: Bacteria in medium without this compound.
-
Negative Control: Medium only.
-
Solvent Control: Bacteria with the highest concentration of the solvent used for the this compound stock solution.
-
-
Seal the plate and incubate for 18-24 hours at 37°C.
-
-
Resazurin Addition and Measurement:
-
Add 10 µL of 0.2 mg/mL resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the positive control (untreated cells).
-
Detailed Protocol: Western Blotting for Ribosomal Protein Analysis
This protocol is designed to analyze changes in ribosomal protein levels or modifications after this compound treatment.
-
Cell Treatment and Lysis:
-
Treat bacterial cultures with the desired concentration of this compound for the optimized duration.
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) on ice.[14] Use sonication to ensure complete cell disruption.
-
-
Ribosome Fractionation (Sucrose Cushion Method):
-
Layer the cell lysate onto a sucrose cushion (e.g., 1M sucrose in a suitable buffer).
-
Perform ultracentrifugation to pellet the ribosomes.[15]
-
Carefully remove the supernatant and wash the ribosomal pellet.
-
Resuspend the ribosomal pellet in a sample buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the ribosomal fraction using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of ribosomal protein per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the ribosomal protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities relative to a loading control (e.g., another ribosomal protein not expected to change).
-
Visualizations
Caption: Mechanism of this compound action in a Gram-negative bacterium.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Molecular mechanism of SbmA, a promiscuous transporter exploited by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Functional characterization of SbmA, a bacterial inner membrane transporter required for importing the antimicrobial peptide Bac7(1-35) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. mdpi.com [mdpi.com]
- 13. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient fractionation and analysis of ribosome assembly intermediates in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteomics-based characterization of ribosome heterogeneity in adult mouse organs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Onc112 and Other Proline-Rich Antimicrobial Peptides (PrAMPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Onc112, a promising proline-rich antimicrobial peptide (PrAMP), with other notable members of its class. The focus is on quantitative measures of efficacy, mechanisms of action, and the experimental protocols used for their evaluation. Proline-rich antimicrobial peptides are a distinct class of host defense peptides that, unlike many other antimicrobial peptides, typically do not kill bacteria by lysing their membranes. Instead, they are transported into the cytoplasm to engage with specific intracellular targets, making them a subject of intense research for developing new antibiotics against multidrug-resistant pathogens.[1][2]
Mechanism of Action: A Tale of Two Termini
PrAMPs primarily exert their bactericidal effects by inhibiting protein synthesis at the 70S ribosome.[3][4] However, subtle differences in their binding sites and interactions lead to distinct mechanisms of inhibition. The two most well-characterized mechanisms are exemplified by the Oncocin and Apidaecin (B1169063) families.
-
Oncocin-type (e.g., this compound): These peptides bind within the nascent peptide exit tunnel of the large ribosomal subunit (50S). The binding of this compound extends towards the peptidyl transferase center, physically obstructing the binding of aminoacyl-tRNA to the A-site. This action effectively blocks the transition from the initiation to the elongation phase of protein synthesis, leading to a halt in translation at the very beginning of the process.[5][6][7]
-
Apidaecin-type (e.g., Api137): In contrast, apidaecins also bind in the peptide exit tunnel but act at the final stage of translation. They are poor inhibitors of in vitro translation until the ribosome reaches a stop codon.[7][8] At this point, Api137 binds within the now-vacant exit tunnel and traps the release factors (RF1 or RF2) on the ribosome, preventing the termination of translation and the release of the newly synthesized polypeptide.[8][9]
This fundamental difference in targeting translation initiation versus termination is a key differentiator in the efficacy and potential applications of these peptides.
Quantitative Efficacy Comparison
The efficacy of antimicrobial peptides is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth, and their binding affinity (dissociation constant, Kd) to their molecular target. A lower MIC value indicates higher antibacterial potency, while a lower Kd value signifies a stronger binding interaction with the target.
Table 1: Ribosome Binding Affinity (Kd) of this compound vs. Other PrAMPs
This table summarizes the dissociation constants (Kd) of various PrAMPs for the 70S ribosome from different bacterial species. Data was primarily obtained using fluorescence polarization assays.
| Peptide | Target Organism | Dissociation Constant (Kd) in nmol/L | Reference(s) |
| This compound | Escherichia coli | ~75 | [10][11] |
| Klebsiella pneumoniae | ~77 | [10][11] | |
| Acinetobacter baumannii | ~75 | [10][11] | |
| Pseudomonas aeruginosa | 36 | [10][11] | |
| Staphylococcus aureus | 102 | [10][11] | |
| Api137 | Escherichia coli | 155 - 560 | [10][11] |
| Klebsiella pneumoniae | 379 | [11] | |
| Acinetobacter baumannii | 13,000 (13 µmol/L) | [10][11] | |
| Pseudomonas aeruginosa | 258 | [11] | |
| Staphylococcus aureus | 2,700 (2.7 µmol/L) | [11] | |
| Api88 | Escherichia coli | 1220 (1.22 µmol/L) | [11] |
Data indicates that this compound generally exhibits a significantly stronger binding affinity (lower Kd) to the bacterial ribosome across a broad spectrum of high-priority pathogens compared to Api137 and Api88, suggesting it is a very promising lead structure for broad-spectrum antibiotic development.[10][11]
Table 2: Antimicrobial Activity (MIC) of this compound vs. Other PrAMPs
This table presents the Minimum Inhibitory Concentration (MIC) values, which measure the direct antibacterial potency of the peptides.
| Peptide | Target Organism | MIC (µg/mL) | MIC (µmol/L) | Reference(s) |
| This compound | Escherichia coli BW25113 | 4 - 8 | ~1.6 - 3.2 | [11][12] |
| Klebsiella pneumoniae ATCC 10031 | 2 | ~0.8 | [11] | |
| Acinetobacter baumannii ATCC 19606 | 32 | ~12.7 | [11] | |
| Pseudomonas aeruginosa PAO1 | 64 | ~25.4 | [11] | |
| Staphylococcus aureus ATCC 25923 | >128 | >50.8 | [11] | |
| Api137 | Escherichia coli BW25113 | 4 | ~1.7 | [11][12] |
| Klebsiella pneumoniae ATCC 10031 | 2 | ~0.8 | [11] | |
| Acinetobacter baumannii ATCC 19606 | 128 | ~53.1 | [11] | |
| Pyrrhocoricin | Escherichia coli C600 | - | 5 | [13] |
| Bac7(1-23) | Escherichia coli ATCC 25922 | - | 2.8 | [14] |
Notably, for many bacteria, the potent ribosome binding of this compound does not always translate to low MIC values.[10] This discrepancy suggests that other factors, such as the efficiency of transport into the bacterial cell, play a crucial role in the overall antibacterial activity.[11]
Key Experimental Protocols
The quantitative data presented in this guide are derived from standardized experimental procedures. Below are detailed methodologies for the key assays used to evaluate PrAMP efficacy.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism according to Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for cationic peptides.[15][16][17]
-
Materials:
-
Test peptides (this compound, etc.)
-
Bacterial strains (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (to prevent peptide adsorption)[15][17]
-
Peptide diluent: 0.01% acetic acid with 0.2% bovine serum albumin (BSA)[15][16]
-
-
Protocol:
-
Bacterial Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase (0.5 McFarland standard). This culture is then diluted in MHB to a final concentration of approximately 5 x 105 CFU/mL in the test wells.[15]
-
Peptide Dilution: A stock solution of the peptide is prepared. Serial two-fold dilutions are then performed in the peptide diluent using polypropylene tubes.[15]
-
Assay Setup: 100 µL of the bacterial suspension is added to each well of the 96-well plate. Subsequently, 11 µL of each peptide dilution is added to the appropriate wells.[16] Controls for growth (bacteria only) and sterility (broth only) are included.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which there is no visible growth, which can be assessed visually or by measuring optical density at 600 nm.[15]
-
Fluorescence Polarization (FP) Assay for Ribosome Binding
This biophysical technique measures the binding of a small, fluorescently labeled peptide to the large 70S ribosome.[18][19] When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the massive ribosome, its rotation slows dramatically, causing a significant increase in polarization.[18][20]
-
Materials:
-
Fluorescently labeled peptide (e.g., Carboxyfluorescein-Onc112)
-
Unlabeled competitor peptides
-
Purified 70S ribosomes from the target bacterial strain
-
Assay buffer (e.g., HEPES-based buffer)
-
Black, low-volume 384-well plates
-
Plate reader with polarization filters
-
-
Protocol (Competition Assay):
-
Reagent Preparation: Prepare solutions of the fluorescently labeled peptide (at a constant concentration, typically near its Kd), the purified 70S ribosomes (at a constant concentration), and serial dilutions of the unlabeled competitor peptides (e.g., this compound, Api137).[21]
-
Assay Reaction: In each well, combine the ribosome solution and the serially diluted unlabeled peptide. Allow this to incubate briefly to reach binding equilibrium.
-
Initiate Competition: Add the fluorescently labeled peptide to each well to initiate the competition reaction.
-
Incubation: Incubate the plate in the dark for a set period (e.g., 90 minutes) to allow the binding competition to reach equilibrium.[22]
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: The decrease in polarization as the concentration of the unlabeled competitor increases is used to calculate the IC50 (the concentration of competitor that displaces 50% of the labeled peptide). The IC50 is then used to calculate the inhibition constant (Ki), which reflects the binding affinity of the unlabeled peptide.[21]
-
In Vitro Translation Inhibition Assay
This assay quantifies the ability of a peptide to inhibit protein synthesis in a cell-free system.[23] It often uses a reporter system, such as firefly luciferase or Green Fluorescent Protein (GFP), where the amount of light or fluorescence produced is directly proportional to the amount of protein synthesized.[24][25]
-
Materials:
-
Cell-free coupled transcription/translation system (e.g., PURExpress, derived from E. coli)[25]
-
DNA plasmid or mRNA template encoding a reporter protein (e.g., luciferase)
-
Test peptides at various concentrations
-
Substrate for the reporter protein (e.g., luciferin)
-
Luminometer or fluorescence plate reader
-
-
Protocol:
-
Reaction Setup: The cell-free translation system components are combined in a microplate well.
-
Add Inhibitor: Varying concentrations of the test peptide (e.g., this compound) are added to the reactions. A no-peptide control is included.[24]
-
Initiate Translation: The DNA or mRNA template for the reporter protein is added to start the reaction.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.[24] For real-time assays, measurements are taken continuously.[26]
-
Measure Reporter Activity: The appropriate substrate is added, and the resulting signal (luminescence or fluorescence) is measured.
-
Calculate Inhibition: The reduction in signal in the peptide-treated wells compared to the control is calculated as the percentage of translation inhibition. This data is used to determine the IC50 value of the peptide for inhibiting translation.[24]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Proline-Rich Antimicrobial Peptides from Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Genome-wide effects of the antimicrobial peptide apidaecin on translation termination in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosomal Target-Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad-Spectrum Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity and 70S Ribosome Binding of Apidaecin-Derived Api805 with Increased Bacterial Uptake Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Escherichia coli Resistance to Pyrrhocoricin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of the antimicrobial peptide Bac7 by deep mutational scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 17. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. academic.oup.com [academic.oup.com]
- 26. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: ONC212 vs. Apidaecin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the mechanisms of action of two distinct therapeutic agents: ONC212, a small molecule anti-cancer imipridone, and apidaecin (B1169063), a proline-rich antimicrobial peptide. While both molecules have demonstrated cytotoxic capabilities, their primary targets, signaling pathways, and therapeutic applications differ significantly. This document aims to objectively present their performance based on available experimental data.
At a Glance: Key Distinctions
| Feature | ONC212 | Apidaecin |
| Molecule Type | Small molecule imipridone | Proline-rich antimicrobial peptide |
| Primary Target | Cancer cells | Gram-negative bacteria |
| Primary Mechanism | Dual agonist of mitochondrial protease ClpP and G protein-coupled receptor GPR132 | Inhibition of bacterial protein synthesis |
| Cellular Effect | Induces integrated stress response, apoptosis, and alters mitochondrial bioenergetics in cancer cells. | Arrests translation at stop codons, leading to a global shutdown of protein synthesis in bacteria. |
| Anticancer Potency | High, with nanomolar to low micromolar efficacy in various cancer cell lines. | Very low to non-existent against human cancer cell lines.[1] |
ONC212: A Dual-Pronged Attack on Cancer Cells
ONC212 is a clinical-stage small molecule that has shown potent anti-cancer activity across a broad spectrum of solid tumors and hematological malignancies.[1] Its mechanism of action is unique, involving the simultaneous activation of two distinct cellular targets.
Mechanism of Action
ONC212 acts as a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[2]
-
ClpP Activation: In the mitochondria, ONC212 binds to and hyperactivates the ClpP protease. This leads to the degradation of various mitochondrial proteins, disruption of mitochondrial function, and impairment of oxidative phosphorylation.
-
GPR132 Activation: ONC212 also activates GPR132, an orphan GPCR, which triggers an integrated stress response (ISR). The ISR is a cellular stress program that can lead to cell cycle arrest and apoptosis.
-
Downstream Effects: The dual engagement of ClpP and GPR132 converges on several downstream pathways, including the inhibition of pro-survival Ras signaling, ultimately leading to cancer cell death.
Quantitative Efficacy Data
ONC212 has demonstrated significant anti-proliferative effects in a wide range of cancer cell lines.
Table 1: In Vitro Efficacy of ONC212 in Pancreatic Cancer Cell Lines [3]
| Cell Line | GI50 (µM) |
| HPAF-II | ~0.1-0.4 |
| PANC-1 | ~0.1-0.4 |
| BxPC3 | ~0.1-0.4 |
| Capan-2 | ~0.1-0.4 |
| AsPC-1 | ~0.1-0.4 |
| MIA PaCa-2 | ~0.1-0.4 |
| SU.86.86 | ~0.1-0.4 |
Table 2: In Vitro Efficacy of ONC212 in Other Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 16 |
| A549 | Lung Cancer | 54 |
Apidaecin: A Potent Inhibitor of Bacterial Protein Synthesis
Apidaecins are a family of proline-rich antimicrobial peptides originally isolated from honeybees. Their primary and well-characterized role is as a potent antibiotic against Gram-negative bacteria.
Mechanism of Action
Apidaecin's antimicrobial activity stems from its ability to specifically inhibit the termination of protein synthesis in bacteria.
-
Cellular Entry: Apidaecin enters the bacterial cytoplasm.
-
Ribosome Targeting: It binds within the nascent peptide exit tunnel of the bacterial 70S ribosome.
-
Trapping Release Factors: Apidaecin traps the release factors (RF1 or RF2) on the ribosome after the release of the newly synthesized polypeptide chain.
-
Translation Termination Inhibition: This trapping prevents the release factors from dissociating, leading to a stalled ribosome at the stop codon. The sequestration of the cellular pool of release factors results in a global shutdown of translation termination, ultimately leading to bacterial cell death.
Anticancer Activity of Apidaecin
While some antimicrobial peptides exhibit anticancer properties, often through membrane disruption, this is not the primary mechanism of apidaecin. Studies have shown that apidaecin and its analogs are largely non-toxic to a variety of human cancer cell lines, including HEK293, HepG2, HeLa, and SH-SY5Y, with IC50 values greater than 100 µM.[1] This lack of potent, direct cytotoxicity against cancer cells distinguishes it from ONC212. The proposed anticancer mechanism for some other antimicrobial peptides involves electrostatic interactions with the negatively charged cancer cell membrane, leading to pore formation and cell lysis.
Experimental Protocols
ONC212: Cell Viability and Cytotoxicity Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay [3]
-
Principle: This assay quantifies ATP, an indicator of metabolically active cells.
-
Protocol:
-
Seed 10,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of ONC212.
-
After 72 hours, add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
-
2. MTT Assay [4]
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate and treat with ONC212 for the desired duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Apidaecin: Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) [2]
-
Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a serial dilution of apidaecin in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., E. coli).
-
Incubate the plate at 37°C for 16-24 hours.
-
The MIC is the lowest concentration of apidaecin at which no visible bacterial growth is observed.
-
Conclusion
ONC212 and apidaecin represent two distinct classes of molecules with different primary therapeutic targets and mechanisms of action. ONC212 is a potent anti-cancer agent that induces cell death through a novel dual-targeting mechanism involving ClpP and GPR132. In contrast, apidaecin is a powerful antimicrobial peptide that specifically inhibits bacterial protein synthesis with minimal toxicity to mammalian cells. While the field of antimicrobial peptides as anticancer agents is an active area of research, apidaecin itself does not appear to be a promising candidate for direct cancer therapy due to its lack of significant cytotoxicity against cancer cell lines. This guide highlights the importance of understanding the specific molecular mechanisms of therapeutic agents to guide their development and clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Advances on Anti-Cancer Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of the Antimicrobial Peptide Natural Product Apidaecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cationic antimicrobial peptides: potential templates for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Onc112 vs. Traditional Antibiotics: A Comparative Analysis for Researchers
A deep dive into the mechanisms, efficacy, and resistance profiles of the novel antimicrobial peptide Onc112 compared to conventional ribosome-targeting antibiotics.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the development of novel antimicrobial agents with unique mechanisms of action. One such promising candidate is this compound, a proline-rich antimicrobial peptide (PrAMP). This guide provides a detailed comparative analysis of this compound and traditional antibiotics that target the bacterial ribosome, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Strategies
Both this compound and a significant class of traditional antibiotics exert their antimicrobial effects by inhibiting protein synthesis, a fundamental process for bacterial survival. However, their specific modes of action at the ribosomal level differ significantly.
This compound: A Multi-Pronged Ribosomal Attack
This compound, a synthetic derivative of the insect-derived oncocin, employs a unique and multifaceted mechanism to halt bacterial protein synthesis. After entering the bacterial cell, primarily through the SbmA transporter in Gram-negative bacteria, this compound targets the 70S ribosome.[1] Its binding site is extensive, spanning across the peptidyl transferase center (PTC) and deep into the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[2]
This strategic positioning allows this compound to:
-
Block the A- and P-sites: By occupying the PTC, this compound physically obstructs the binding of aminoacyl-tRNA to the A-site and interferes with the peptidyl-tRNA in the P-site.[2]
-
Inhibit Peptide Bond Formation: The interference at the PTC directly inhibits the catalytic step of peptide bond formation.
-
Destabilize the Initiation Complex: this compound's presence in the ribosome destabilizes the translation initiation complex, preventing the transition to the elongation phase of protein synthesis.[3][4]
The binding site of this compound notably overlaps with those of several classes of traditional antibiotics, including macrolides, lincosamides, and phenicols, suggesting a convergent evolutionary target but with a distinct inhibitory mechanism.[5]
dot
Traditional Antibiotics: Targeted Disruption of Ribosomal Function
Traditional ribosome-targeting antibiotics can be broadly categorized based on their binding to either the 30S or 50S ribosomal subunit.
-
50S Subunit Inhibitors: This group, which includes macrolides (e.g., erythromycin), lincosamides (e.g., clindamycin), and phenicols (e.g., chloramphenicol), primarily binds to the 50S subunit. Their mechanisms often involve:
-
Blocking the Peptide Exit Tunnel: Macrolides and lincosamides can obstruct the NPET, leading to premature dissociation of peptidyl-tRNA.
-
Inhibiting Peptidyl Transferase Activity: Chloramphenicol (B1208) binds near the PTC and inhibits peptide bond formation.
-
-
30S Subunit Inhibitors: Antibiotics like tetracyclines and aminoglycosides target the 30S subunit. Their inhibitory actions include:
-
Interfering with tRNA Binding: Tetracyclines block the A-site, preventing the attachment of aminoacyl-tRNA.
-
Causing Codon Misreading: Aminoglycosides can induce misreading of the mRNA template, leading to the synthesis of non-functional proteins.
-
dot
Quantitative Performance: A Head-to-Head Comparison
The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The following tables summarize available MIC data for this compound and traditional antibiotics against common Gram-negative and Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) against Escherichia coli
| Antibiotic | Strain | MIC (µg/mL) | Reference |
| This compound | ATCC 25922 | 2 | [6] |
| Chloramphenicol | Various | 2 - 8 | [7] |
| Erythromycin (B1671065) | Various | >128 | [7] |
| Tetracycline (B611298) | Various | 1 - 16 | [7] |
Table 2: Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus
| Antibiotic | Strain | MIC (µg/mL) | Reference |
| This compound | DSM 6247 | 8 | [5] |
| Chloramphenicol | Various | 4 - 16 | [8] |
| Erythromycin | Various | 0.25 - >128 | [9] |
| Tetracycline | Various | 0.5 - 64 | [10][9] |
Table 3: Ribosome Binding Affinity (Kd)
| Compound | Bacterial Species | Kd (nM) | Reference |
| This compound | E. coli | ~75 | [11] |
| S. aureus | ~102 | [11] | |
| P. aeruginosa | ~36 | [11] | |
| K. pneumoniae | ~77 | [11] | |
| A. baumannii | ~73 | [11] |
Resistance Mechanisms: The Arms Race
The development of resistance is a critical challenge for all antibiotics. The mechanisms by which bacteria evade the action of this compound and traditional antibiotics differ, reflecting their distinct modes of action.
This compound Resistance
The primary mechanism of resistance to this compound in Gram-negative bacteria involves mutations in the SbmA transporter , which impairs the peptide's entry into the cell.[1] As this compound targets a highly conserved region of the ribosome, mutations in the ribosomal binding site that confer resistance are less common, as they would likely be detrimental to the bacterium's own protein synthesis machinery.
Traditional Antibiotic Resistance
Bacteria have evolved a diverse array of resistance mechanisms against traditional ribosome-targeting antibiotics, including:
-
Target Site Modification: Mutations or enzymatic modifications (e.g., methylation) of the 23S or 16S rRNA can reduce the binding affinity of the antibiotic.
-
Efflux Pumps: Bacteria can acquire genes encoding for efflux pumps that actively transport the antibiotic out of the cell before it can reach its ribosomal target.
-
Enzymatic Inactivation: Production of enzymes that chemically modify and inactivate the antibiotic molecule.
-
Ribosome Protection Proteins: Certain proteins can bind to the ribosome and dislodge the bound antibiotic.
dot
Spectrum of Activity and Toxicity
This compound
-
Spectrum: this compound has demonstrated potent activity against a range of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[6] It also shows activity against the Gram-positive bacterium Staphylococcus aureus.[5] Studies suggest that the binding site for this compound on the ribosome is highly conserved across various pathogenic bacteria, indicating the potential for a broad spectrum of activity.[12]
-
Toxicity: Proline-rich antimicrobial peptides, including this compound, generally exhibit low toxicity towards mammalian cells.[13][14] This is attributed to their specific uptake mechanism via bacterial transporters like SbmA, which are absent in mammalian cells, and their selective targeting of the bacterial 70S ribosome over the eukaryotic 80S ribosome.[15] In vivo studies in murine models have shown this compound to be highly effective in treating bacterial infections with minimal adverse effects.[13][16]
Traditional Antibiotics
-
Spectrum: The spectrum of activity for traditional antibiotics varies widely depending on the specific drug class. For instance, chloramphenicol has a broad spectrum, while erythromycin is more effective against Gram-positive bacteria.
-
Toxicity and Side Effects: Many traditional antibiotics are associated with potential toxicity and side effects.
-
Chloramphenicol: Can cause serious and sometimes fatal bone marrow suppression.[16] Other side effects include gastrointestinal issues.[14]
-
Erythromycin: Commonly causes gastrointestinal upset. In some formulations, it can lead to cholestatic hepatitis.[16]
-
Tetracyclines: Can cause gastrointestinal distress, photosensitivity, and discoloration of teeth in children.[16]
-
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CIPSM - The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex [cipsm.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Synergistic Antimicrobial Effect of Antimicrobial Peptides CATH-1, CATH-3, and PMAP-36 With Erythromycin Against Bacterial Pathogens [frontiersin.org]
- 8. Effect of chloramphenicol, erythromycin, moxifloxacin, penicillin and tetracycline concentration on the recovery of resistant mutants of Mycobacterium smegmatis and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of actions of Oncocin, a proline-rich antimicrobial peptide, in early elongation revealed by single-molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans [frontiersin.org]
- 14. Intracellular toxicity of proline-rich antimicrobial peptides shuttled into mammalian cells by the cell-penetrating peptide penetratin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Validating the Ribosomal Binding Site of Onc112: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ribosomal binding affinity of the proline-rich antimicrobial peptide (PrAMP) Onc112 with other relevant compounds. Experimental data is presented to support the validation of its binding site, and detailed methodologies for key experiments are outlined.
Unveiling the Potent Ribosomal Interaction of this compound
This compound, a synthetic derivative of the native oncocin peptide, exhibits potent antimicrobial activity by targeting the bacterial ribosome. Its mechanism of action involves binding deep within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. This strategic positioning allows this compound to physically obstruct the passage of newly synthesized peptides and interfere with the peptidyl transferase center (PTC), ultimately halting protein synthesis. This guide delves into the experimental evidence that validates this critical interaction.
Comparative Analysis of Ribosomal Binding Affinity
The binding affinity of this compound to the 70S ribosome has been quantified and compared with other proline-rich antimicrobial peptides, such as Api137. The dissociation constant (Kd) and inhibition constant (Ki) are key metrics used to evaluate the strength of this binding. A lower Kd or Ki value signifies a stronger binding affinity.
| Compound | Bacterial Species | Ribosome Type | Dissociation Constant (Kd) (nmol/L) | Inhibition Constant (Ki) (nmol/L) |
| This compound | Escherichia coli | 70S | ~75[1] | 44 ± 4[2] |
| Klebsiella pneumoniae | 70S | ~75[1] | 45 ± 2[2] | |
| Acinetobacter baumannii | 70S | ~75[1] | 56 ± 2[2] | |
| Pseudomonas aeruginosa | 70S | 36[1] | 17 ± 1[2] | |
| Staphylococcus aureus | 70S | 102[1] | 302 ± 66[2] | |
| Api137 | Escherichia coli | 70S | 155 - 13,000[1] | - |
| Klebsiella pneumoniae | 70S | 155 - 13,000[1] | - | |
| Acinetobacter baumannii | 70S | 155 - 13,000[1] | - | |
| Pseudomonas aeruginosa | 70S | 155 - 13,000[1] | - | |
| Staphylococcus aureus | 70S | 155 - 13,000[1] | - | |
| ARV-1502 | Escherichia coli | 70S | - | 135 ± 10[2] |
| Pyrrhocoricin | Escherichia coli | 70S | - | 112 ± 7[2] |
Visualizing the Mechanism and Experimental Workflow
To better understand the interaction of this compound with the ribosome and the methods used to study it, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for determining binding affinity.
Experimental Protocols
The validation of this compound's ribosomal binding site relies on sophisticated experimental techniques. The two primary methods employed are X-ray crystallography for structural determination and fluorescence polarization assays for quantifying binding affinity.
X-ray Crystallography: Visualizing the Interaction at an Atomic Level
This powerful technique provides a high-resolution, three-dimensional structure of the this compound-ribosome complex, revealing the precise atomic interactions.
Methodology:
-
Crystallization: The 70S ribosome from a model organism, such as Thermus thermophilus, is co-crystallized with this compound. This involves carefully screening various conditions (e.g., pH, temperature, precipitants) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded on a detector.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. By fitting the known atomic components of the ribosome and this compound into this map, a detailed 3D model of the complex is generated. This model reveals the specific amino acid residues of this compound and the ribosomal RNA and protein components involved in the binding.
Fluorescence Polarization Assay: Quantifying Binding Affinity
This in-solution technique measures the binding of a small fluorescently labeled molecule (this compound) to a larger molecule (the ribosome).
Methodology:
-
Labeling: A fluorescent probe is chemically attached to this compound.
-
Binding Reaction: The fluorescently labeled this compound is incubated with varying concentrations of purified 70S ribosomes.
-
Measurement: The solution is excited with polarized light. The degree of polarization of the emitted light is measured. When the small, rapidly tumbling labeled this compound binds to the large, slowly tumbling ribosome, the polarization of the emitted light increases.
-
Data Analysis: By plotting the change in fluorescence polarization against the ribosome concentration, a binding curve is generated. From this curve, the dissociation constant (Kd) can be calculated, providing a quantitative measure of the binding affinity. For competition assays, a labeled probe is displaced by unlabeled compounds, allowing for the determination of the inhibition constant (Ki).
Conclusion
The convergence of structural data from X-ray crystallography and quantitative binding affinity data from fluorescence polarization assays provides a robust validation of the ribosomal binding site of this compound. This detailed understanding of its mechanism of action is crucial for the rational design of new and improved antimicrobial agents that can combat the growing threat of antibiotic resistance. The presented data clearly positions this compound as a high-affinity binder to the bacterial ribosome, outperforming other tested proline-rich peptides in several pathogenic species.
References
- 1. Ribosomal Target-Binding Sites of Antimicrobial Peptides Api137 and this compound Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad-Spectrum Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Substitutions in the Binding Motif of Proline-Rich Antimicrobial Peptide ARV-1502 on 70S Ribosome Binding and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Onc112: A Comparative Analysis of Cytotoxicity in Bacterial versus Mammalian Cells
For researchers, scientists, and drug development professionals, understanding the differential cytotoxicity of novel therapeutic agents is paramount. This guide provides an objective comparison of the cytotoxic effects of Onc112, a proline-rich antimicrobial peptide (PrAMP), on bacterial and mammalian cells, supported by experimental data and detailed methodologies.
This compound demonstrates potent antimicrobial activity against a range of bacteria while exhibiting minimal toxicity toward mammalian cells. This selective cytotoxicity is primarily attributed to differences in cellular uptake mechanisms and intracellular targets between prokaryotic and eukaryotic cells.
Comparative Cytotoxicity Data
The following table summarizes the quantitative data on the cytotoxic effects of this compound on various bacterial and mammalian cell lines.
| Cell Type | Organism/Cell Line | Assay Type | Key Findings | Reference |
| Bacterial | Escherichia coli | Minimum Inhibitory Concentration (MIC) | MIC ≈ 2 µmol/L | [1] |
| Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) | Potent activity | [2][3] | |
| Mammalian | Human Embryonic Kidney (HEK293) | Cell Viability Assay | High cell viability maintained at concentrations exceeding bacterial MICs | [3] |
| Human Liver Carcinoma (HepG2) | Cell Viability Assay | High cell viability maintained at concentrations exceeding bacterial MICs | [3] | |
| Human Cervical Cancer (HeLa) | Cell Viability Assay (for native oncocin) | No effect on cell viability at 600 µg/ml | [4] | |
| Human Neuroblastoma (SH-SY5Y) | Cell Viability Assay (for native oncocin) | No effect on cell viability at 600 µg/ml | [4] |
Mechanism of Action: A Tale of Two Cells
The stark contrast in cytotoxicity between bacterial and mammalian cells stems from the distinct mechanisms by which this compound interacts with each cell type.
In Bacterial Cells: A Trojan Horse Strategy
This compound's action against bacteria is a targeted process involving active transport and specific intracellular inhibition.[5] Proline-rich antimicrobial peptides (PrAMPs) like this compound are transported into the bacterial cytoplasm by specialized inner membrane transporters, such as SbmA in Gram-negative bacteria.[3][5][6] Once inside, this compound does not lyse the cell membrane.[7][8] Instead, its primary target is the bacterial 70S ribosome.[7][8]
This compound binds within the ribosomal exit tunnel, extending towards the peptidyl transferase center.[2][7][9] This binding physically obstructs the accommodation of aminoacyl-tRNA at the A-site and destabilizes the initiation complex, thereby halting protein synthesis and leading to bacterial cell death.[1][2][9]
In Mammalian Cells: An Impenetrable Fortress
The low toxicity of this compound in mammalian cells is primarily due to its inability to efficiently cross the mammalian cell membrane.[7] Mammalian cells lack the specific transporters, like SbmA, that facilitate the entry of PrAMPs into bacteria.[5] Consequently, this compound remains largely extracellular and cannot reach its potential intracellular targets in significant concentrations. Studies have shown that even when actively shuttled into mammalian cells, PrAMPs exhibit only slight cross-reactivity with mammalian intracellular proteins, providing a secondary layer of safety.[10]
Experimental Protocols
Bacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A fresh bacterial colony is inoculated into Mueller-Hinton Broth (MHB) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mammalian Cell Viability (MTT) Assay
The cytotoxicity of this compound against mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[4]
-
Cell Seeding: Mammalian cells (e.g., HEK293, HepG2) are seeded into a 96-well plate at a density of 2 x 10^4 cells/well and allowed to adhere overnight.[4]
-
Treatment with this compound: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium without the peptide.
-
Incubation: The cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Addition of MTT Reagent: The MTT reagent (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of Cell Viability: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Amino Acid Substitutions on 70S Ribosomal Binding, Cellular Uptake, and Antimicrobial Activity of Oncocin this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Toxicity of Proline-Rich Antimicrobial Peptides Shuttled into Mammalian Cells by the Cell-Penetrating Peptide Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial peptides target ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proline-rich antimicrobial peptide this compound inhibits translation by blocking and destabilizing the initiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mechanism of Inhibition of Protein Synthesis by the Proline-Rich Peptide Oncocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Intracellular toxicity of proline-rich antimicrobial peptides shuttled into mammalian cells by the cell-penetrating peptide penetratin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of ONC201 Using Genetic Knockout Strains: A Comparative Guide
Introduction
This guide provides a comparative analysis of experimental data validating the mechanism of action of ONC201, a first-in-class anti-cancer agent. Initial inquiries for "Onc112" led to information on a distinct antimicrobial peptide. However, the context of this request, focusing on genetic knockout validation for cancer research, strongly indicates an interest in ONC201 (also known as dordaviprone). ONC201 is currently in clinical trials for various cancers, including H3K27M-mutant gliomas.[1][2][3][4][5] This document will proceed under the assumption that the intended subject is ONC201 and will detail the validation of its primary targets, the dopamine (B1211576) receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP), using genetic knockout and knockdown studies.[6][7][8][9][10][11][12]
ONC201's unique anti-cancer properties stem from its dual mechanism of antagonizing DRD2 and activating ClpP, leading to an integrated stress response and apoptosis in tumor cells.[13][14][15][16][17] The use of genetic tools like CRISPR-Cas9 and siRNA has been pivotal in confirming these targets and understanding the pathways essential for ONC201's efficacy.[6][7][9][10][11][18]
Comparative Analysis of ONC201 Efficacy in Wild-Type vs. Genetic Knockout/Knockdown Cells
Genetic knockout and knockdown studies have been instrumental in validating the molecular targets of ONC201. By observing the diminished effects of the compound in cells lacking its putative targets, researchers have solidified the role of ClpP and DRD2 in its mechanism of action.
Table 1: Effect of ClpP Knockdown on ONC201 and TR-57 Activity in SUM159 Cells
| Treatment | Cell Line | Outcome | Result | Reference |
| ONC201 | Wild-Type | Growth Inhibition | Significant reduction in cell proliferation | [6][7][9] |
| ONC201 | ClpP Knockdown | Growth Inhibition | Significantly reduced growth inhibitory effects | [6][7][9] |
| TR-57 (ONC201 analog) | Wild-Type | Growth Inhibition | Potent reduction in cell proliferation | [6][7][9] |
| TR-57 (ONC201 analog) | ClpP Knockdown | Growth Inhibition | Significantly reduced growth inhibitory effects | [6][7][9] |
| ONC201 | Wild-Type | CHOP Induction | Induction of CHOP protein | [6][7][9] |
| ONC201 | ClpP Knockdown | CHOP Induction | Reduced CHOP induction | [6][7][9] |
| TR-57 (ONC201 analog) | Wild-Type | CHOP Induction | Potent induction of CHOP protein | [6][7][9] |
| TR-57 (ONC201 analog) | ClpP Knockdown | CHOP Induction | Reduced CHOP induction | [6][7][9] |
| ONC201 | Wild-Type | Mitochondrial Protein Loss (TFAM, TUFM) | Loss of mitochondrial proteins | [6][7][9] |
| ONC201 | ClpP Knockdown | Mitochondrial Protein Loss (TFAM, TUFM) | Reduced loss of mitochondrial proteins | [6][7][9] |
| TR-57 (ONC201 analog) | Wild-Type | Mitochondrial Protein Loss (TFAM, TUFM) | Potent loss of mitochondrial proteins | [6][7][9] |
| TR-57 (ONC201 analog) | ClpP Knockdown | Mitochondrial Protein Loss (TFAM, TUFM) | Reduced loss of mitochondrial proteins | [6][7][9] |
Table 2: Effect of DRD2 Knockout on ONC201 Activity in Cancer Cell Lines
| Cell Line | Genetic Modification | Outcome | Result | Reference |
| HCT116, H460, HT29 | DRD2 Knockout (CRISPR/Cas9) | Anticancer Effects | Not sufficient to abrogate ONC201's anticancer effects | [10] |
| ARK2 (Uterine Serous Carcinoma) | DRD2 Knockout (CRISPR/Cas9) | Cell Viability (ONC206) | Partially abrogated the effect of ONC206 (a more potent analog of ONC201) | [12] |
It is noteworthy that while ClpP appears to be essential for ONC201's activity, the role of DRD2 is more complex. Knocking out DRD2 alone was not sufficient to completely block the anti-cancer effects of ONC201 in several cell lines, suggesting that other mechanisms, or perhaps the involvement of other dopamine receptors like DRD3, might also play a role.[10][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the genetic validation of ONC201's targets.
siRNA-Mediated Knockdown of ClpP
-
Objective: To transiently reduce the expression of the ClpP protein to assess its role in the cellular response to ONC201.
-
Cell Line: SUM159 triple-negative breast cancer cells.
-
Procedure:
-
Cells were transfected with siRNA targeting ClpP or a non-targeting control siRNA using a suitable transfection reagent.
-
After a specific incubation period to allow for protein knockdown (typically 48-72 hours), the cells were treated with ONC201 or its more potent analog, TR-57.
-
The effects of the treatment were then assessed using various assays.
-
-
Assays:
CRISPR/Cas9-Mediated Knockout of DRD2
-
Objective: To create stable cell lines with a complete loss of DRD2 function to investigate its necessity for ONC201's activity.
-
Cell Lines: HCT116 (colorectal carcinoma), H460 (non-small cell lung carcinoma), HT29 (colorectal adenocarcinoma), and ARK2 (uterine serous carcinoma).[10][12]
-
Procedure:
-
Cells were transfected with a plasmid expressing both the Cas9 nuclease and a guide RNA (gRNA) specifically targeting the DRD2 gene.
-
Single-cell clones were isolated and expanded.
-
Genomic DNA was sequenced to confirm the presence of frameshift mutations in the DRD2 gene.
-
Western blotting or other protein detection methods were used to confirm the absence of the DRD2 protein.
-
-
Assays:
-
Cell Viability Assays: To determine the sensitivity of the knockout cells to ONC201 or its analogs.
-
Apoptosis Assays (e.g., PARP cleavage): To assess the induction of programmed cell death.[10]
-
Visualizations: Signaling Pathways and Experimental Workflows
ONC201 Signaling Pathway
Caption: Simplified signaling pathway of ONC201.
Experimental Workflow for Target Validation
Caption: Workflow for validating ONC201's targets.
Logical Relationship of Findings
Caption: Logical summary of genetic validation results.
Conclusion
The use of genetic knockout and knockdown technologies has been indispensable in elucidating the mechanism of action of ONC201. Experimental data robustly supports the mitochondrial protease ClpP as a critical target for ONC201's anti-cancer activity.[6][8][9][11] While the dopamine receptor D2 is also a direct target, its singular role in mediating the drug's effects appears to be more context-dependent, with evidence suggesting potential involvement of other pathways or receptors.[10][13] This guide provides a framework for researchers and drug development professionals to understand the foundational experiments that have validated ONC201's mechanism, offering a clear comparison of its effects in genetically defined preclinical models. Further research, potentially utilizing dual-knockout models, will continue to refine our understanding of this promising therapeutic agent.
References
- 1. ONC201 for Glioma Treatment: Adding an Important Weapon to Our Arsenal [mdpi.com]
- 2. chimerix.com [chimerix.com]
- 3. Facebook [cancer.gov]
- 4. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of Dopamine Receptors in the Anticancer Activity of ONC201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Targeting Dopamine Receptor D2 by Imipridone Suppresses Uterine Serous Cancer Malignant Phenotype [mdpi.com]
- 13. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. Discovery and clinical introduction of first-in-class imipridone ONC201 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Onc112 Versus Other Ribosome-Targeting Peptides
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Structure and Function of Ribosome-Inhibiting Peptides
The bacterial ribosome, a primary engine of cellular life, has long been a key target for antibiotics. However, with the rise of antibiotic resistance, the scientific community is in a race to discover and develop novel therapeutics that can circumvent existing resistance mechanisms. Proline-rich antimicrobial peptides (PrAMPs) have emerged as a promising class of ribosome-targeting agents, with Onc112, a derivative of the oncocin peptide, being a particularly well-studied example. This guide provides a detailed structural and functional comparison of this compound and other notable ribosome-targeting peptides, supported by experimental data and methodologies, to aid researchers in the development of next-generation antibiotics.
At a Glance: Structural and Functional Comparison
Proline-rich antimicrobial peptides, including this compound, Bac7, Pyrrhocoricin, and Metalnikowin, share a common mechanism of action: they bind to the bacterial ribosome and inhibit protein synthesis.[1] While their overall strategy is similar, subtle differences in their structure and interactions with the ribosome can influence their potency and spectrum of activity.
This compound, a 19-residue peptide, inserts itself into the ribosomal exit tunnel in a reverse orientation compared to a nascent polypeptide chain.[2][3] This strategic positioning allows it to simultaneously block three critical functional sites: the peptidyl transferase center (PTC), the A-site, and the peptide exit tunnel itself.[4][5] This multi-pronged attack effectively stalls the ribosome at the initiation phase of translation, preventing the accommodation of aminoacyl-tRNA and destabilizing the initiation complex.[3][6]
Other PrAMPs, such as Bac7, Pyrrhocoricin, and Metalnikowin, adopt a similar binding mode within the ribosomal exit tunnel, overlapping with the binding sites of several known antibiotics.[1][7] The core regions of these peptides exhibit a conserved pattern of interaction with the 23S rRNA of the large ribosomal subunit.[1] However, variations in their N- and C-terminal regions can lead to distinct interactions with the ribosome, potentially affecting their binding affinity and inhibitory activity.[7] Apidaecin, another well-characterized PrAMP, also targets the ribosome but has a unique mechanism of trapping release factors to inhibit translation termination.[8]
Quantitative Performance Metrics
To provide a clearer picture of the comparative efficacy of these peptides, the following table summarizes key quantitative data from various studies. It is important to note that experimental conditions can vary between studies, potentially influencing the absolute values.
| Peptide | Target Organism/Ribosome | Dissociation Constant (Kd) (nM) | IC50 (in vitro translation) (µM) | Reference(s) |
| This compound | E. coli | ~75 | ~1 | [9][10] |
| K. pneumoniae | ~75 | - | [9] | |
| A. baumannii | ~75 | - | [9] | |
| P. aeruginosa | 36 | - | [9] | |
| S. aureus | 102 | - | [9] | |
| Api137 | E. coli | 155 - 560 | - | [9] |
| K. pneumoniae | 223 | - | [9] | |
| A. baumannii | >13,000 | - | [9] | |
| P. aeruginosa | 379 | - | [9] | |
| S. aureus | >13,000 | - | [9] | |
| Bac7(1-35) | E. coli | - | 1 | [10] |
| Pyrrhocoricin | E. coli | - | ~1 | [10] |
| Metalnikowin | E. coli | - | ~1 | [10] |
Visualizing the Mechanism and Workflow
To better understand the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for comparing ribosome-targeting peptides.
Mechanism of this compound Action
Experimental Workflow
Detailed Experimental Protocols
For researchers looking to replicate or build upon existing findings, the following sections provide detailed methodologies for key experiments used in the characterization of ribosome-targeting peptides.
Ribosome Binding Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP) competition assay to determine the binding affinity (Kd) of unlabeled peptides to the ribosome.
Materials:
-
Purified 70S ribosomes from the target bacterial species
-
Fluorescently labeled probe peptide (e.g., fluorescein-labeled this compound)
-
Unlabeled competitor peptides (this compound and other peptides of interest)
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled probe peptide in the binding buffer. The final concentration in the assay should be low (typically in the low nanomolar range) and optimized to give a stable and robust fluorescence signal.
-
Prepare serial dilutions of the unlabeled competitor peptides in the binding buffer.
-
-
Assay Setup:
-
In each well of the microplate, add a fixed concentration of the fluorescently labeled probe peptide.
-
Add increasing concentrations of the unlabeled competitor peptides to the wells. Include a control with no competitor (maximum polarization) and a control with a high concentration of unlabeled probe peptide to determine the baseline (minimum polarization).
-
Add a fixed concentration of purified 70S ribosomes to each well to initiate the binding reaction. The final ribosome concentration should be optimized to ensure a significant shift in polarization upon probe binding.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor peptide that displaces 50% of the bound fluorescent probe).
-
Calculate the Ki (and subsequently Kd) of the competitor peptide using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
-
In Vitro Translation Inhibition Assay (Luciferase Reporter)
This protocol describes an in vitro coupled transcription-translation assay to determine the half-maximal inhibitory concentration (IC50) of the peptides.
Materials:
-
E. coli S30 extract system for in vitro transcription-translation
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase) under the control of a suitable promoter (e.g., T7).
-
Test peptides (this compound and other peptides of interest)
-
Amino acid mixture
-
Luciferase assay reagent
-
96-well microplates
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and the luciferase reporter plasmid DNA according to the manufacturer's instructions.
-
Aliquot the master mix into the wells of a 96-well plate.
-
-
Addition of Inhibitors:
-
Add serial dilutions of the test peptides to the respective wells. Include a no-peptide control (100% activity) and a control with a known translation inhibitor (e.g., chloramphenicol) as a positive control for inhibition.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
-
Luciferase Assay:
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the no-peptide control.
-
Plot the percentage of translation inhibition against the logarithm of the peptide concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each peptide.
-
X-ray Crystallography of Peptide-Ribosome Complex
This protocol provides a general workflow for the structural determination of a peptide-ribosome complex.
Procedure:
-
Complex Formation:
-
Incubate purified 70S ribosomes with a molar excess of the target peptide and a short mRNA fragment to form a stable complex.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.
-
Optimize the initial crystallization hits by refining the concentrations of the components, pH, and temperature.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement with a known ribosome structure as a search model.
-
Build the peptide model into the electron density map and refine the entire complex structure.
-
Cryo-Electron Microscopy (Cryo-EM) of Peptide-Ribosome Complex
This protocol outlines the single-particle analysis workflow for determining the structure of a peptide-ribosome complex.
Procedure:
-
Sample Preparation:
-
Prepare a stable peptide-ribosome complex as described for X-ray crystallography.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume of the complex solution to a cryo-EM grid.
-
Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.
-
-
Data Acquisition:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.
-
Collect a large dataset of high-resolution images (micrographs) of the frozen particles.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Pick individual particle images from the micrographs.
-
Classify the 2D particle images to remove noise and select for homogeneous populations.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the peptide-ribosome complex.
-
-
Model Building and Analysis:
-
Fit a model of the ribosome and the peptide into the final cryo-EM density map.
-
Toeprinting Assay
This primer extension inhibition assay can be used to map the precise binding site of a peptide on the mRNA and to determine its effect on the position of the ribosome.
Materials:
-
In vitro transcription/translation system
-
mRNA template with a known sequence
-
DNA primer complementary to a region downstream of the expected ribosome stall site, labeled with a fluorescent dye or radioisotope
-
Reverse transcriptase
-
dNTPs
-
Test peptides
-
Denaturing polyacrylamide gel or capillary electrophoresis system
Procedure:
-
Formation of Ribosome-mRNA Complex:
-
Incubate the mRNA template with the in vitro translation system in the presence or absence of the test peptide to allow ribosome binding and stalling.
-
-
Primer Annealing:
-
Anneal the labeled DNA primer to the mRNA template.
-
-
Primer Extension:
-
Initiate the reverse transcription reaction by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA strand until it is blocked by the stalled ribosome.
-
-
Analysis of cDNA Products:
-
Denature the reaction products and separate the cDNA fragments by size using denaturing polyacrylamide gel electrophoresis or capillary electrophoresis.
-
-
Data Interpretation:
-
The appearance of a specific truncated cDNA product ("toeprint") in the presence of the peptide indicates the position of the stalled ribosome. The size of the toeprint fragment can be used to map the 3' boundary of the ribosome on the mRNA.
-
By providing a comprehensive comparison of this compound and other ribosome-targeting peptides, along with detailed experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to advance the discovery and development of novel antimicrobial agents that can effectively combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Coupled transcription-translation assay. [bio-protocol.org]
- 5. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the mammalian antimicrobial peptide Bac7(1–16) bound within the exit tunnel of a bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Onc112's Antimicrobial Activity: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Onc112, a proline-rich antimicrobial peptide, has shown promise as a potential therapeutic. This guide provides an objective comparison of the in vivo efficacy of this compound with other established antimicrobial agents, supported by experimental data from murine infection models.
Comparative Efficacy of Antimicrobial Agents in a Murine Sepsis Model
The following table summarizes the in vivo efficacy of this compound and other antimicrobial agents against Escherichia coli in a murine sepsis model. This model is a standard for evaluating the potential of new antibiotics in a whole-animal system, providing insights into their therapeutic efficacy beyond in vitro studies.
| Antimicrobial Agent | Class | Animal Model | Bacterial Strain | Key Efficacy Parameter | Result |
| This compound | Proline-rich Antimicrobial Peptide | Murine Sepsis Model | E. coli ATCC 25922 | Survival Rate | 100% survival at 2.5 mg/kg and 5 mg/kg doses |
| Ciprofloxacin (B1669076) | Fluoroquinolone | Murine Sepsis Model | E. coli ATCC 25922 | Survival Rate | Treatment with 40 mg/kg showed similar weight loss and gain as 2.5 mg/kg this compound, indicating comparable efficacy. |
| ACHN-490 | Aminoglycoside | Murine Sepsis Model | E. coli ATCC 25922 | Effective Dose 50 (ED50) | 0.6 mg/kg |
| Gentamicin (B1671437) | Aminoglycoside | Murine Sepsis Model | E. coli ATCC 25922 | Effective Dose 50 (ED50) | 0.7 mg/kg |
| Amikacin | Aminoglycoside | Murine Sepsis Model | E. coli ATCC 25922 | Effective Dose 50 (ED50) | 2.5 mg/kg |
| Ampicillin (B1664943) | Beta-lactam | Murine Intraperitoneal Infection | E. coli 8 | Bacterial Count Reduction | Demonstrated effectiveness in reducing bacterial counts in the peritoneal cavity and blood. |
Experimental Protocols
A standardized murine sepsis model was utilized to evaluate the in vivo efficacy of this compound and comparator drugs. The detailed methodology is as follows:
1. Animal Model:
-
Species: NMRI mice or CD-1 mice (female, 7 weeks old, 20-23 g).
-
Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the experiment.
2. Bacterial Strain and Inoculum Preparation:
-
Strain: Escherichia coli ATCC 25922, a standard strain for antimicrobial testing.
-
Culture: The bacteria are grown in an appropriate medium (e.g., Mueller-Hinton broth) to the mid-logarithmic phase.
-
Inoculum: The bacterial suspension is diluted in sterile saline to achieve the desired lethal dose (e.g., 1 x 108 CFU/mouse).
3. Infection and Treatment:
-
Infection: A lethal dose of the bacterial suspension is administered to the mice via intraperitoneal injection.
-
Treatment:
-
This compound is administered intraperitoneally at doses of 2.5 mg/kg and 5 mg/kg.
-
Comparator antibiotics (e.g., ciprofloxacin) are administered at their respective therapeutic doses.
-
A control group receives a vehicle (e.g., sterile saline).
-
Treatment is typically initiated shortly after infection.
-
4. Monitoring and Outcome Assessment:
-
Survival: The survival of the mice in each group is monitored and recorded over a period of 5 to 7 days.
-
Body Weight: Changes in body weight are monitored as an indicator of the animals' health status.
-
Bacteriological Analysis: At the end of the study, blood and organs may be collected to determine the bacterial load and confirm sterility in surviving animals.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo validation study of an antimicrobial agent in a murine sepsis model.
Comparative Analysis of In Vivo Performance
The in vivo data demonstrates the potent antimicrobial activity of this compound in a lethal murine sepsis model. At doses of 2.5 mg/kg and 5 mg/kg, this compound resulted in 100% survival of the infected mice.[1] This high level of efficacy is comparable to that of the fluoroquinolone antibiotic ciprofloxacin, a widely used clinical therapeutic.[1]
When compared to aminoglycosides, this compound also shows a favorable profile. The novel aminoglycoside ACHN-490, which itself demonstrates improved efficacy over older aminoglycosides like gentamicin and amikacin, has an ED50 of 0.6 mg/kg in the same animal model. While a direct ED50 for this compound was not reported in the reviewed study, the 100% survival at a low dose of 2.5 mg/kg suggests a high degree of potency.
Data for a direct comparison with beta-lactam antibiotics in the same E. coli ATCC 25922 sepsis model is limited. However, studies on ampicillin in a murine intraperitoneal infection model with a different E. coli strain have shown its effectiveness in reducing bacterial load. It is important to note that differences in the bacterial strain and the specific experimental model can influence the outcome, making direct cross-study comparisons challenging. Further head-to-head in vivo studies of this compound against beta-lactams in a standardized sepsis model would be beneficial for a more definitive comparison.
Mechanism of Action Overview
The antimicrobial agents discussed in this guide employ different mechanisms to inhibit bacterial growth:
-
This compound (Proline-rich Antimicrobial Peptide): this compound inhibits bacterial protein synthesis by binding to the 70S ribosome and blocking the transition from the initiation to the elongation phase of translation.
-
Ciprofloxacin (Fluoroquinolone): This class of antibiotics inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.
-
Aminoglycosides (e.g., Gentamicin, Amikacin): These antibiotics bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis.
-
Beta-lactams (e.g., Ampicillin): Beta-lactam antibiotics inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.
Conclusion
The in vivo data from the murine sepsis model strongly supports the potential of this compound as a potent antimicrobial agent for the treatment of Gram-negative bacterial infections. Its high survival rates at low doses are comparable to or exceed those of established antibiotics like ciprofloxacin and show promise when evaluated alongside aminoglycosides. While further direct comparative studies, particularly against beta-lactams, are warranted to fully delineate its therapeutic potential, the current evidence positions this compound as a promising candidate for further drug development in the fight against antibiotic-resistant pathogens.
References
Comparative Proteomic Analysis of Onc112-Treated Bacteria: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the proline-rich antimicrobial peptide (PrAMP) Onc112, focusing on its mechanism of action and expected proteomic impact on bacteria. While direct comparative proteomic studies on this compound are not yet publicly available, this document synthesizes existing knowledge on its mode of action with known proteomic effects of other ribosome-targeting antibiotics to offer a valuable resource for researchers in the field.
Mechanism of Action of this compound
This compound is a potent antimicrobial peptide that primarily targets and inhibits bacterial protein synthesis. Its mechanism is highly specific to the bacterial ribosome, making it an attractive candidate for antimicrobial drug development.
Primary Target: The 70S Ribosome
The primary mechanism of action of this compound involves binding to the bacterial 70S ribosome.[1][2][3][4] Specifically, it obstructs the peptide exit tunnel and interferes with the peptidyl transferase center (PTC).[1] This dual action effectively stalls the ribosome, preventing the transition from the initiation to the elongation phase of protein synthesis.[2][4] By blocking the accommodation of aminoacyl-tRNA at the A-site of the PTC, this compound destabilizes the initiation complex, leading to a global shutdown of protein production.[1]
Secondary Target: Chaperone Protein DnaK
This compound has also been shown to interact with the bacterial chaperone protein DnaK.[1] However, this interaction is considered a secondary mechanism and is significantly weaker than its binding to the ribosome.
Comparative Proteomic Analysis: this compound vs. Other Ribosome-Targeting Antibiotics
Direct quantitative proteomic data for this compound-treated bacteria is not yet available. However, based on its well-characterized mechanism of action, we can predict its proteomic signature and compare it to that of other well-studied ribosome-targeting antibiotics.
Table 1: Predicted Proteomic Signature of this compound Compared to Other Ribosome-Targeting Antibiotics
| Feature | This compound (Predicted) | Aminoglycosides (e.g., Gentamicin, Kanamycin) | Macrolides (e.g., Erythromycin, Azithromycin) |
| Primary Effect on Proteome | Global downregulation of protein synthesis. | Induction of heat shock proteins (e.g., DnaK, GroEL) and chaperones due to mistranslated and misfolded proteins.[5][6] | Selective inhibition of the translation of a subset of cellular proteins.[7] |
| Key Upregulated Proteins | Minimal to no upregulation expected due to the immediate and global halt of translation. | Heat shock proteins, chaperones, and potentially proteins involved in the stringent response.[6] | May see upregulation of specific stress response proteins depending on the selectively inhibited proteins. |
| Key Downregulated Proteins | Widespread, global downregulation of nearly all proteins. | General downregulation of many proteins due to translation inhibition, but less uniform than this compound. | Downregulation of a specific subset of proteins whose translation is stalled by the antibiotic.[7] |
| Cellular Processes Affected | All cellular processes reliant on de novo protein synthesis. | Protein folding and quality control, stress response pathways.[5] | Specific pathways may be affected depending on the function of the inhibited proteins. |
Experimental Protocols for Comparative Proteomics
To facilitate further research, this section outlines a comprehensive workflow for a comparative proteomic analysis of this compound-treated bacteria.
Bacterial Culture and Treatment
-
Bacterial Strain: Escherichia coli is a commonly used model organism.
-
Culture Conditions: Grow bacterial cultures in a suitable medium (e.g., Luria-Bertani broth) at 37°C with shaking to the mid-logarithmic phase of growth.
-
Treatment: Divide the culture into three groups:
-
Control (untreated)
-
This compound-treated (at a predetermined minimal inhibitory concentration, MIC)
-
Comparative antibiotic-treated (e.g., an aminoglycoside or macrolide at its MIC)
-
-
Incubation: Incubate the treated cultures for a defined period (e.g., 1-2 hours) to allow for changes in the proteome to occur.
Protein Extraction and Digestion
-
Cell Lysis: Harvest bacterial cells by centrifugation and lyse them using a suitable method (e.g., sonication or bead beating) in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
Reduction and Alkylation: Reduce disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) to prevent re-formation.
-
Tryptic Digestion: Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
LC-MS/MS Analysis
-
Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction column.
-
Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase column and a gradient of increasing organic solvent.
-
Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis
-
Peptide and Protein Identification: Search the raw MS/MS data against a relevant bacterial protein database using a search engine like MaxQuant, Sequest, or Mascot.
-
Protein Quantification: Perform label-free quantification (LFQ) or use isotopic labeling methods (e.g., TMT or SILAC) to determine the relative abundance of proteins between the different treatment groups.
-
Statistical Analysis: Identify differentially expressed proteins using statistical tests (e.g., t-test or ANOVA) with a defined significance threshold (e.g., p-value < 0.05 and fold change > 2).
-
Bioinformatics Analysis: Perform functional enrichment analysis (e.g., Gene Ontology and KEGG pathway analysis) on the differentially expressed proteins to identify the cellular pathways affected by the treatments.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Experimental workflow for comparative proteomics of this compound-treated bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term effects of the proline-rich antimicrobial peptide Oncocin112 on the Escherichia coli translation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Insights into Bacterial Responses to Antibiotics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics Study of the Synergistic Killing of Tigecycline in Combination With Aminoglycosides Against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Onc112: A Procedural Guide for Laboratory Professionals
Disclaimer: As specific disposal protocols for Onc112 are not publicly available, this document provides a comprehensive guide based on best practices for the handling and disposal of synthetic research-grade peptides. It is imperative to consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.
The proper disposal of synthetic peptides like this compound is a critical component of laboratory safety and environmental responsibility. Given that the toxicological properties of many research peptides are not fully characterized, a precautionary approach to waste management is essential. This guide provides step-by-step procedures for the safe handling and disposal of this compound, ensuring a compliant and safe laboratory environment.
Core Principles of Peptide Waste Management
Synthetic peptides should be treated as potentially hazardous materials.[1] This principle dictates that all waste contaminated with this compound, including solids, liquids, and consumables, must be segregated and disposed of according to hazardous chemical waste protocols.[1][2] Never dispose of peptides in regular trash or down the drain.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[2][4] All handling of this compound, particularly in its lyophilized powder form, should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation and cross-contamination.[2]
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Protects against skin contact. Change immediately if contaminated.[2][4] |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes of solutions or airborne powder.[2][4] |
| Lab Coat | Standard laboratory coat or protective gown | Protects skin and personal clothing from contamination.[2][4] |
| Respiratory Protection | Use of a fume hood or biosafety cabinet | Required when handling lyophilized powder to prevent inhalation.[2] |
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the form of the waste (solid or liquid) and must align with your institution's specific protocols.
Protocol 1: Disposal of Solid this compound Waste
This category includes unused or expired lyophilized this compound powder, as well as contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper.
Methodology:
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][4] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and include the full compound name ("this compound"), the solvent (if any), concentration, and the accumulation start date.
-
Storage: Keep the waste container sealed except when adding waste.[1] Store the container in a designated satellite accumulation area, away from general lab traffic and in secondary containment to prevent spills.[1]
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[2]
Protocol 2: Disposal of Liquid this compound Waste
This category includes this compound solutions (e.g., in DMSO, buffers, or cell culture media) and any rinsate from cleaning contaminated labware.
Methodology:
-
Chemical Inactivation (Recommended): To render the peptide biologically inactive, a chemical decontamination step is recommended before collection. This should be performed in a chemical fume hood.
-
Select an Inactivation Reagent: A fresh 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) is a common and effective choice for peptide degradation.[4][5] Alternatively, 1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl) can be used.[4]
-
Inactivate the Peptide Waste: Carefully add the inactivation reagent to the liquid this compound waste. A common ratio is 10 parts inactivation solution to 1 part peptide waste.[4]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[4][5]
-
-
Neutralization (If Applicable): If using a strong acid or base for inactivation, neutralize the solution to a pH between 5.5 and 9.0 before collection.[4]
-
Collection: Collect the inactivated (and neutralized, if applicable) liquid waste in a designated, leak-proof, and clearly labeled hazardous chemical waste container.
-
Labeling and Storage: Label and store the liquid waste container following the same procedures outlined for solid waste.
-
Final Disposal: Arrange for pickup by your institution's EHS department. Do not pour any peptide solutions, even after inactivation, down the sanitary sewer unless explicitly authorized by your EHS office.[5]
Chemical Inactivation Parameters for Liquid Peptide Waste
| Decontamination Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5 - 1.0% final concentration | 30 - 60 minutes | Effective for many peptides but can be corrosive.[4][5][6] |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 30 minutes | Highly effective but requires neutralization before disposal.[4] |
| Hydrochloric Acid (HCl) | 1 M | Minimum 30 minutes | Highly effective but requires neutralization before disposal.[4] |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product | Good for cleaning labware; may require subsequent disinfection.[4][7] |
Experimental Workflow and Logic Diagrams
To ensure clarity and procedural adherence, the following diagrams illustrate the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Personal protective equipment for handling Onc112
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety, handling, and disposal information for the proline-rich antimicrobial peptide, Onc112. This information is intended for researchers, scientists, and drug development professionals. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on the known properties of proline-rich antimicrobial peptides (PrAMPs) and general best practices for handling synthetic peptides in a laboratory setting.[1] A cautious and proactive approach to safety is strongly advised.
Immediate Safety and Handling Precautions
This compound is a synthetic peptide that acts as a protein synthesis inhibitor in bacteria.[2][3] While PrAMPs are noted for their selective activity against bacterial cells and lower toxicity to mammalian cells, all research chemicals should be handled with care.[4][5]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for the procedures being performed.[6] However, the following standard PPE is mandatory when handling this compound in its lyophilized powder form and in solution:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must include side shields to protect against splashes.[6] |
| Hand Protection | Disposable nitrile gloves | Latex gloves are also acceptable, but nitrile is preferred to avoid latex allergies.[6] |
| Body Protection | Laboratory coat | Should be fully buttoned to protect skin and personal clothing.[6] |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area. If there is a risk of aerosolization of the powder, handling should occur within a chemical fume hood or a biosafety cabinet.[7] |
Engineering Controls
-
Ventilation: Always handle the lyophilized powder form of this compound in a well-ventilated area. For procedures with a higher risk of aerosol generation, such as weighing or reconstitution, a chemical fume hood or a Class II biosafety cabinet is recommended.
-
Eyewash Station and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the laboratory.
Hygiene Measures
-
Avoid inhalation of the lyophilized powder.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Lyophilized Powder | -20°C or colder | Long-term (several years) | Store in a desiccator to prevent moisture contamination.[1][8] Keep away from bright light.[1] |
| Stock Solutions | -20°C or colder | Short-term | Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][8] For peptides containing cysteine, methionine, or tryptophan, use oxygen-free solvents.[8] |
Experimental Protocols
Reconstitution of Lyophilized this compound
The solubility of a peptide is highly dependent on its amino acid sequence. It is always best to test the solubility of a small amount of the peptide before dissolving the entire sample.[9][10]
Recommended Solvents:
-
Sterile, distilled water: This should be the first solvent to try.[9]
-
Aqueous solutions of acetic acid (e.g., 10%) or TFA (0.1%): For basic peptides.[10]
-
Dimethyl sulfoxide (B87167) (DMSO), then dilute with aqueous buffer: For very hydrophobic peptides.[9][11] Note that the final concentration of DMSO should be kept low in cell-based assays, typically below 0.5%, as it can be toxic to cells.[11]
Step-by-Step Reconstitution Protocol:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature (preferably in a desiccator) to prevent condensation of moisture.[1][8]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[10]
-
Add the desired volume of the appropriate sterile solvent to the vial.
-
Gently vortex or sonicate the vial to aid dissolution.[6][10] Sonication should be done in short bursts with cooling on ice in between to prevent heating the peptide.[10]
-
Once dissolved, the solution should be clear. If it is cloudy, the peptide may not be fully dissolved or may have reached its solubility limit.[10]
-
Prepare single-use aliquots and store them at -20°C or colder.[8]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antimicrobial activity by inhibiting protein synthesis in bacteria. It binds within the ribosomal exit tunnel of the 70S ribosome.[2][3] This binding event physically blocks the progression of the nascent polypeptide chain and interferes with the binding of aminoacyl-tRNA to the A-site of the peptidyl transferase center.[2][3] This ultimately leads to the destabilization of the translation initiation complex and prevents the transition to the elongation phase of protein synthesis.[2][3]
The following diagram illustrates the signaling pathway of this compound's mechanism of action.
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, tubes, and gloves, should be treated as potentially hazardous chemical waste.[7][12]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof container for chemical waste. | Collect all contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves, paper towels) in a dedicated, clearly labeled waste container.[7][12] |
| Liquid Waste | Labeled, leak-proof container for chemical waste. | Collect all unused this compound solutions and contaminated buffers in a dedicated, clearly labeled waste container.[7][12] Do not pour down the drain. |
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Spill and Exposure Procedures
Spill Response
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials. For a powder spill, gently cover it with a damp paper towel to avoid creating dust.
-
Clean: Clean the spill area according to your institution's EHS guidelines for chemical spills.
-
Report: Report the spill to your laboratory supervisor and institutional EHS office.
Exposure Response
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
If ingested: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Always consult the generic SDS for synthetic peptides and your institution's safety protocols for more detailed information. When in doubt, err on the side of caution and treat this compound with the respect due to any novel research chemical.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 9. genscript.com [genscript.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. lifetein.com [lifetein.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
